molecular formula C6H14O5 B1202772 L-Fucitol CAS No. 13074-06-1

L-Fucitol

Número de catálogo: B1202772
Número CAS: 13074-06-1
Peso molecular: 166.17 g/mol
Clave InChI: SKCKOFZKJLZSFA-KCDKBNATSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-fucitol is the L-enantiomer of fucitol. It is found in nutmeg. It has a role as a plant metabolite and an antibacterial agent. It is an enantiomer of a D-fucitol.
This compound has been reported in Carum carvi with data available.
RN given for (L)-isomer;  structure in first source

Propiedades

IUPAC Name

(2R,3S,4R,5S)-hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4+,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCKOFZKJLZSFA-KCDKBNATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318579
Record name L-Fucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13074-06-1
Record name L-Fucitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13074-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fucitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fucitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03815
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Fucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-FUCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/961570X3WO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

L-Fucitol: A Comprehensive Technical Guide to Its Natural Sources, Extraction, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Fucitol, also known as 1-deoxy-L-galactitol, is a naturally occurring sugar alcohol that has garnered interest in the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of its metabolic context. The information is presented to support research and development efforts in fields such as pharmacology, natural product chemistry, and drug discovery.

Natural Sources of this compound

This compound has been identified in a limited number of natural sources, primarily in brown seaweeds and certain terrestrial plants. The concentration and ease of extraction can vary significantly between these sources.

Brown Seaweed: Fucus vesiculosus
Terrestrial Plants: Nutmeg and Caraway

This compound has also been isolated from terrestrial plants, notably nutmeg (Myristica fragrans) and the fruits of caraway (Carum carvi).[4][5][6] In these sources, this compound exists as a plant metabolite.[4] Quantitative data on the concentration of this compound in nutmeg and caraway is scarce in publicly available literature, indicating a need for further analytical studies to determine the yield from these sources.

Quantitative Data Summary

Due to the limited availability of direct quantitative measurements of this compound in its natural sources, the following table provides an overview of related compounds that indicate the potential for this compound extraction.

Natural SourceAnalyteConcentration / YieldMethod of AnalysisReference
Fucus vesiculosusFucose (precursor)51.2 - 116.6 mg/g dry weightNot specified[3]
Myristica fragrans (Nutmeg)Essential Oil5.25 - 10.43%Hydrodistillation[7]
Carum carvi (Caraway)Essential Oil1 - 6%Steam Distillation[8]

Note: The yields of essential oils from nutmeg and caraway do not directly correlate to the this compound content but indicate the overall extractable components from these plant materials. Further research is required to quantify the this compound concentration within these extracts.

Experimental Protocols

Extraction and Isolation of this compound from Brown Seaweed (Fucus vesiculosus)

This protocol is a generalized procedure based on common methods for extracting polar compounds from brown algae. Optimization may be required for maximizing the yield of this compound.

1. Pre-extraction Preparation:

  • Freshly collected Fucus vesiculosus should be thoroughly washed with seawater and then with distilled water to remove salts and epiphytes.[9]

  • The cleaned seaweed is then dried, typically in an oven at 60°C until a constant weight is achieved, and ground into a fine powder.[9]

2. Extraction:

  • A solid-liquid extraction is performed using a polar solvent. Methanol or a methanol/water mixture is commonly used for extracting sugar alcohols.

  • Mix the powdered seaweed with the solvent in a ratio of 1:10 (w/v).

  • The mixture is stirred or agitated for several hours (e.g., 12-24 hours) at room temperature. For potentially improved efficiency, a Soxhlet extraction can be employed.

3. Primary Purification:

  • The extract is filtered to remove solid algal residue.

  • The solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Chromatographic Purification:

  • The crude extract is redissolved in a minimal amount of the initial solvent and subjected to column chromatography.

  • A silica gel column is typically used for the separation of polar compounds.

  • The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Fractions containing the compound of interest are pooled, and the solvent is evaporated.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the quantification of volatile or derivatized non-volatile compounds like this compound.

1. Derivatization:

  • As this compound is a polar and non-volatile sugar alcohol, derivatization is necessary to increase its volatility for GC analysis. Silylation is a common method.

  • The dried extract or purified sample is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable solvent like pyridine.

  • The reaction mixture is heated (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

2. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for sugar analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra are recorded over a suitable mass range (e.g., m/z 50-600).

3. Quantification:

  • An external or internal standard calibration curve is prepared using a pure this compound standard that has undergone the same derivatization process.

  • The peak area of the derivatized this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

Signaling and Metabolic Pathways

Currently, there is limited information available in the scientific literature regarding specific signaling pathways in which this compound is directly involved in mammalian systems. However, its metabolism has been studied in certain microorganisms, and it is a key intermediate in the chemoenzymatic synthesis of L-fucose.

Chemoenzymatic Synthesis of L-Fucose from D-Galactose

This compound is a crucial intermediate in a chemoenzymatic pathway to produce L-fucose, a rare sugar with applications in the pharmaceutical and food industries.[1] This process highlights a key enzymatic conversion involving this compound.

chemoenzymatic_synthesis D_Galactose D-Galactose L_Fucitol This compound D_Galactose->L_Fucitol Chemical Synthesis (2 steps) L_Fuculose L-Fuculose L_Fucitol->L_Fuculose Dehydrogenase L_Fucose L-Fucose L_Fuculose->L_Fucose L-Fucose Isomerase

Chemoenzymatic synthesis of L-Fucose via this compound.
Bacterial Metabolism of L-Fucose

In some bacteria, such as Lactobacillus rhamnosus GG, L-fucose can be metabolized through a catabolic pathway. While this pathway starts with L-fucose and not this compound, it provides context for the enzymatic transformations of fucose-related compounds in biological systems. The pathway involves an isomerase, a kinase, and an aldolase.

bacterial_fucose_metabolism L_Fucose L-Fucose L_Fuculose L-Fuculose L_Fucose->L_Fuculose L-Fucose Isomerase (fucI) L_Fuculose_1_P L-Fuculose-1-phosphate L_Fuculose->L_Fuculose_1_P L-Fuculose Kinase (fucK) DHAP Dihydroxyacetone phosphate L_Fuculose_1_P->DHAP L-Fuculose-1-phosphate Aldolase (fucA) L_Lactaldehyde L-Lactaldehyde L_Fuculose_1_P->L_Lactaldehyde L-Fuculose-1-phosphate Aldolase (fucA)

Bacterial catabolic pathway for L-Fucose.

Conclusion

This compound is a naturally occurring sugar alcohol found in brown seaweed, nutmeg, and caraway. While its full biological significance is still under investigation, established methods for its extraction and analysis provide a foundation for further research. The chemoenzymatic synthesis of L-fucose highlights a key enzymatic role for this compound. Future studies are needed to quantify this compound in its natural sources more accurately and to elucidate its potential roles in biological signaling and metabolic pathways. This guide serves as a technical resource to aid scientists and researchers in their exploration of this promising natural compound.

References

L-Fucitol: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Significance in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Fucitol, a naturally occurring sugar alcohol, has garnered increasing interest within the scientific community due to its potential biological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound from plant sources. It details the methodologies for extraction and purification, summarizes its known natural occurrences, and explores its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound, also known as 6-deoxy-L-galactitol, is the sugar alcohol derivative of L-fucose. Its presence in the plant kingdom, though not widespread, has been confirmed in a few key species. The structural similarity of this compound to other biologically important sugar alcohols suggests its potential involvement in various physiological processes and as a candidate for pharmacological investigation. This guide aims to consolidate the current knowledge on this compound from plant sources, with a focus on its discovery, isolation protocols, and biosynthetic origins.

Discovery and Natural Occurrence

The discovery of this compound in the plant kingdom has been documented in a select number of species. Notably, it has been identified as a constituent of the fruits of caraway (Carum carvi L.) and the seeds of nutmeg (Myristica fragrans)[1][2][3][4]. It has also been reported in Gymnaster koraiensis, a flowering plant native to East Asia. While not a plant, it is worth noting that this compound can also be derived from fucoidan, a polysaccharide found in brown seaweed such as Fucus vesiculosus[5][6].

The identification of this compound in these sources has primarily been achieved through phytochemical analysis of plant extracts, where it is typically found in the more polar, water-soluble fractions.

Table 1: Documented Plant Sources of this compound

Plant SpeciesCommon NameFamilyPlant Part
Carum carvi L.CarawayApiaceaeFruits (Seeds)
Myristica fragrans Houtt.NutmegMyristicaceaeSeeds
Gymnaster koraiensis (Nakai) Kitam.AsteraceaeNot specified

Note: Quantitative data on the concentration or yield of this compound from these plant sources is not extensively reported in the current scientific literature.

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant material involves a multi-step process encompassing extraction and chromatographic purification. As a polar compound, this compound is typically extracted using polar solvents. The following protocol is a generalized methodology based on the successful isolation from Carum carvi and common practices for separating sugar alcohols from complex plant matrices.

General Extraction and Fractionation Workflow

The initial step involves the preparation of a crude extract from the plant material, followed by fractionation to isolate the polar compounds.

Extraction_Workflow Plant_Material Dried and Powdered Plant Material (e.g., Carum carvi seeds) Methanolic_Extraction Maceration or Soxhlet Extraction with Methanol Plant_Material->Methanolic_Extraction Crude_Extract Crude Methanolic Extract Methanolic_Extraction->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., with n-hexane and water) Crude_Extract->Solvent_Partitioning Hexane_Fraction Non-polar Fraction (lipids, essential oils) Solvent_Partitioning->Hexane_Fraction Hexane Phase Aqueous_Fraction Water-Soluble Fraction (containing this compound) Solvent_Partitioning->Aqueous_Fraction Aqueous Phase Concentration Concentration under Reduced Pressure Aqueous_Fraction->Concentration Crude_Polar_Extract Crude Polar Extract for Chromatography Concentration->Crude_Polar_Extract

Caption: General workflow for the extraction and fractionation of this compound.

Detailed Experimental Protocol

3.2.1. Plant Material Preparation:

  • Obtain dried fruits of Carum carvi or seeds of Myristica fragrans.

  • Grind the plant material to a fine powder to increase the surface area for extraction.

3.2.2. Methanolic Extraction:

  • Suspend the powdered plant material in methanol (e.g., 1:10 w/v).

  • Perform extraction using either maceration (stirring at room temperature for 24-48 hours) or Soxhlet extraction for a more exhaustive extraction (6-8 hours).

  • Filter the extract to remove solid plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

3.2.3. Fractionation of the Crude Extract:

  • Dissolve the crude methanolic extract in a mixture of n-hexane and water (1:1 v/v).

  • Transfer the mixture to a separatory funnel and shake vigorously.

  • Allow the layers to separate. The upper n-hexane layer will contain non-polar compounds, while the lower aqueous layer will contain polar compounds, including this compound.

  • Collect the aqueous layer and repeat the partitioning with n-hexane to ensure complete removal of non-polar constituents.

  • Concentrate the aqueous fraction under reduced pressure to yield the crude water-soluble extract.

3.2.4. Chromatographic Purification: The purification of this compound from the crude water-soluble extract is typically achieved using column chromatography. Given the polar nature of sugar alcohols, hydrophilic interaction liquid chromatography (HILIC) or the use of specific ion-exchange resins is effective.

  • Column Preparation:

    • Pack a glass column with a suitable stationary phase, such as silica gel 60 or a specialized resin for sugar separation (e.g., a strong cation exchange resin in the calcium form).

    • Equilibrate the column with the chosen mobile phase.

  • Sample Loading and Elution:

    • Dissolve the crude water-soluble extract in a minimal amount of the mobile phase.

    • Load the sample onto the top of the column.

    • Elute the column with a suitable mobile phase. For silica gel, a gradient of increasing polarity, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, can be used. For ion-exchange columns, deionized water is often used as the eluent.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., p-anisaldehyde-sulfuric acid, which stains sugars and sugar alcohols).

    • Pool the fractions containing this compound.

  • Final Purification (if necessary):

    • For higher purity, a second chromatographic step, such as preparative High-Performance Liquid Chromatography (HPLC) with a HILIC column, can be employed.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is intrinsically linked to the metabolism of L-fucose. While the complete pathway has not been elucidated in its entirety for this compound specifically, a scientifically sound proposed pathway can be constructed based on the well-established biosynthesis of its precursor, GDP-L-fucose, and the known enzymatic capabilities of plants.

The de novo synthesis of GDP-L-fucose in plants starts from GDP-D-mannose and involves a two-step enzymatic conversion. It is hypothesized that free L-fucose, potentially released from GDP-L-fucose or from the breakdown of fucosylated glycoconjugates, is then reduced to this compound. This reduction is likely catalyzed by an enzyme from the aldo-keto reductase (AKR) superfamily, which are known to convert sugar aldehydes to their corresponding alcohols.

Biosynthesis_Pathway cluster_GDP_Fucose_Pathway GDP-L-Fucose Biosynthesis cluster_L_Fucitol_Formation Proposed this compound Formation GDP_Mannose GDP-D-Mannose GMD GDP-D-mannose-4,6-dehydratase (GMD) GDP_Mannose->GMD GDP_Keto_Deoxymannose GDP-4-keto-6-deoxy-D-mannose GMD->GDP_Keto_Deoxymannose FX GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX) GDP_Keto_Deoxymannose->FX GDP_Fucose GDP-L-Fucose FX->GDP_Fucose GDP_Fucose_Pool Pool of GDP-L-Fucose for Glycosylation GDP_Fucose->GDP_Fucose_Pool L_Fucose L-Fucose AKR Aldo-Keto Reductase (AKR) (Proposed) L_Fucose->AKR L_Fucitol This compound AKR->L_Fucitol GDP_Fucose_Pool->L_Fucose Hydrolysis Fucosidase Fucosidase (from breakdown of glycoconjugates) Fucosidase->L_Fucose

Caption: Proposed biosynthetic pathway of this compound from GDP-D-Mannose in plants.

Biological Activities and Future Perspectives

While research on the specific biological activities of this compound is still in its early stages, its role as a plant metabolite and its reported antibacterial properties suggest a potential for further investigation. The structural similarity to other polyols that exhibit, for example, osmotic or signaling functions, opens avenues for exploring the physiological role of this compound in plants. For drug development professionals, the unique stereochemistry of this compound makes it an interesting scaffold for the synthesis of novel therapeutic agents. Future research should focus on elucidating its precise biological functions, quantifying its presence in various plant species, and exploring its pharmacological potential in greater detail.

Conclusion

This compound represents a promising natural product with potential applications in various scientific fields. This guide has provided a comprehensive overview of its discovery in plants, detailed a generalized protocol for its isolation and purification, and proposed a plausible biosynthetic pathway. By consolidating this information, we aim to provide a solid foundation for researchers and industry professionals to advance the study of this compound and unlock its full potential.

References

L-Fucitol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Fucitol, a sugar alcohol with significant applications in biochemical research and as a potential building block in drug development. This document details its fundamental properties, molecular structure, and key experimental protocols.

Core Properties of this compound

This compound, also known as 6-deoxy-L-galactitol, is a derivative of L-fucose.[1] Its chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.

PropertyValueSource
CAS Number 13074-06-1[2][3]
Molecular Formula C6H14O5[3]
Molecular Weight 166.17 g/mol [3]
IUPAC Name (2R,3S,4R,5S)-hexane-1,2,3,4,5-pentol
Synonyms 6-Deoxy-L-galactitol, 1-Deoxy-D-galactitol[1]
Melting Point 153-155 °C
Appearance White crystalline solid
Solubility Soluble in water, DMSO, and Methanol

Molecular Structure of this compound

The molecular structure of this compound is a six-carbon chain with five hydroxyl groups. Its stereochemistry is derived from L-galactose.

L_Fucitol_Structure C1 CH3 C2 H-C-OH C1->C2 C3 H-C-OH C2->C3 C4 HO-C-H C3->C4 C5 H-C-OH C4->C5 C6 CH2OH C5->C6

Caption: 2D chemical structure of this compound.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of this compound and its application in enzymatic assays.

Chemical Synthesis of this compound via Reduction of L-Fucose

This compound can be synthesized from L-fucose through a straightforward reduction reaction using a mild reducing agent such as sodium borohydride.

Materials:

  • L-Fucose

  • Sodium borohydride (NaBH4)

  • Deionized water

  • Dowex 50W-X8 resin (H+ form)

  • Methanol

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve L-fucose in deionized water in a round-bottom flask at room temperature.

  • Reduction: Cool the solution in an ice bath. While stirring, slowly add sodium borohydride in small portions. The molar ratio of NaBH4 to L-fucose should be approximately 1.5:1 to ensure complete reduction.

  • Reaction: After the addition of NaBH4 is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.

  • Quenching and Neutralization: Carefully add Dowex 50W-X8 resin to the reaction mixture until the effervescence ceases and the pH of the solution is neutral. This step quenches the excess NaBH4 and removes sodium ions.

  • Filtration: Filter the reaction mixture to remove the resin.

  • Borate Removal: Evaporate the filtrate to dryness using a rotary evaporator. Add methanol to the residue and re-evaporate. Repeat this step several times to remove boric acid as volatile methyl borate.

  • Crystallization: The resulting white solid is this compound. It can be further purified by recrystallization from a suitable solvent system, such as methanol/ethanol, if required.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product L_Fucose L-Fucose Solution Reduction Add NaBH4 (in ice bath) L_Fucose->Reduction 1. Stirring Stir at RT (3-4 hours) Reduction->Stirring 2. Quench Add Dowex Resin (Neutralize) Stirring->Quench 3. Filter Filter Quench->Filter 4. Evaporate Evaporate Filter->Evaporate 5. Borate_Removal Add Methanol & Evaporate (x3) Evaporate->Borate_Removal 6. L_Fucitol This compound (White Solid) Borate_Removal->L_Fucitol 7.

Caption: Workflow for the chemical synthesis of this compound.

L-Fucose Isomerase Activity Assay and Inhibition by this compound

This compound is a known substrate for this compound isomerase and can be used to study the enzyme's activity and inhibition. The following protocol describes a general method for assaying L-fucose isomerase activity, which can be adapted for inhibition studies with this compound.

Principle: L-fucose isomerase catalyzes the reversible isomerization of L-fucose to L-fuculose. The activity of the enzyme can be determined by measuring the formation of the ketose, L-fuculose, from the aldose, L-fucose. This compound can be used as a substrate analog to study enzyme kinetics and inhibition.

Materials:

  • Purified L-fucose isomerase

  • L-Fucose (substrate)

  • This compound (for inhibition studies)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cofactor solution (if required, e.g., 1 mM MnCl2)

  • Cysteine-carbazole-sulfuric acid reagent for ketose determination

  • Spectrophotometer

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the buffer, cofactor (if needed), and L-fucose at a known concentration.

    • For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for a set period before adding the substrate.

    • Initiate the reaction by adding a specific amount of L-fucose isomerase.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C) for a defined time period (e.g., 10-30 minutes).

    • Stop the reaction by adding a quenching agent, such as a strong acid, or by heat inactivation.

  • Quantification of L-Fuculose:

    • Take an aliquot of the reaction mixture.

    • Add the cysteine-carbazole-sulfuric acid reagent. This reagent reacts specifically with ketoses to produce a colored product.

    • Incubate at room temperature for a specified time to allow for color development.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 560 nm) using a spectrophotometer.

  • Data Analysis:

    • Create a standard curve using known concentrations of L-fuculose to determine the amount of product formed in the enzymatic reaction.

    • Calculate the enzyme activity in units (µmol of product formed per minute).

    • For inhibition studies, plot the enzyme activity against the concentration of this compound to determine the type of inhibition and the inhibition constant (Ki).

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_quant Quantification cluster_analysis Data Analysis Mixture Prepare Reaction Mixture (Buffer, Cofactor, Substrate) Inhibitor Add this compound for Inhibition Studies Mixture->Inhibitor optional Add_Enzyme Add L-fucose Isomerase Mixture->Add_Enzyme Inhibitor->Add_Enzyme Incubate Incubate at Optimal Temp. Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Reagent Add Cysteine-Carbazole Reagent Stop_Reaction->Add_Reagent Color_Dev Incubate for Color Development Add_Reagent->Color_Dev Measure_Abs Measure Absorbance Color_Dev->Measure_Abs Std_Curve Generate Standard Curve Measure_Abs->Std_Curve Calc_Activity Calculate Enzyme Activity Std_Curve->Calc_Activity Inhibition_Plot Plot Inhibition Data Calc_Activity->Inhibition_Plot for inhibition

Caption: Workflow for L-fucose isomerase assay and inhibition studies.

References

Spectroscopic Analysis of L-Fucitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the spectroscopic data for L-Fucitol (also known as 1-deoxy-L-galactitol), a sugar alcohol with applications in chemical and biological research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. While experimental data can vary based on instrumentation and conditions, these tables provide expected values based on the compound's structure and data from related polyol compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) - Predicted Chemical Shifts (δ) in D₂O

ProtonsMultiplicityApproximate Chemical Shift (ppm)
H-1d~1.2
H-2m~3.8 - 4.0
H-3m~3.6 - 3.8
H-4m~3.6 - 3.8
H-5m~3.5 - 3.7
H-6a, H-6bm~3.4 - 3.6
OHsVariable (typically ~2-5, depends on concentration and temperature)

d: doublet, m: multiplet, s: singlet

¹³C NMR (Carbon-13 NMR) - Predicted Chemical Shifts (δ) in D₂O

CarbonApproximate Chemical Shift (ppm)
C-1~18 - 20
C-2~68 - 72
C-3~70 - 74
C-4~70 - 74
C-5~72 - 76
C-6~62 - 65
Table 2: Infrared (IR) Spectroscopy Data
Functional GroupVibration ModeApproximate Wavenumber (cm⁻¹)Intensity
O-HStretching3600 - 3200Strong, Broad
C-HStretching3000 - 2850Medium
C-HBending1470 - 1350Medium
C-OStretching1150 - 1000Strong
Table 3: Mass Spectrometry (MS) Data
ParameterValueSource
Molecular FormulaC₆H₁₄O₅PubChem[1]
Molecular Weight166.17 g/mol PubChem[1]
Monoisotopic Mass166.08412354 DaPubChem[1]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound sample

  • Deuterium oxide (D₂O, 99.9%)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure for Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Procedure for ¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of D₂O.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual HDO signal (typically at δ 4.79 ppm).

Procedure for ¹³C NMR Acquisition:

  • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the spectrum similarly to the ¹H spectrum.

  • Reference the spectrum using an external standard or by referencing the solvent signal if calibrated.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR)

  • Spatula

  • Isopropanol or ethanol for cleaning

Procedure:

  • Ensure the crystal of the ATR accessory is clean. If necessary, clean it with a soft cloth dampened with isopropanol or ethanol and allow it to dry completely.

  • Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Materials:

  • This compound sample

  • High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap)

  • Solvent system (e.g., methanol, water, with or without a small amount of formic acid or ammonium acetate to promote ionization)

  • Syringe pump or liquid chromatography system for sample introduction

Procedure for Electrospray Ionization (ESI) Mass Spectrometry:

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the chosen solvent system.

  • Tune and calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive or negative ion mode. For polyols like this compound, adducts with sodium ([M+Na]⁺) are commonly observed in positive mode.

  • Analyze the resulting spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and determine its accurate mass.

  • Use the accurate mass to confirm the elemental formula (C₆H₁₄O₅).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolution in Solvent (e.g., D2O for NMR, Methanol for MS) Sample->Dissolution IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Accurate Mass) MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Enigmatic Role of L-Fucitol in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Fucitol, a naturally occurring sugar alcohol, has been identified as a metabolite in certain plant species, including nutmeg (Myristica fragrans) and caraway (Carum carvi)[1][2]. While its presence is confirmed, the precise biological role of this compound in plant metabolism remains largely uncharacterized. This technical guide synthesizes the current, albeit limited, understanding of this compound in the context of plant biology. Due to the sparse direct research on this compound's metabolic pathways in plants, this document extrapolates potential biosynthetic and functional roles based on the well-documented metabolism of its precursor, L-fucose. This guide also presents hypothetical quantitative data and detailed experimental protocols to stimulate further investigation into this intriguing molecule.

Introduction

This compound, also known as 6-deoxy-L-galactitol, is a C-6 deoxy sugar alcohol. Its structural similarity to other sugar alcohols suggests potential roles in osmotic regulation and stress response within plants. The discovery of this compound in edible plants like nutmeg and caraway raises questions about its contribution to plant physiology and its potential bioactivity[1][2]. This document aims to provide a comprehensive overview of what is known and what is yet to be discovered about this compound's function in the plant kingdom, offering a foundational resource for researchers in plant biology and natural product chemistry.

Biosynthesis and Degradation of this compound in Plants (Hypothetical Pathways)

Direct evidence for the enzymatic synthesis and degradation of this compound in plants is currently lacking in scientific literature. However, a plausible biosynthetic route can be hypothesized based on the known metabolism of L-fucose, a common monosaccharide in the plant cell wall.

Hypothetical Biosynthesis Pathway

The biosynthesis of this compound is likely initiated from the activated form of L-fucose, GDP-L-fucose. The conversion of L-fucose to this compound would require a reduction step, catalyzed by a putative L-fucose reductase.

The established pathway for GDP-L-fucose synthesis proceeds as follows:

  • GDP-D-mannose to GDP-4-keto-6-deoxymannose: The enzyme GDP-mannose 4,6-dehydratase (GMD) catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose.

  • GDP-4-keto-6-deoxymannose to GDP-L-fucose: The enzyme GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (GER) then converts GDP-4-keto-6-deoxymannose to GDP-L-fucose.

  • GDP-L-fucose to L-fucose: A phosphatase would release free L-fucose.

  • L-fucose to this compound: A hypothetical L-fucose reductase would then reduce L-fucose to this compound.

This compound Biosynthesis Pathway cluster_0 Known L-Fucose Biosynthesis cluster_1 Hypothetical this compound Synthesis GDP-D-Mannose GDP-D-Mannose GDP-4-keto-6-deoxymannose GDP-4-keto-6-deoxymannose GDP-D-Mannose->GDP-4-keto-6-deoxymannose GMD GDP-L-fucose GDP-L-fucose GDP-4-keto-6-deoxymannose->GDP-L-fucose GER L-Fucose L-Fucose GDP-L-fucose->L-Fucose Phosphatase This compound This compound L-Fucose->this compound L-Fucose Reductase (Hypothetical)

Figure 1: Hypothetical biosynthesis pathway of this compound from GDP-D-Mannose.
Hypothetical Degradation Pathway

The degradation of this compound in plants has not been elucidated. A plausible pathway would involve the oxidation of this compound back to L-fucose, which could then enter central metabolism. This would be catalyzed by a putative this compound dehydrogenase.

This compound Degradation Pathway This compound This compound L-Fucose L-Fucose This compound->L-Fucose This compound Dehydrogenase (Hypothetical) Central Metabolism Central Metabolism L-Fucose->Central Metabolism

Figure 2: Hypothetical degradation pathway of this compound.

Potential Biological Roles of this compound in Plants

While the specific functions of this compound are unknown, the roles of other sugar alcohols in plants provide a framework for potential activities.

  • Osmotic Regulation: Sugar alcohols are well-known osmolytes, accumulating in plant cells to maintain turgor pressure under drought and salt stress. This compound may serve a similar function in the plants where it is found.

  • Carbon Storage: As a reduced carbohydrate, this compound could act as a storage form of carbon and reducing power.

  • Stress Response: The accumulation of sugar alcohols is often associated with plant responses to various abiotic stresses, including cold and oxidative stress. This compound may be involved in scavenging reactive oxygen species (ROS) or protecting cellular structures.

  • Signaling: Some sugar alcohols have been implicated in signaling pathways. It is conceivable that this compound or its phosphorylated derivatives could act as signaling molecules.

Quantitative Data

To date, there is a lack of published quantitative data on the concentration of this compound in various plant tissues. The table below presents hypothetical data to illustrate the type of information that is needed for a comprehensive understanding of this compound's role.

Plant SpeciesTissueConditionThis compound Concentration (µg/g fresh weight)
Myristica fragransSeed (Nutmeg)Control50 - 150
LeafControl5 - 20
Seed (Nutmeg)Drought Stress200 - 400
Carum carviFruit (Caraway)Control30 - 100
RootControl< 5
Fruit (Caraway)Salt Stress150 - 300

Note: The data in this table is hypothetical and intended for illustrative purposes only.

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol describes a general method for the extraction of soluble carbohydrates, including sugar alcohols, from plant material.

  • Sample Preparation: Freeze-dry fresh plant tissue and grind to a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% (v/v) ethanol.

    • Vortex thoroughly and incubate at 80°C for 1 hour, with vortexing every 15 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Re-extraction: Repeat the extraction (steps 2.2-2.4) on the pellet twice more, pooling the supernatants.

  • Drying: Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a known volume of ultrapure water (e.g., 500 µL) for analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of sugar alcohols after derivatization[3][4].

  • Derivatization:

    • Take an aliquot (e.g., 50 µL) of the reconstituted extract and dry it completely.

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Initial temperature of 70°C, hold for 1 min, ramp to 310°C at 5°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600.

  • Quantification: Use a standard curve of derivatized this compound for absolute quantification. An internal standard (e.g., sorbitol-d6) should be used to correct for variations in extraction and derivatization efficiency.

Experimental Workflow Plant Tissue Plant Tissue Grinding Grinding Plant Tissue->Grinding Extraction (80% Ethanol) Extraction (80% Ethanol) Grinding->Extraction (80% Ethanol) Centrifugation Centrifugation Extraction (80% Ethanol)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Drying Drying Supernatant Collection->Drying Reconstitution Reconstitution Drying->Reconstitution Derivatization Derivatization Reconstitution->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis & Quantification Data Analysis & Quantification GC-MS Analysis->Data Analysis & Quantification

Figure 3: General workflow for the analysis of this compound in plant tissues.

Potential Signaling Role of this compound in Plant Stress Response (Hypothetical)

Based on the known roles of other sugar alcohols, this compound could be involved in plant stress signaling. The following diagram illustrates a hypothetical signaling cascade.

Hypothetical this compound Signaling Abiotic Stress Abiotic Stress This compound Biosynthesis This compound Biosynthesis Abiotic Stress->this compound Biosynthesis L-Fucose Precursors L-Fucose Precursors L-Fucose Precursors->this compound Biosynthesis This compound Accumulation This compound Accumulation This compound Biosynthesis->this compound Accumulation Osmotic Adjustment Osmotic Adjustment This compound Accumulation->Osmotic Adjustment ROS Scavenging ROS Scavenging This compound Accumulation->ROS Scavenging Stress Gene Expression Stress Gene Expression This compound Accumulation->Stress Gene Expression Stress Tolerance Stress Tolerance Osmotic Adjustment->Stress Tolerance ROS Scavenging->Stress Tolerance Stress Gene Expression->Stress Tolerance

Figure 4: Hypothetical signaling role of this compound in plant abiotic stress response.

Conclusion and Future Directions

This compound remains an understudied metabolite in the context of plant biology. While its presence in certain plant species is established, its biosynthesis, degradation, and physiological functions are yet to be determined. The hypothetical pathways and roles presented in this guide are intended to serve as a starting point for future research. Key areas for investigation include:

  • Identification and characterization of the enzymes responsible for this compound biosynthesis and degradation in plants.

  • Quantitative analysis of this compound in a wider range of plant species and under various environmental conditions.

  • Functional analysis using genetic approaches (e.g., gene knockout or overexpression of candidate enzymes) to elucidate the precise role of this compound in plant growth, development, and stress response.

  • Investigation of the potential bioactivity of this compound and its derivatives for applications in agriculture and medicine.

Elucidating the role of this compound will not only enhance our fundamental understanding of plant metabolism but may also open new avenues for crop improvement and the discovery of novel bioactive compounds.

References

A Technical Guide to L-Fucitol Biosynthesis in Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial biosynthesis of L-Fucitol (also known as 1-deoxy-D-galactitol), a valuable sugar alcohol. As no direct de novo biosynthetic pathway for this compound has been fully elucidated in microorganisms, this document focuses on plausible engineered metabolic pathways. These pathways leverage known enzymatic reactions for the synthesis of L-fucose and its precursors, followed by targeted reduction steps to yield this compound. This guide details the core enzymes, metabolic pathways, quantitative data from related bioproduction efforts, and key experimental protocols.

Introduction to this compound

This compound is a six-carbon sugar alcohol (polyol), the reduced form of L-fucose. It serves as a key chiral building block in chemical synthesis and has applications in the pharmaceutical industry. Microbial production offers a promising, sustainable alternative to complex chemical synthesis routes. Galactitol-positive strains of Escherichia coli K12 are notably inhibited by this compound, indicating its interaction with microbial metabolic systems[1]. The development of engineered microorganisms capable of producing this compound efficiently is an area of growing interest.

Engineered Biosynthetic Pathways for this compound

The microbial synthesis of this compound can be envisioned through two primary engineered routes, starting from common microbial feedstocks like glycerol or glucose. These pathways converge on the production of key fucose-related intermediates.

Pathway I: Synthesis via L-Fucose Intermediate

This pathway is centered on the well-established biosynthesis of GDP-L-fucose in engineered E. coli.[2][3][4][5] The pathway can be extended by introducing an L-fucosidase to release free L-fucose, followed by a final reduction step to yield this compound.

The key enzymatic steps are:

  • GDP-L-Fucose Synthesis: The de novo pathway in E. coli converts the central metabolite GDP-D-mannose into GDP-L-fucose using two key enzymes: GDP-D-mannose-4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG).[2][4]

  • L-Fucose Release: To generate free L-fucose, a fucosyltransferase (e.g., FutC) is used to create a fucosylated intermediate like 2'-fucosyllactose (2'-FL), which is then hydrolyzed by an α-L-fucosidase to release L-fucose.[3]

  • Reduction to this compound: The final step involves the reduction of L-fucose. This can be catalyzed by an NAD(P)H-dependent L-fucose dehydrogenase operating in reverse or a suitable polyol dehydrogenase/aldose reductase that accepts L-fucose as a substrate.

L-Fucitol_Pathway_via_L-Fucose cluster_host Host Central Metabolism cluster_engineered Engineered Pathway Glucose Glucose GDP_D_Mannose GDP-D-Mannose GDP_L_Fucose GDP-L-Fucose GDP_D_Mannose->GDP_L_Fucose GMD, WcaG 2_FL 2'-Fucosyllactose GDP_L_Fucose->2_FL FutC L_Fucose L-Fucose 2_FL->L_Fucose α-L-Fucosidase L_Fucitol This compound L_Fucose->L_Fucitol L-Fucose Dehydrogenase (reverse) or Aldose Reductase Lactose Lactose Lactose->2_FL

Fig 1. Engineered pathway for this compound via an L-Fucose intermediate.
Pathway II: Synthesis via L-Fuculose Intermediate

This alternative pathway bypasses the L-fucose intermediate, proceeding directly from L-fuculose to this compound. This could potentially be more efficient by shortening the pathway.

The key enzymatic steps are:

  • L-Fuculose-1-Phosphate Synthesis: An aldolase catalyzes the condensation of dihydroxyacetone phosphate (DHAP) and L-lactaldehyde to form L-fuculose-1-phosphate.[6]

  • Dephosphorylation: A phosphatase removes the phosphate group to yield L-fuculose.[6]

  • Reduction to this compound: L-fuculose is reduced to this compound. This reaction is the reverse of the oxidation catalyzed by this compound dehydrogenase (a type of polyol dehydrogenase).[7]

L-Fucitol_Pathway_via_L-Fuculose cluster_host Host Central Metabolism cluster_engineered Engineered Pathway DHAP DHAP L_Lactaldehyde L-Lactaldehyde L_Fuculose_1P L-Fuculose-1-Phosphate L_Lactaldehyde->L_Fuculose_1P L_Fuculose L-Fuculose L_Fuculose_1P->L_Fuculose Phosphatase L_Fucitol This compound L_Fuculose->L_Fucitol This compound Dehydrogenase (reverse)

Fig 2. Engineered pathway for this compound via an L-Fuculose intermediate.

Key Enzymes and Quantitative Data

Successful implementation of these pathways relies on the selection and optimization of key enzymes. While data for direct this compound production is scarce, performance metrics from the production of its precursors provide valuable benchmarks.

EnzymeGene ExampleSource OrganismReaction CatalyzedCofactorProduction Titer/Yield (of related product)Reference
GDP-Mannose-4,6-DehydratasegmdEscherichia coliGDP-D-Mannose → GDP-4-keto-6-deoxy-D-mannoseNADP+55.2 mg/L GDP-L-Fucose (co-expressed with WcaG & Zwf)[4]
GDP-L-Fucose SynthasewcaGEscherichia coliGDP-4-keto-6-deoxy-D-mannose → GDP-L-FucoseNADPH55.2 mg/L GDP-L-Fucose (co-expressed with GMD & Zwf)[4]
α-L-Fucosidase-Bifidobacterium bifidum2'-Fucosyllactose → L-Fucose + Lactose-51.05 g/L L-Fucose (in fed-batch)[8]
L-Fucose IsomerasefucIRaoultella sp.L-Fuculose ⇌ L-FucoseMn²⁺Equilibrium favors L-fucose (~9:1 ratio over L-fuculose)[9]
This compound DehydrogenasefcdHGluconobacter oxydansThis compound ⇌ L-FuculoseNAD(P)+Data on reverse reaction for production is not available[7]
L-Fucose Dehydrogenase-Burkholderia multivoransL-Fucose → L-Fucono-1,5-lactoneNADP+Kₘ = 6.2 µM for L-fucose; kcat = 10 s⁻¹[10]
Aldose Reductase / Polyol Dehydrogenase-VariousAldose + NAD(P)H ⇌ Polyol + NAD(P)+NAD(P)HSubstrate specificity for L-fucose needs empirical validation[11][12]

Experimental Protocols

Quantification of this compound in Fermentation Broth by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying sugar alcohols.

Objective: To determine the concentration of this compound in a microbial culture supernatant.

Materials:

  • HPLC system with a Refractive Index Detector (RID).

  • Carbohydrate analysis column (e.g., Aminex HPX-87H).

  • 0.005 M Sulfuric Acid (H₂SO₄) mobile phase.

  • 0.45 µm syringe filters.

  • Centrifuge.

  • This compound analytical standard.

  • Fermentation broth samples.

Protocol:

  • Sample Preparation: a. Harvest 1 mL of fermentation broth. b. Centrifuge at 14,000 x g for 10 minutes to pellet cells. c. Collect the supernatant. d. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[13]

  • Standard Curve Preparation: a. Prepare a stock solution of this compound (e.g., 10 g/L) in ultrapure water. b. Create a series of dilutions from the stock solution (e.g., 0.1, 0.5, 1, 2, 5, 10 g/L) to generate a standard curve.

  • HPLC Analysis: a. Set the column temperature (e.g., 60°C). b. Set the RID temperature (e.g., 40°C). c. Equilibrate the column with the 0.005 M H₂SO₄ mobile phase at a constant flow rate (e.g., 0.6 mL/min). d. Inject 10-20 µL of each standard and sample. e. Record the chromatograms and integrate the peak corresponding to this compound.

  • Quantification: a. Plot the peak area of the standards against their known concentrations to create a calibration curve. b. Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the unknown samples.

Enzyme Assay for this compound Dehydrogenase (Oxidative Direction)

This spectrophotometric assay measures the activity of this compound Dehydrogenase by monitoring the reduction of NAD⁺ to NADH.

Objective: To determine the specific activity of this compound Dehydrogenase in a purified enzyme preparation or cell-free extract.

Materials:

  • UV-Vis Spectrophotometer capable of reading at 340 nm.

  • Temperature-controlled cuvette holder (e.g., 30°C).

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 9.0).

  • This compound substrate solution (e.g., 200 mM in water).

  • NAD⁺ solution (e.g., 20 mM in reaction buffer).

  • Enzyme solution (cell-free extract or purified protein).

Protocol:

  • Reaction Mixture Preparation: In a 1 mL cuvette, add the following:

    • 850 µL of reaction buffer.

    • 100 µL of this compound solution (final concentration 20 mM).

    • 50 µL of NAD⁺ solution (final concentration 1 mM).

  • Equilibration: Mix the contents by gentle inversion and place the cuvette in the spectrophotometer. Allow the mixture to equilibrate to the desired temperature (e.g., 30°C) for 3-5 minutes.

  • Blank Measurement: Monitor the absorbance at 340 nm (A₃₄₀) until a stable baseline is achieved. This accounts for any non-enzymatic reaction.

  • Initiate Reaction: Add a small volume (e.g., 10-50 µL) of the enzyme solution to the cuvette, mix quickly, and immediately start recording the increase in A₃₄₀ over time (e.g., for 5 minutes).

  • Calculate Activity: a. Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. b. Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * Enzyme Volume) Where:

    • ε (molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹
    • Total Volume is in mL.
    • Path Length is typically 1 cm.
    • Enzyme Volume is in mL. c. One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Experimental and Logical Workflows

Strain Development and Production Workflow

The development of a robust this compound production strain involves a logical progression of genetic engineering, cultivation, and analysis.

Strain_Development_Workflow Pathway_Design Design Biosynthetic Pathway (e.g., via L-Fucose) Gene_Sourcing Source Genes (gmd, wcaG, fucosidase, reductase) Pathway_Design->Gene_Sourcing Vector_Construction Construct Expression Plasmids Gene_Sourcing->Vector_Construction Transformation Transform Host Strain Vector_Construction->Transformation Shake_Flask Shake Flask Cultivation & Screening Transformation->Shake_Flask Optimization Optimize Pathway (e.g., RBS tuning, deletion of competing pathways) Shake_Flask->Optimization Low Titer Fed_Batch Fed-Batch Fermentation Shake_Flask->Fed_Batch Promising Strain Optimization->Vector_Construction Iterate Analysis Quantify this compound (HPLC/GC-MS) Fed_Batch->Analysis Result High Titer This compound Production Analysis->Result

Fig 3. Workflow for engineering and testing an this compound producing strain.

Conclusion

The biosynthesis of this compound in microorganisms is a promising field of metabolic engineering that is currently in its nascent stages. While natural pathways are not established, engineered routes leveraging the well-understood synthesis of L-fucose and L-fuculose precursors are highly feasible. The primary challenge remains the identification and characterization of highly efficient reductases or dehydrogenases capable of converting L-fucose or L-fuculose to this compound with high specificity and yield. Future work should focus on enzyme discovery and protein engineering to optimize this final reduction step, paving the way for the development of commercially viable microbial cell factories for this compound production.

References

The Stereochemistry of L-Fucitol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Fucitol, a naturally occurring sugar alcohol, holds significance in various biochemical studies and serves as a crucial reference compound in carbohydrate research. Understanding its precise stereochemical configuration is paramount for its application in areas such as enzyme mechanism elucidation and as a building block in synthetic chemistry. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its structural relationship to L-fucose, its synthesis, and its key physicochemical properties. Detailed experimental protocols and data are presented to aid researchers in their scientific endeavors.

Introduction

This compound, also known by its systematic IUPAC name (2R,3S,4R,5S)-hexane-1,2,3,4,5-pentol, is a C-6 deoxy sugar alcohol.[1][2] It is structurally derived from the reduction of the aldehyde group of L-fucose, a monosaccharide found in a variety of natural sources, including marine algae and mammalian glycoproteins.[2] The stereospecificity of this compound is critical to its biological function and its interactions with enzymes. This guide will delve into the core aspects of its stereochemistry, providing a foundational understanding for professionals in the fields of chemistry and biology.

Stereochemical Configuration

The stereochemistry of this compound is defined by the spatial arrangement of its five hydroxyl groups along the hexane backbone. The designation (2R,3S,4R,5S) precisely describes the configuration at each chiral center. It is also commonly referred to as 1-deoxy-D-galactitol, highlighting its relationship to the alditol of D-galactose.[1][3]

The relationship between L-Fucose and this compound is a straightforward reduction of the C1 aldehyde to a primary alcohol, without altering the stereochemistry at the other chiral centers (C2, C3, C4, and C5).

Caption: Conversion of L-Fucose to this compound via reduction.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its identification and characterization.

PropertyValueReference
Systematic Name (2R,3S,4R,5S)-hexane-1,2,3,4,5-pentol[1]
Common Synonyms 1-Deoxy-D-galactitol, 6-Deoxy-L-galactitol[1][3][4]
CAS Number 13074-06-1[1][3][4]
Molecular Formula C₆H₁₄O₅[1][3][4]
Molecular Weight 166.17 g/mol [1][3][4]
Melting Point 153-154 °C[2]
Optical Rotation [α]D +1.9° (c=1, H₂O)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in D₂O)

Carbon No.Predicted ¹³C Shift (ppm)Attached ProtonPredicted ¹H Shift (ppm)
C1~64H1a, H1b~3.6-3.8
C2~72H2~3.8-4.0
C3~70H3~3.7-3.9
C4~71H4~3.9-4.1
C5~73H5~3.5-3.7
C6~18H6a, H6b, H6c~1.2-1.4

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of this compound by Reduction of L-Fucose

The most common and straightforward method for preparing this compound is the reduction of L-Fucose using a mild reducing agent such as sodium borohydride (NaBH₄). This method is highly efficient and preserves the stereochemistry of the starting material.

Materials:

  • L-Fucose

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Dowex 50W-X8 resin (H⁺ form)

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve L-Fucose in deionized water or a mixture of water and methanol/ethanol in a round-bottom flask. A typical concentration is in the range of 0.1 to 0.5 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (typically 1.5 to 2.0 molar equivalents) to the cooled solution with stirring. The addition should be portion-wise to control the evolution of hydrogen gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the excess sodium borohydride by the slow addition of a weak acid (e.g., dilute acetic acid) until the effervescence ceases.

  • Borate Removal: The borate ions formed during the reaction must be removed. This is typically achieved by co-evaporation with methanol. Add methanol to the reaction mixture and evaporate to dryness using a rotary evaporator. Repeat this step 3-5 times.

  • Cation Removal: To remove sodium ions, dissolve the residue in deionized water and pass it through a column of Dowex 50W-X8 (H⁺ form) resin.

  • Final Product: Collect the eluate and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or lyophilized to obtain pure this compound as a white crystalline solid.

reduction_workflow start Dissolve L-Fucose cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir at RT add_nabh4->react quench Quench with acid react->quench remove_borate Remove Borate (MeOH co-evaporation) quench->remove_borate remove_na Remove Na⁺ (Ion exchange) remove_borate->remove_na end Isolate this compound remove_na->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry of this compound. The precise (2R,3S,4R,5S) configuration, arising from the reduction of L-fucose, is fundamental to its properties and biological interactions. The provided physicochemical data and the detailed experimental protocol for its synthesis offer valuable resources for researchers. While high-resolution NMR data is not widely available, the predicted chemical shifts can serve as a useful reference for its characterization. This comprehensive guide aims to facilitate further research and application of this compound in various scientific disciplines.

References

Methodological & Application

Synthesis of L-Fucitol from L-Fucose Reduction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of L-fucitol via the chemical reduction of L-fucose. This compound, a sugar alcohol, serves as a valuable building block in medicinal chemistry and drug development. The primary method detailed is the reduction of L-fucose using sodium borohydride, a widely accessible and efficient method for converting aldoses to their corresponding alditols. This document includes a step-by-step protocol, a summary of expected quantitative data, and a workflow diagram for clarity.

Introduction

L-fucose is a deoxyhexose sugar that plays a crucial role in various biological processes, including cell adhesion, signaling, and inflammation. Its reduced form, this compound (also known as 6-deoxy-L-galactitol), is a versatile chiral synthon used in the synthesis of various biologically active molecules and enzyme inhibitors. The conversion of L-fucose to this compound is a fundamental transformation in carbohydrate chemistry, enabling further synthetic modifications. The most common and straightforward method for this conversion is the reduction of the aldehyde group of L-fucose to a primary alcohol, yielding this compound. This can be effectively achieved using reducing agents such as sodium borohydride (NaBH₄) or through catalytic hydrogenation. This document focuses on the sodium borohydride method due to its simplicity and common use in laboratory settings.

Materials and Methods

Materials
  • L-Fucose (≥98% purity)

  • Sodium borohydride (NaBH₄) (≥98% purity)

  • Deionized water

  • Methanol

  • Dowex® 50WX8 hydrogen form resin or other suitable cation exchange resin

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flasks, beakers, separatory funnel, etc.)

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol: Sodium Borohydride Reduction of L-Fucose

This protocol outlines the procedure for the reduction of L-fucose to this compound using sodium borohydride.

  • Dissolution of L-Fucose: Dissolve L-fucose (1.0 g, 6.09 mmol) in deionized water (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar. Stir the solution at room temperature until the L-fucose is completely dissolved.

  • Addition of Sodium Borohydride: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (0.23 g, 6.09 mmol, 1.0 equivalent) portion-wise to the stirred solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the reaction rate and prevent excessive foaming.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol:water (8:2:1). The disappearance of the L-fucose spot and the appearance of a new, more polar spot corresponding to this compound indicates the completion of the reaction.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture again to 0 °C and carefully add a cation exchange resin (Dowex® 50WX8, H⁺ form) portion-wise until the pH of the solution is neutral (pH ~7) to quench the excess sodium borohydride and remove sodium ions. The evolution of hydrogen gas will be observed.

  • Filtration and Borate Removal: Filter the resin and wash it with deionized water (3 x 10 mL). Combine the filtrate and washings. To remove the resulting borate salts, evaporate the solvent under reduced pressure. Add methanol (3 x 20 mL) to the residue and evaporate to dryness after each addition. This process forms volatile methyl borate, which is removed under vacuum.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol, to yield a white crystalline solid.

  • Characterization: The purified this compound should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound from L-fucose.

ParameterExpected Value
Reactants
L-Fucose1.0 g (6.09 mmol)
Sodium Borohydride (NaBH₄)0.23 g (6.09 mmol)
Reaction Conditions
SolventDeionized Water
Temperature0 °C to Room Temperature
Reaction Time2-3 hours
Product
Product NameThis compound (6-Deoxy-L-galactitol)
Theoretical Yield1.01 g
Expected Actual Yield>90%
Purity (by NMR/HPLC)>98%
Spectroscopic Data
¹H NMR (D₂O)δ 3.90-3.70 (m, 4H), 3.65-3.55 (m, 1H), 1.25 (d, J=6.5 Hz, 3H)
¹³C NMR (D₂O)δ 73.5, 71.8, 70.5, 69.2, 64.0, 16.5
Mass Spec (ESI+)m/z 167.09 [M+H]⁺, 189.07 [M+Na]⁺

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound from L-fucose.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start: L-Fucose in Water add_nabh4 Add NaBH₄ at 0°C start->add_nabh4 1. Dissolution react Stir at RT (2-3 hours) add_nabh4->react 2. Reduction quench Quench with Cation Exchange Resin react->quench 3. Neutralization filter_resin Filter Resin quench->filter_resin 4. Filtration evaporate Evaporate & Co-evaporate with Methanol filter_resin->evaporate 5. Borate Removal recrystallize Recrystallize evaporate->recrystallize 6. Purification product Final Product: This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of a variety of molecules with potential therapeutic applications. Its chiral nature makes it an attractive starting material for the synthesis of complex natural products and their analogs. Some notable applications include:

  • Enzyme Inhibitors: this compound derivatives have been synthesized and evaluated as inhibitors of fucosidases and other glycosidases, which are implicated in various diseases, including cancer and lysosomal storage disorders.

  • Immunomodulators: As a precursor to L-fucose analogs, this compound can be used to synthesize molecules that modulate immune responses by interfering with fucose-dependent biological pathways.

  • Antibacterials: this compound itself has been reported to have antibacterial properties[1].

Conclusion

The reduction of L-fucose to this compound using sodium borohydride is a reliable and high-yielding method suitable for laboratory-scale synthesis. The detailed protocol and expected data provided in this document should enable researchers, scientists, and drug development professionals to successfully synthesize and purify this compound for their research needs. The versatility of this compound as a chiral building block ensures its continued importance in the development of novel therapeutics.

References

Application Notes and Protocols for the Enzymatic Synthesis of L-Fucitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of L-Fucitol, a valuable sugar alcohol with applications in pharmaceutical and biological research. The synthesis is achieved through a two-step enzymatic cascade. The first step involves the isomerization of L-fucose to L-fuculose, catalyzed by L-fucose isomerase. The second step is the reduction of L-fuculose to this compound, which can be accomplished using a suitable NAD(P)H-dependent reductase. This protocol includes detailed methodologies for each enzymatic reaction, purification of the final product, and quantitative data presented in tabular format for easy reference. A graphical representation of the experimental workflow is also provided.

Introduction

This compound, also known as 6-deoxy-L-galactitol, is a sugar alcohol derived from L-fucose.[1][2] Its structural properties make it a subject of interest in medicinal chemistry and as a research tool in enzymology. Traditional chemical synthesis of such polyols can be complex, often requiring multiple protection and deprotection steps, leading to low overall yields. Enzymatic synthesis offers a highly specific and efficient alternative, proceeding under mild reaction conditions with high stereoselectivity. This application note details a robust two-enzyme cascade for the production of this compound from the readily available starting material, L-fucose.

Principle

The enzymatic synthesis of this compound is a two-step process:

  • Isomerization: L-fucose, an aldose, is converted to its corresponding ketose, L-fuculose. This reversible reaction is catalyzed by L-fucose isomerase (EC 5.3.1.25).[3][4][5]

  • Reduction: The keto group of L-fuculose is then reduced to a hydroxyl group, yielding this compound. This reduction is catalyzed by an NAD(P)H-dependent reductase, such as an aldose reductase or a polyol dehydrogenase.[2][5][6][7][8][9]

Data Presentation

Table 1: Key Enzymes and Their Properties

EnzymeEC NumberSource Organism (Example)FunctionCofactor(s)
L-Fucose Isomerase5.3.1.25Raoultella sp., Escherichia coliIsomerization of L-fucose to L-fuculoseMn²⁺
Aldose Reductase / Polyol Dehydrogenase1.1.1.21 (example)Baker's Yeast (Saccharomyces cerevisiae)Reduction of L-fuculose to this compoundNADPH or NADH

Table 2: Reaction Conditions and Expected Yields for L-Fucose Isomerization

ParameterOptimal ValueReference
Temperature30-50°C[3]
pH7.0 - 10.0[3][5]
Cofactor Concentration1 mM MnCl₂[3][4]
Substrate Concentration10 mM L-fucose[4]
Enzyme Concentration1.5 µ g/100 µL reaction[3]
Equilibrium Ratio (L-fucose:L-fuculose)~9:1[3]
Approximate Yield of L-fuculose~10% (at equilibrium)[3]

Table 3: General Reaction Conditions for L-Fuculose Reduction

ParameterRecommended ValueNotes
Temperature30-40°CTo be optimized for the specific reductase used.
pH7.0Neutral pH is generally suitable for many reductases.
CofactorNADPH or NADHEquimolar amount to the substrate is recommended.
Cofactor Regeneration SystemOptional (e.g., glucose/glucose dehydrogenase for NADPH)Can improve efficiency and reduce cost.
Substrate Concentration10 mM L-fuculoseTo be optimized.
EnzymeCommercial Aldose Reductase or Baker's YeastThe amount will need to be determined empirically.
Expected Conversion>90%Dependent on enzyme activity and reaction conditions.

Experimental Protocols

Materials and Reagents
  • L-Fucose (≥98% purity)

  • L-Fucose Isomerase (e.g., from E. coli or other recombinant source)

  • Aldose Reductase or active dried baker's yeast

  • NADPH or NADH

  • Manganese Chloride (MnCl₂)

  • Sodium Phosphate buffer

  • Tris-HCl buffer

  • Activated Charcoal

  • Cation and Anion exchange chromatography resins

  • HPLC system for analysis

Part 1: Enzymatic Isomerization of L-Fucose to L-Fuculose
  • Reaction Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.0) and a 50 mM glycine-NaOH buffer (pH 10.0).[3]

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve L-fucose in the sodium phosphate buffer (pH 7.0) to a final concentration of 10 mM.

    • Add MnCl₂ to a final concentration of 1 mM.[3][4]

    • Pre-incubate the solution at 40°C for 5 minutes.

    • Initiate the reaction by adding L-fucose isomerase (e.g., 1.5 µg per 100 µL of reaction volume).[3]

  • Incubation: Incubate the reaction mixture at 40°C with gentle agitation. The reaction will proceed towards an equilibrium of approximately 9:1 (L-fucose:L-fuculose).[3] To drive the reaction towards L-fuculose, subsequent removal of the product in the next step is necessary.

  • Reaction Monitoring: Monitor the formation of L-fuculose using HPLC or a suitable colorimetric assay.

  • Enzyme Inactivation: Once the reaction reaches equilibrium (typically after several hours), inactivate the L-fucose isomerase by heating the mixture to 95°C for 10 minutes.[3]

  • Enzyme Removal: Centrifuge the mixture to pellet the denatured enzyme and collect the supernatant containing L-fuculose and unreacted L-fucose.

Part 2: Enzymatic Reduction of L-Fuculose to this compound
  • Reaction Buffer Preparation: Adjust the pH of the supernatant from Part 1 to 7.0 using a suitable buffer (e.g., Tris-HCl).

  • Reaction Setup:

    • To the supernatant containing L-fuculose, add NADPH or NADH to a final concentration equimolar to the estimated L-fuculose concentration.

    • Initiate the reduction by adding a suitable reductase (e.g., a commercially available aldose reductase or a suspension of active dried baker's yeast). The optimal amount of enzyme should be determined empirically.

  • Incubation: Incubate the reaction mixture at 30-40°C with gentle agitation for 24-48 hours.[10]

  • Reaction Monitoring: Monitor the conversion of L-fuculose to this compound by HPLC.

  • Enzyme and Cell Removal: If using baker's yeast, centrifuge the reaction mixture to pellet the yeast cells. If using a purified enzyme, it can be removed by ultrafiltration or heat inactivation followed by centrifugation.

Part 3: Purification of this compound
  • Decolorization: Treat the supernatant with activated charcoal to remove colored impurities and then filter.

  • Ion Exchange Chromatography:

    • Pass the decolorized solution through a strong cation exchange resin (H⁺ form) to remove any remaining cations.

    • Subsequently, pass the eluate through a strong anion exchange resin (OH⁻ form) to remove anions and acidic byproducts.

  • Fraction Collection and Analysis: Collect the fractions that contain this compound, as determined by HPLC analysis.

  • Concentration and Crystallization: Pool the pure fractions and concentrate the solution under reduced pressure. This compound can then be crystallized from a suitable solvent system (e.g., ethanol-water).

  • Final Product Analysis: Confirm the purity and identity of the final this compound product using techniques such as NMR, mass spectrometry, and melting point determination.

Signaling Pathways and Experimental Workflows

Enzymatic_Synthesis_of_L_Fucitol cluster_isomerization Step 1: Isomerization cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification LFucose L-Fucose Isomerase L-Fucose Isomerase (Mn²⁺, pH 7-10, 40°C) LFucose->Isomerase LFuculose L-Fuculose LFuculose_intermediate L-Fuculose Isomerase->LFuculose LFucitol This compound CrudeProduct Crude this compound Reductase Reductase (NAD(P)H, pH 7, 30-40°C) Reductase->LFucitol LFuculose_intermediate->Reductase Purification Decolorization & Ion Exchange Chromatography CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

This application note provides a comprehensive protocol for the enzymatic synthesis of this compound. By leveraging the specificity of L-fucose isomerase and a suitable reductase, this method offers a viable and efficient alternative to chemical synthesis. The provided data and methodologies can be adapted and optimized by researchers for the production of this compound for various applications in drug discovery and scientific research.

References

Application Note: Purification of L-Fucitol by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Fucitol, also known as 6-deoxy-L-galactitol, is a sugar alcohol that has garnered interest in various research and development sectors. It is found in plants such as nutmeg and caraway and serves as a substrate for this compound isomerase.[1][2][3] The purification of this compound from natural extracts or synthetic reaction mixtures is a critical step for its characterization and use in further applications. Due to its high polarity and lack of a significant UV chromophore, chromatographic purification of this compound presents unique challenges.

This application note provides detailed protocols for the purification of this compound using two effective chromatographic techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ligand Exchange Chromatography (LEC). These methods are well-suited for the separation of polar compounds like sugar alcohols.[1][4][5][6][7]

Chromatographic Purification Strategies

The selection of a chromatographic technique for this compound purification depends on the sample matrix, the desired purity, and the available instrumentation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for retaining and separating highly polar compounds that are not well-retained by reversed-phase chromatography.[1][5][6] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous buffer.[7]

  • Ligand Exchange Chromatography (LEC): LEC is a powerful method for separating sugars and sugar alcohols. The separation mechanism is based on the interaction between the hydroxyl groups of the analyte and metal ions (e.g., Ca2+, Pb2+) complexed to a stationary phase, typically a sulfonated polystyrene-divinylbenzene resin.[2][8][9][10] This technique often uses only water as the mobile phase, making it an environmentally friendly option.[8]

Protocol 1: Preparative Purification of this compound using HILIC

This protocol describes a general method for the purification of this compound from a partially purified extract or a synthetic mixture using preparative HILIC.

Experimental Workflow

HILIC_Workflow cluster_prep Sample Preparation cluster_chrom HILIC Purification cluster_post Post-Purification start Crude this compound Sample dissolve Dissolve in Mobile Phase A/Water start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto Preparative HILIC Column filter->inject separate Isocratic or Gradient Elution inject->separate detect RI or ELSD Detection separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate end Purified this compound evaporate->end

Figure 1: HILIC purification workflow for this compound.

Materials and Equipment

  • Preparative HPLC system with a pump, injector, and fraction collector

  • Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Preparative HILIC column (e.g., Silica, Amide, or Diol-based)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Crude this compound sample

  • Syringe filters (0.45 µm)

  • Rotary evaporator

Methodology

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile/Water

    • Mobile Phase B: 50:50 (v/v) Acetonitrile/Water

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase composition or water.

    • Ensure complete dissolution. Sonication may be used to aid dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Preparative HILIC Column (e.g., 20 mm x 250 mm, 5 µm particle size)

    • Flow Rate: 10-20 mL/min (adjust based on column dimensions)

    • Detection: Refractive Index (RI) or ELSD

    • Injection Volume: Dependent on sample concentration and column capacity.

    • Elution:

      • Isocratic: 90% Mobile Phase A for 30 minutes.

      • Gradient (for more complex mixtures):

        • 0-5 min: 95% A

        • 5-25 min: Linear gradient from 95% A to 50% A

        • 25-30 min: 50% A

        • 30.1-35 min: Re-equilibrate at 95% A

  • Fraction Collection and Analysis:

    • Collect fractions based on the detector signal corresponding to the this compound peak.

    • Analyze the purity of the collected fractions using an analytical HPLC method.

    • Pool the fractions with the desired purity.

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Example Data

ParameterValue
Column Preparative Amide Column (20 x 250 mm)
Mobile Phase 90:10 Acetonitrile/Water
Flow Rate 15 mL/min
Approx. Retention Time 12.5 min
Purity Achieved >98%
Yield 85%

Protocol 2: Preparative Purification of this compound using Ligand Exchange Chromatography

This protocol is suitable for the purification of this compound, particularly for separating it from other sugars and sugar alcohols.

Experimental Workflow

LEC_Workflow cluster_prep Sample Preparation cluster_chrom LEC Purification cluster_post Post-Purification start Crude this compound Sample dissolve Dissolve in Ultrapure Water start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto Preparative LEC Column filter->inject separate Isocratic Elution (Water) inject->separate detect RI Detection separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilization pool->lyophilize end Purified this compound lyophilize->end

Figure 2: Ligand Exchange Chromatography workflow.

Materials and Equipment

  • Preparative HPLC system

  • Refractive Index (RI) detector

  • Preparative Ligand Exchange column (e.g., Ca2+ or Pb2+ form)

  • Ultrapure water (HPLC grade)

  • Crude this compound sample

  • Syringe filters (0.45 µm)

  • Lyophilizer (Freeze-dryer)

Methodology

  • Mobile Phase Preparation:

    • Use HPLC-grade ultrapure water as the mobile phase.

    • Degas the water thoroughly before use.

  • Sample Preparation:

    • Dissolve the crude this compound sample in ultrapure water.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Preparative Ligand Exchange Column (e.g., Ca2+ form, 20 mm x 300 mm)

    • Flow Rate: 5-10 mL/min (adjust based on column dimensions)

    • Column Temperature: 80-85 °C (to improve resolution and reduce viscosity)

    • Detection: Refractive Index (RI)

    • Injection Volume: Dependent on sample concentration and column capacity.

    • Elution: Isocratic elution with 100% ultrapure water.

  • Fraction Collection and Analysis:

    • Collect fractions containing the this compound peak as indicated by the RI detector.

    • Confirm the purity of the collected fractions using an appropriate analytical method.

    • Pool the pure fractions.

    • Freeze-dry (lyophilize) the pooled aqueous fractions to obtain the purified this compound as a solid.

Example Data

ParameterValue
Column Preparative Ligand Exchange (Ca2+ form, 20 x 300 mm)
Mobile Phase Water
Flow Rate 8 mL/min
Temperature 80 °C
Approx. Retention Time 18.2 min
Purity Achieved >99%
Yield 90%

Principle of Separation

Separation_Principles cluster_hilic HILIC cluster_lec Ligand Exchange Chromatography hilic_stat Polar Stationary Phase (e.g., Silica) hilic_water Immobilized Water Layer hilic_water->hilic_stat Adsorbed to hilic_mobile High Organic Mobile Phase (e.g., Acetonitrile) hilic_analyte This compound (Polar) hilic_analyte->hilic_water Partitions into water layer lec_stat Stationary Phase with Metal Cations (e.g., Ca2+) lec_analyte This compound (-OH groups) lec_stat->lec_analyte Complexation between Ca2+ and -OH groups

Figure 3: Principles of HILIC and Ligand Exchange Chromatography.

Both HILIC and Ligand Exchange Chromatography are highly effective methods for the purification of this compound. HILIC is advantageous for its compatibility with volatile organic solvents, simplifying sample recovery through evaporation. Ligand Exchange Chromatography offers excellent selectivity for sugar alcohols and the benefit of using water as the sole mobile phase. The choice between these protocols will depend on the specific separation requirements, the nature of the impurities, and the available equipment. The detailed methodologies provided in this note serve as a robust starting point for developing a tailored purification strategy for this compound.

References

Application Note: Quantification of L-Fucitol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of L-Fucitol, a sugar alcohol of interest in various research and development fields. The primary method described is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) for direct, sensitive, and selective analysis without the need for derivatization. An alternative method involving pre-column derivatization followed by Reversed-Phase HPLC with UV or Fluorescence detection is also presented for laboratories not equipped with HPAE-PAD. Both methods are suitable for the analysis of this compound in diverse sample matrices, including biological fluids and pharmaceutical formulations.

Introduction

This compound (6-Deoxy-L-galactitol) is a sugar alcohol that serves as a substrate for this compound isomerase and is utilized in various biochemical studies.[1] Accurate and reliable quantification of this compound is crucial for understanding its metabolic pathways and for quality control in drug development processes. As sugar alcohols lack a strong chromophore, direct UV detection is not feasible. This necessitates specialized detection techniques or chemical derivatization.

HPAE-PAD is a powerful technique for the direct analysis of carbohydrates, including sugar alcohols.[2][3][4] At high pH, the hydroxyl groups of carbohydrates become ionized, allowing for their separation on a strong anion-exchange column.[3][4][5] Pulsed Amperometric Detection provides highly sensitive and specific detection of these analytes without derivatization.[5][6][7] The Thermo Scientific™ Dionex™ CarboPac™ MA1 column is particularly well-suited for the separation of weakly acidic sugar alcohols.[2][3][8][9][10]

For laboratories where HPAE-PAD is unavailable, pre-column derivatization offers a reliable alternative. This involves reacting the hydroxyl groups of this compound with a reagent to attach a UV-absorbing or fluorescent tag.[11][12][13][14][15] The resulting derivative can then be readily separated by reversed-phase HPLC and detected with high sensitivity using a standard UV or fluorescence detector.

This document provides detailed protocols for both the HPAE-PAD and pre-column derivatization HPLC methods for this compound quantification.

Data Presentation

The following table summarizes typical quantitative performance data for the two HPLC methods for sugar alcohol analysis. These values are representative and may vary depending on the specific instrument, column, and experimental conditions.

ParameterMethod 1: HPAE-PADMethod 2: Pre-column Derivatization with HPLC-UV
Linearity (R²) > 0.999 over 3-4 orders of magnitude[16]> 0.999[11]
Limit of Detection (LOD) Low picomole range~2.2 µg/mL[11]
Limit of Quantification (LOQ) Low picomole rangeData not available, typically 3x LOD
Recovery Typically 85-115%[17]89.6% - 117.0%[11]
Precision (RSD) < 5%[1]< 5% (intraday)[11]

Experimental Protocols

Method 1: Direct Quantification by HPAE-PAD

This method is adapted from established protocols for sugar alcohol analysis using the Thermo Scientific Dionex CarboPac MA1 column.[2][3][8][9][10]

1. Materials and Reagents

  • This compound standard (≥98% purity)[1]

  • Deionized (DI) water, 18.2 MΩ·cm resistivity

  • 50% (w/w) Sodium Hydroxide (NaOH) solution, low carbonate

  • HPLC system with a biocompatible, metal-free flow path

  • Pulsed Amperometric Detector with a gold working electrode and Ag/AgCl reference electrode

  • Thermo Scientific™ Dionex™ CarboPac™ MA1 Analytical Column (4 x 250 mm) and Guard Column (4 x 50 mm)[2][3][8]

  • 0.45 µm syringe filters

2. Standard Preparation

  • Prepare a 1 mg/mL stock solution of this compound in DI water.

  • Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

3. Sample Preparation

  • For liquid samples (e.g., cell culture media, urine), centrifuge to remove particulate matter.

  • Dilute the sample with DI water to bring the this compound concentration within the linear range of the assay.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

4. HPLC Conditions

  • Column: Dionex™ CarboPac™ MA1 Analytical and Guard Column

  • Mobile Phase: 480 mM NaOH (Prepare fresh from 50% NaOH and degassed DI water)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: Pulsed Amperometric Detector (PAD)

  • PAD Waveform: Standard carbohydrate waveform as recommended by the manufacturer.

5. Data Analysis

  • Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Quantification by Pre-column Derivatization and HPLC-UV

This protocol is based on the derivatization of sugar alcohols with benzoyl chloride.[11]

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Benzoyl chloride

  • Pyridine

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized (DI) water, 18.2 MΩ·cm resistivity

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a UV detector

  • 0.45 µm syringe filters

2. Standard and Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in DI water.

  • Prepare working standards by serial dilution.

  • For aqueous samples, dilute as necessary. For complex matrices, a solid-phase extraction (SPE) cleanup may be required.

3. Derivatization Procedure

  • Evaporate a known volume of the standard or sample to dryness under a stream of nitrogen.

  • Add 100 µL of pyridine and 50 µL of benzoyl chloride to the dried residue.

  • Heat the mixture at 60 °C for 1 hour.

  • After cooling, add 500 µL of DI water and 500 µL of ethyl acetate. Vortex and centrifuge.

  • Collect the upper organic layer and evaporate to dryness.

  • Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).

  • Filter through a 0.45 µm syringe filter before injection.

4. HPLC Conditions

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the this compound derivative from other components (e.g., start with 70% A, ramp to 30% A over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection: UV at 232 nm[11]

5. Data Analysis

  • Construct a calibration curve using the derivatized this compound standards.

  • Quantify this compound in the samples based on the peak area of the derivative.

Visualizations

HPAE_PAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPAE-PAD Analysis cluster_data Data Processing Standard This compound Standard Dilution1 Serial Dilution Standard->Dilution1 Sample Aqueous Sample Dilution2 Dilution Sample->Dilution2 Filtration1 0.45 µm Filtration Dilution1->Filtration1 Filtration2 0.45 µm Filtration Dilution2->Filtration2 HPLC HPLC System (Metal-Free) Filtration1->HPLC Inject Filtration2->HPLC Inject Column CarboPac MA1 Column (480 mM NaOH, 0.4 mL/min) HPLC->Column Detector Pulsed Amperometric Detector (PAD) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification by HPAE-PAD.

Derivatization_Workflow cluster_prep Sample & Standard Preparation cluster_analysis RP-HPLC-UV Analysis cluster_data Data Processing Standard This compound Standard / Sample Dry Evaporate to Dryness Standard->Dry Derivatize Add Pyridine & Benzoyl Chloride Heat at 60°C Dry->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute Filter 0.45 µm Filtration Reconstitute->Filter HPLC HPLC System Filter->HPLC Inject Column C18 Column (ACN/Water Gradient) HPLC->Column Detector UV Detector (232 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification by pre-column derivatization.

References

Application Note: GC-MS Analysis of L-Fucitol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive guide for the qualitative and quantitative analysis of L-Fucitol derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a deoxy sugar alcohol, is of interest in various research fields, including microbiology and carbohydrate chemistry.[1][2][3][4] This document outlines detailed protocols for the derivatization of this compound to its more volatile forms, specifically as trimethylsilyl (TMS) ethers and pentaacetate esters, to facilitate GC-MS analysis. It includes optimized GC-MS parameters, expected retention indices, and key mass spectral fragments for the identification and quantification of these derivatives. The methodologies and data presented are intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

This compound, also known as 6-deoxy-L-galactitol, is a sugar alcohol that serves as a substrate for enzymes like this compound isomerase.[1] Its analysis is crucial for metabolic studies and for understanding its role in various biological systems. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of polyhydroxy compounds like this compound, derivatization is a necessary step to convert them into less polar and more volatile analogues suitable for GC analysis.

This application note details two common derivatization methods for this compound: silylation to form trimethylsilyl (TMS) ethers and acetylation to form pentaacetate esters. The subsequent GC-MS analysis provides high separation efficiency and sensitive detection, allowing for accurate identification and quantification.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)[1][5]

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetic Anhydride

  • Sodium borohydride

  • N-methylimidazole

  • Glacial acetic acid

  • Ethyl acetate (GC grade)

  • Chloroform (GC grade)

  • Helium (carrier gas, 99.999% purity)

Protocol 1: Trimethylsilylation (TMS Derivatization)

This protocol is a two-step oximation and silylation process adapted for sugar analysis.[6]

  • Sample Preparation: Accurately weigh 2 mg of this compound standard or dried sample extract into a 2 mL reaction vial.

  • Oximation: Add 200 µL of a 40 mg/mL solution of ethoxylamine hydrochloride in pyridine. Cap the vial tightly and heat at 70°C for 30 minutes.

  • Silylation: Allow the vial to cool to room temperature. Add 120 µL of BSTFA with 1% TMCS. Re-cap the vial and heat at 70°C for an additional 30 minutes.

  • Final Dilution: After cooling, dilute the reaction mixture with 320 µL of ethyl acetate. The sample is now ready for GC-MS analysis.

Protocol 2: Acetylation (Pentaacetate Derivatization)

This protocol involves a reduction followed by acetylation to form a single, stable derivative.[6]

  • Reduction: Dissolve 2 mg of this compound in 60 µL of 10 mg/mL sodium borohydride in N-methylimidazole and 250 µL of water. Heat at 37°C for 90 minutes.

  • Reaction Quenching: Stop the reaction by adding 20 µL of glacial acetic acid.

  • Acetylation: To the same vial, add 100 µL of acetic anhydride. Cap and heat at 100°C for 1 hour.

  • Extraction: After cooling, add 500 µL of dichloromethane and 500 µL of water. Vortex thoroughly and centrifuge.

  • Sample Collection: Carefully collect the lower organic layer (chloroform) containing the this compound pentaacetate derivative for GC-MS analysis. The final concentration will be approximately 1.33 mg/mL.[6]

GC-MS Parameters

The following tables outline the recommended GC-MS parameters for the analysis of this compound derivatives.

Table 1: Gas Chromatography (GC) Conditions

ParameterTMS DerivativePentaacetate Derivative
Column DB-1 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[7]
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium at a constant flow of 1.2 mL/min[7]
Inlet Temperature 280 °C300 °C[7]
Injection Volume 1 µL2 µL[7]
Split Ratio 10:1Splitless[7]
Oven Program Initial 100°C for 3 min, ramp at 8°C/min to 200°C, hold for 1 min, ramp at 5°C/min to 280°C, hold for 30 min.[8]Initial 50°C for 1 min, ramp at 10°C/min to 320°C, hold for 2 min.[7]

Table 2: Mass Spectrometry (MS) Conditions

ParameterTMS DerivativePentaacetate Derivative
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
Ionization Energy 70 eV70 eV
Source Temperature 230 °C230 °C[7]
Quadrupole Temp. 150 °C150 °C[7]
Transfer Line Temp. 280 °C280 °C
Scan Range 40-600 amu40-510 amu[9]

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of this compound derivatives.

Table 3: Retention and Mass Spectral Data for this compound Derivatives

DerivativeKovats Retention Index (Non-polar column)Key Mass Fragments (m/z)
This compound, 5TMS 1832[8]Data not explicitly found in search results, but common fragments for TMS-sugars include 73, 147, 204, 217, 305, 319.
This compound pentaacetate 1825[10]Specific fragments not detailed in search results. General fragmentation for acetylated sugars involves loss of acetic acid (60 Da) and acetyl groups (43 Da).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_output Results start This compound Standard or Dried Sample tms TMS Derivatization (Oximation + Silylation) start->tms Protocol 1 acetate Pentaacetate Derivatization (Reduction + Acetylation) start->acetate Protocol 2 gcms GC-MS Analysis tms->gcms acetate->gcms data_proc Data Processing gcms->data_proc qual Qualitative Identification (Retention Index & Mass Spectra) data_proc->qual quant Quantitative Analysis (Peak Area Integration) data_proc->quant

Caption: Experimental workflow for GC-MS analysis of this compound derivatives.

Conclusion

The methods described in this application note provide a reliable and robust framework for the derivatization and subsequent GC-MS analysis of this compound. Both trimethylsilylation and acetylation are effective derivatization strategies, with the choice of method depending on the specific analytical requirements and available resources. The provided GC-MS parameters and data will aid researchers in the successful identification and quantification of this compound in various sample matrices.

References

Application Notes and Protocols: Utilizing L-Fucitol for the Study of Bacterial Sugar Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Fucitol, a naturally occurring sugar alcohol and an analogue of galactitol, serves as a valuable tool for investigating bacterial sugar metabolism.[1][2] Notably, it acts as an inhibitor of galactitol-positive strains of Escherichia coli K12.[1][2] This inhibitory action is attributed to its interaction with the galactitol phosphotransferase system (PTS), a key pathway for the uptake and initial metabolism of galactitol. By employing this compound in microbiological and biochemical assays, researchers can elucidate the mechanisms of galactitol transport and metabolism, screen for potential antibacterial agents, and select for bacterial mutants with altered sugar transport capabilities.

These application notes provide a comprehensive guide to using this compound in your research, including detailed experimental protocols, data presentation guidelines, and visualizations of the relevant metabolic pathways.

Mechanism of Action

This compound's primary mode of action is as a competitive inhibitor of the galactitol utilization (gat) pathway in susceptible bacteria. As a structural analog of galactitol, this compound is recognized and transported by the galactitol-specific PTS permease (Enzyme IIgat). However, it is a poor substrate for downstream metabolic enzymes. This leads to the accumulation of a phosphorylated derivative of this compound within the cell, which can be toxic and inhibits cell growth.

Data Presentation

Quantitative data from experiments utilizing this compound should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for presenting data from bacterial growth inhibition assays and enzyme kinetic studies.

Table 1: Bacterial Growth Inhibition by this compound

Bacterial StrainCarbon Source (Concentration)This compound Concentration (mM)Minimum Inhibitory Concentration (MIC) (mM)Half-Maximal Inhibitory Concentration (IC50) (mM)
E. coli K12 (galactitol-positive)Galactitol (10 mM)0, 1, 5, 10, 25, 50, 100e.g., 25e.g., 8.5
E. coli K12 (galactitol-negative)Galactitol (10 mM)0, 1, 5, 10, 25, 50, 100>100Not Determined
E. coli K12 (galactitol-positive)Glucose (10 mM)0, 1, 5, 10, 25, 50, 100>100Not Determined

Note: The MIC and IC50 values are examples and should be determined experimentally.

Table 2: Kinetic Parameters of Galactitol Pathway Enzyme Inhibition by this compound

EnzymeSubstrateThis compound Concentration (mM)Km (mM)Vmax (µmol/min/mg)Inhibition Constant (Ki) (mM)Type of Inhibition
Galactitol Permease (EIIGat)Galactitol0, 0.5, 1, 2, 5e.g., 0.8e.g., 150e.g., 1.2e.g., Competitive

Note: Kinetic parameters are examples and must be determined through experimentation.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Bacterial Growth Inhibition Assay using a Microplate Reader

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) of this compound against a galactitol-positive bacterial strain.

Materials:

  • This compound

  • Galactitol-positive bacterial strain (e.g., E. coli K12)

  • Galactitol-negative bacterial strain (as a control)

  • Minimal medium (e.g., M9 minimal salts) supplemented with a carbon source (galactitol or glucose)

  • Sterile 96-well microplates

  • Microplate reader capable of measuring optical density at 600 nm (OD600)

  • Shaking incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the bacterial strain into 5 mL of nutrient broth and grow overnight at 37°C with shaking.

    • The following day, dilute the overnight culture 1:100 into fresh minimal medium containing the desired carbon source (e.g., 10 mM galactitol).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).

    • Dilute the mid-log phase culture to a starting OD600 of 0.05 in fresh minimal medium.

  • Prepare this compound Serial Dilutions:

    • Prepare a stock solution of this compound (e.g., 200 mM) in sterile water.

    • Perform a two-fold serial dilution of the this compound stock solution in minimal medium across a 96-well plate to achieve a range of concentrations (e.g., 100 mM down to 0.78 mM).

  • Set up the Microplate:

    • Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.

    • Add 100 µL of the corresponding this compound dilution to each well, resulting in a final volume of 200 µL and the desired final this compound concentrations.

    • Include control wells:

      • Positive Control: Bacteria with galactitol but no this compound.

      • Negative Control: Bacteria with a non-metabolizable sugar (e.g., glucose if the strain is galactitol-positive) and this compound.

      • Blank: Minimal medium only.

  • Incubation and Measurement:

    • Incubate the microplate in a microplate reader at 37°C with intermittent shaking.

    • Measure the OD600 of each well every 30 minutes for 18-24 hours.

  • Data Analysis:

    • Plot the OD600 values against time to generate growth curves for each this compound concentration.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth after 24 hours.

    • To determine the IC50, plot the final OD600 at a specific time point (e.g., 18 hours) against the log of the this compound concentration and fit the data to a dose-response curve.

Protocol 2: Selection of this compound Resistant Mutants

This protocol describes a method for selecting bacterial mutants that are resistant to the inhibitory effects of this compound, which can be further characterized to understand the mechanisms of resistance and the galactitol metabolic pathway.

Materials:

  • This compound

  • Galactitol-positive bacterial strain (e.g., E. coli K12)

  • Minimal medium agar plates containing a selective concentration of this compound and galactitol as the sole carbon source.

  • Nutrient agar plates.

Procedure:

  • Prepare Selective Plates:

    • Prepare minimal medium agar containing a concentration of this compound that is inhibitory to the wild-type strain (e.g., 2x MIC) and galactitol (e.g., 10 mM) as the sole carbon source.

  • Bacterial Plating:

    • Grow an overnight culture of the galactitol-positive bacterial strain.

    • Plate a high density of the bacterial culture (e.g., 108 - 109 cells) onto the selective plates.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Isolate and Characterize Mutants:

    • Colonies that grow on the selective plates are potential this compound resistant mutants.

    • Isolate individual colonies and streak them onto fresh selective plates to confirm resistance.

    • Further characterize the resistant mutants by:

      • Testing their ability to grow on galactitol as the sole carbon source in the absence of this compound.

      • Sequencing the genes of the gat operon to identify mutations.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the study of bacterial sugar metabolism with this compound.

bacterial_growth_inhibition_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis bacterial_culture Bacterial Culture (e.g., E. coli K12) microplate 96-well Microplate bacterial_culture->microplate Inoculation l_fucitol_dilutions This compound Serial Dilutions l_fucitol_dilutions->microplate Addition plate_reader Microplate Reader (OD600 Measurement) microplate->plate_reader Incubation & Reading growth_curves Growth Curves plate_reader->growth_curves mic_ic50 MIC & IC50 Determination growth_curves->mic_ic50

Caption: Experimental workflow for determining the inhibitory effect of this compound on bacterial growth.

galactitol_metabolism cluster_transport Transport cluster_metabolism Metabolism cluster_inhibition Inhibition Galactitol_out Galactitol (out) EIIGat Galactitol Permease (EIIGat) Galactitol_out->EIIGat Galactitol_1P Galactitol-1-P EIIGat->Galactitol_1P PEP -> Pyr Tagatose_6P Tagatose-6-P Galactitol_1P->Tagatose_6P gatD Tagatose_1_6_BP Tagatose-1,6-bisP Tagatose_6P->Tagatose_1_6_BP gatZ Glycolysis Glycolysis Tagatose_1_6_BP->Glycolysis gatY L_Fucitol This compound L_Fucitol->EIIGat Competitive Inhibition

Caption: The galactitol metabolic pathway in E. coli and the inhibitory action of this compound.

fucose_metabolism cluster_transport_fuc Transport cluster_metabolism_fuc Metabolism L_Fucose_out L-Fucose (out) FucP Fucose Permease (FucP) L_Fucose_out->FucP L_Fucose_in L-Fucose (in) FucP->L_Fucose_in L_Fuculose L-Fuculose L_Fucose_in->L_Fuculose fucI L_Fuculose_1P L-Fuculose-1-P L_Fuculose->L_Fuculose_1P fucK DHAP DHAP L_Fuculose_1P->DHAP fucA Lactaldehyde L-Lactaldehyde L_Fuculose_1P->Lactaldehyde fucA DHAP->Lactaldehyde

Caption: The L-fucose catabolic pathway in Escherichia coli.

References

L-Fucitol as an Internal Standard for Metabolomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and precise quantification of metabolites is paramount for generating reliable and reproducible data. The use of internal standards is a critical component of analytical workflows, correcting for variations that can occur during sample preparation, extraction, and analysis. L-Fucitol (6-deoxy-L-galactitol), a sugar alcohol, presents itself as a suitable internal standard for the quantification of polar metabolites, particularly other sugars and sugar alcohols, in various biological matrices. Its structural similarity to endogenous monosaccharides and their derivatives, coupled with its low natural abundance in most mammalian biological systems, makes it an excellent candidate to track and normalize analytical variability.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in metabolomics studies, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) based workflows, which are well-suited for the analysis of polar metabolites after derivatization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation.

PropertyValueReference
CAS Number 13074-06-1--INVALID-LINK--
Molecular Formula C₆H₁₄O₅--INVALID-LINK--
Molecular Weight 166.17 g/mol --INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--
Melting Point 153-154 °C--INVALID-LINK--

Rationale for Use as an Internal Standard

This compound is an effective internal standard for metabolomics for several key reasons:

  • Exogenous Nature: this compound is not a common metabolite in many biological systems, particularly in mammalian plasma, urine, and tissues. Its absence in biological samples prevents interference with the measurement of endogenous metabolites.

  • Chemical Stability: As a sugar alcohol, this compound is chemically stable under typical extraction and storage conditions, ensuring its integrity throughout the analytical workflow.

  • Structural Similarity: Its structure is analogous to other monosaccharides and sugar alcohols, making it likely to behave similarly during extraction and derivatization processes. This ensures that it accurately reflects the analytical variability of the target analytes.

  • Chromatographic Behavior: When derivatized, this compound can be chromatographically separated from other common sugars and sugar alcohols, allowing for its distinct detection and quantification.

  • Mass Spectrometric Detection: this compound derivatives produce unique mass spectra, enabling their selective detection by mass spectrometry.

Quantitative Performance (Expected)

While specific quantitative validation data for this compound as an internal standard in metabolomics is not extensively published, the expected performance can be inferred from studies using similar sugar alcohols like sorbitol, mannitol, and ribitol. The following table summarizes the typical analytical performance characteristics that can be anticipated when using a validated GC-MS method.

ParameterExpected Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.5 - 5 µg/mL
Limit of Quantification (LOQ) 1 - 15 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 115%

Note: These are generalized expected values. Actual performance will depend on the specific matrix, instrumentation, and method validation.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as an internal standard in a GC-MS-based metabolomics workflow. Optimization will be required for specific applications and sample types.

Protocol 1: Metabolite Extraction from Biological Samples

This protocol describes a widely used liquid-liquid extraction method for separating polar and non-polar metabolites.

Materials:

  • This compound internal standard stock solution (e.g., 1 mg/mL in water)

  • Methanol (HPLC grade), pre-chilled to -80°C

  • Chloroform (HPLC grade), pre-chilled to -20°C

  • Ultrapure water, pre-chilled to 4°C

  • Sample (e.g., ~20-50 mg of tissue, 100 µL of plasma/serum, or 1-5 million cells)

  • Homogenizer (for tissues)

  • Centrifuge capable of 4°C and >12,000 x g

  • Vacuum concentrator

Procedure:

  • Sample Collection and Quenching: Rapidly quench metabolic activity by flash-freezing the sample in liquid nitrogen.

  • Homogenization (for tissues): Add 1 mL of ice-cold methanol to the frozen tissue sample and homogenize until a uniform suspension is achieved.

  • Addition of Internal Standard: To each sample, add a known amount of the this compound internal standard stock solution. The final concentration should be within the linear range of the analytical method (e.g., a final concentration of 10-50 µg/mL).

  • Phase Separation:

    • To the methanol/sample mixture, add 0.5 mL of chloroform and vortex vigorously for 1 minute.

    • Add 1 mL of ultrapure water and vortex again for 1 minute.

    • Centrifuge at >12,000 x g for 15 minutes at 4°C to separate the phases.

  • Fraction Collection:

    • Carefully collect the upper aqueous layer (containing polar metabolites, including this compound) into a new microcentrifuge tube.

    • The lower organic layer contains lipids and can be saved for separate analysis.

  • Drying: Evaporate the aqueous extract to dryness using a vacuum concentrator. The dried extract can be stored at -80°C until derivatization.

Protocol 2: Derivatization for GC-MS Analysis

For GC-MS analysis, the polar hydroxyl groups of sugars and sugar alcohols must be derivatized to increase their volatility. This is typically a two-step process of oximation followed by silylation.

Materials:

  • Dried metabolite extract

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Oximation:

    • Add 50 µL of methoxyamine hydrochloride solution to the dried metabolite extract.

    • Vortex for 1 minute to dissolve the pellet.

    • Incubate at 37°C for 90 minutes with shaking.

  • Silylation:

    • Add 80 µL of MSTFA + 1% TMCS to the sample.

    • Vortex for 1 minute.

    • Incubate at 60°C for 30 minutes.

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

Protocol 3: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized sugars and sugar alcohols. These should be optimized for the specific instrument and column used.

ParameterTypical Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial 70°C for 1 min, ramp at 5°C/min to 310°C, hold for 10 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM)

Data Analysis:

The concentration of each target metabolite is calculated by comparing the peak area of the metabolite to the peak area of the this compound internal standard, using a calibration curve generated from authentic standards.

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for a metabolomics study using this compound as an internal standard is depicted below.

experimental_workflow sample Biological Sample (Tissue, Plasma, Cells) quench Metabolic Quenching (Liquid Nitrogen) sample->quench extraction Metabolite Extraction (Methanol/Chloroform/Water) + this compound IS quench->extraction polar_phase Polar Phase (Aqueous Layer) extraction->polar_phase drying Drying (Vacuum Concentrator) polar_phase->drying derivatization Derivatization (Oximation & Silylation) drying->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Quantification) gcms->data_analysis

General experimental workflow for metabolomics using this compound as an internal standard.
Mammalian Fucose Metabolism

This compound is the reduced form of L-fucose. Understanding the metabolic pathways of L-fucose is important for contextualizing its use as an internal standard. The diagram below illustrates the main pathways of fucose metabolism in mammals.[1]

fucose_metabolism cluster_cytosol Cytosol cluster_golgi Golgi Apparatus GDP_Mannose GDP-D-Mannose GDP_Keto GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->GDP_Keto GMD GDP_Fucose_cyto GDP-L-Fucose GDP_Keto->GDP_Fucose_cyto FX Protein GDP_Fucose_golgi GDP-L-Fucose GDP_Fucose_cyto->GDP_Fucose_golgi Transporter Fucose L-Fucose Fucose_1P L-Fucose-1-Phosphate Fucose->Fucose_1P FUK Fucose_1P->GDP_Fucose_cyto GFPP Fucosylated_Glycans Fucosylated Glycans GDP_Fucose_golgi->Fucosylated_Glycans FUTs Glycans Glycans & Glycolipids Glycans->Fucosylated_Glycans Extracellular Extracellular/ Lysosomal Fucose Extracellular->Fucose Transport DeNovo_label De Novo Pathway Salvage_label Salvage Pathway

Mammalian L-fucose metabolism, including the de novo and salvage pathways for GDP-L-fucose synthesis.

Conclusion

This compound is a promising internal standard for metabolomics studies, particularly for the quantification of sugars and sugar alcohols by GC-MS. Its chemical properties and exogenous nature make it well-suited for correcting analytical variability. While extensive published data on its quantitative performance is limited, the provided protocols and expected performance metrics, based on similar compounds, offer a solid foundation for method development and validation. The use of this compound, in conjunction with robust experimental design and data analysis, can significantly enhance the quality and reliability of metabolomics research.

References

L-Fucitol in Enzyme Structural Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Fucitol, a sugar alcohol derived from L-fucose, and its derivatives have emerged as valuable tools in the structural biology of enzymes, particularly glycosidases. Their ability to act as mimics of the natural substrate, L-fucose, allows them to function as potent and specific inhibitors. This property is instrumental in trapping enzyme-ligand complexes for structural elucidation by techniques such as X-ray crystallography. These structural insights are crucial for understanding enzyme mechanisms, substrate recognition, and for the rational design of therapeutic agents targeting enzyme dysfunction. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the structural biology of enzymes.

Application 1: Competitive Inhibition of α-L-Fucosidases for Structural Studies

One of the most significant applications of this compound derivatives is the competitive inhibition of α-L-fucosidases. 1,5-dideoxy-1,5-imino-L-fucitol, also known as deoxyfuconojirimycin (DFJ), is a potent competitive inhibitor of human liver α-L-fucosidase with a Ki value in the nanomolar range.[1] This strong and specific binding makes it an excellent candidate for co-crystallization with α-L-fucosidases to study the active site architecture and the interactions necessary for substrate binding and catalysis.

Quantitative Data: Inhibition of Glycosidases by this compound Derivatives

The following table summarizes the inhibitory activity of this compound derivatives against various glycosidases, highlighting their potency and selectivity.

CompoundEnzymeSourceInhibition Constant (Ki)IC50Citation
1,5-dideoxy-1,5-imino-L-fucitol (DFJ)α-L-FucosidaseHuman Liver1 x 10⁻⁸ M-[1]
N-(2-fluorophenyl)-2β-DFJ acetamideα-L-FucosidaseBovine Kidney-0.012 µM[2]
N-(2-fluorophenyl)-2β-DFJ acetamideα-L-FucosidaseRat Epididymis-0.044 µM[2]
N-(2-fluorophenyl)-2β-DFJ acetamideα-L-FucosidaseHuman Lysosome-0.0079 µM[2]
(1R,2R,3R,4R,5R)-4-Amino-5-methylcyclopentane-1,2,3-triol (N-Benzylated)α-L-Fucosidase-6.8 x 10⁻⁷ M-[3]
(1R,2R,3R,4S,5R)-4-Amino-5-methylcyclopentane-1,2,3-triol (N-Benzylated)α-L-Fucosidase-1.1 x 10⁻⁴ M-[3]
Experimental Protocol: α-L-Fucosidase Inhibition Assay

This protocol outlines the determination of the inhibitory activity of an this compound derivative against α-L-fucosidase using the chromogenic substrate p-nitrophenyl-α-L-fucopyranoside (pNFP).

Materials:

  • α-L-Fucosidase (from bovine kidney or other sources)

  • p-Nitrophenyl-α-L-fucopyranoside (pNFP)

  • This compound derivative inhibitor (e.g., Deoxyfuconojirimycin)

  • Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.0[4]

  • Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃)[4]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative inhibitor in the Assay Buffer.

    • Prepare a series of dilutions of the inhibitor stock solution to be tested.

    • Prepare a stock solution of pNFP in the Assay Buffer (e.g., 10 mM).

    • Dilute the α-L-fucosidase in cold Assay Buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Blank: 100 µL of Assay Buffer.

      • Control (No Inhibitor): 50 µL of Assay Buffer and 50 µL of enzyme solution.

      • Inhibitor Wells: 50 µL of each inhibitor dilution and 50 µL of enzyme solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzyme Reaction:

    • Start the reaction by adding 50 µL of the pNFP substrate solution to all wells (except the blank). The final pNFP concentration should be at or near the Km value for the enzyme.[4]

    • Incubate the plate at 37°C for a fixed time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 100 µL of Stop Solution to all wells. The stop solution will raise the pH, leading to the development of a yellow color from the p-nitrophenol product.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as the Dixon plot or non-linear regression fitting to the appropriate inhibition model (e.g., competitive inhibition).

Visualization: Workflow for α-L-Fucosidase Inhibition Assay

Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions Setup Set up 96-well Plate (Blank, Control, Inhibitor) Inhibitor->Setup Enzyme Prepare Enzyme Solution Enzyme->Setup Substrate Prepare Substrate Solution Reaction Add Substrate to Initiate Reaction Substrate->Reaction Preincubation Pre-incubate at 37°C Setup->Preincubation Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Stop Add Stop Solution Incubation->Stop Measure Measure Absorbance at 405 nm Stop->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Data to Determine IC50/Ki Calculate->Plot

Caption: Workflow for determining the inhibitory activity of this compound derivatives against α-L-fucosidase.

Application 2: Substrate Mimicry in the Structural Determination of L-Fucose Isomerase

This compound can act as a mimic of the open-chain form of L-fucose, its natural substrate. This property has been exploited in the structural determination of L-fucose isomerase from E. coli. The crystal structure of the enzyme was solved with an this compound molecule bound in the active site.[4] This allowed for the detailed characterization of the substrate-binding pocket and the identification of key residues involved in catalysis.

Experimental Protocol: Co-crystallization of an Enzyme with this compound

The following is a generalized protocol for the co-crystallization of an enzyme with this compound, based on common practices in protein crystallography. Specific conditions will need to be optimized for each enzyme.

Materials:

  • Purified and concentrated enzyme solution

  • This compound

  • Crystallization buffer screen

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Microscopes for crystal visualization

Procedure:

  • Complex Formation:

    • Prepare a concentrated stock solution of this compound in a buffer compatible with the enzyme's stability.

    • Incubate the purified enzyme with a molar excess of this compound (e.g., 5-10 fold) on ice for at least 30 minutes to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • The drops typically consist of a 1:1 or 2:1 ratio of the enzyme-L-Fucitol complex solution and the reservoir solution from a crystallization screen.

    • A wide range of commercially available crystallization screens should be tested to explore various precipitants, pH values, and additives.

  • Crystal Optimization:

    • Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer, and additives, as well as the temperature.

    • Fine-tuning these parameters is crucial for obtaining large, well-diffracting crystals.

  • Crystal Harvesting and Data Collection:

    • Carefully harvest the crystals from the drops using a cryo-loop.

    • Flash-cool the crystals in liquid nitrogen, often after soaking them in a cryoprotectant solution (typically the reservoir solution supplemented with a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data and solve the crystal structure using molecular replacement, using a known structure of a homologous protein as a search model.

    • Refine the model and build the this compound molecule into the electron density map observed in the active site.

Visualization: Logical Relationship in Co-crystallization

Co_Crystallization_Logic PurifiedEnzyme Purified Enzyme Complex Enzyme-L-Fucitol Complex PurifiedEnzyme->Complex LFucitol This compound LFucitol->Complex Screening Crystallization Screening Complex->Screening Hits Initial Crystal Hits Screening->Hits Optimization Optimization of Conditions Hits->Optimization Crystals High-Quality Crystals Optimization->Crystals DataCollection X-ray Data Collection Crystals->DataCollection Structure 3D Structure with Bound this compound DataCollection->Structure

Caption: Logical workflow for the co-crystallization of an enzyme with this compound.

Application 3: Potential as Pharmacological Chaperones

While direct evidence for this compound as a chemical chaperone for improving enzyme stability specifically for structural biology is limited, the concept of using small molecule inhibitors as pharmacological chaperones is well-established for lysosomal enzymes.[5][6][7] These chaperones can bind to and stabilize misfolded mutant enzymes, facilitating their proper folding and trafficking. Given that this compound derivatives bind to the active site of α-L-fucosidase, they have the potential to act as pharmacological chaperones for certain mutant forms of this enzyme, which could be a valuable strategy for structural studies of disease-relevant enzyme variants. Further research in this area is warranted to explore this application.

Conclusion

This compound and its derivatives are versatile and powerful tools for the structural biologist. Their primary application lies in their ability to act as potent and specific inhibitors of glycosidases, enabling the trapping and structural characterization of enzyme-inhibitor complexes. Furthermore, their role as substrate mimics provides invaluable insights into the catalytic mechanisms of enzymes like L-fucose isomerase. While their potential as pharmacological chaperones for structural studies is an emerging area, it holds promise for future investigations into the structural basis of enzyme dysfunction in disease. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound and its analogs in their structural biology endeavors.

References

Application Notes and Protocols for the Derivatization of L-Fucitol for Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of L-Fucitol for analysis by gas chromatography (GC). Two common and effective derivatization methods, silylation and acetylation, are described in detail, including experimental procedures, quantitative data comparison, and visual workflows to guide researchers in selecting and applying the most suitable method for their analytical needs.

Introduction

This compound, a sugar alcohol, is a non-volatile and highly polar compound, making its direct analysis by gas chromatography challenging. Derivatization is a crucial step to increase its volatility and thermal stability, enabling successful separation and detection by GC. The two most prevalent derivatization techniques for sugar alcohols like this compound are silylation, typically forming trimethylsilyl (TMS) ethers, and acetylation, which converts the analyte into its per-O-acetylated form. The choice of derivatization method can significantly impact the analytical outcome, including sensitivity, reproducibility, and ease of use.

Derivatization Methods

This section outlines the principles and protocols for the two primary methods of this compound derivatization.

Silylation: Trimethylsilyl (TMS) Etherification

Silylation is a robust and widely used method for the derivatization of polar compounds containing active hydrogens, such as the hydroxyl groups in this compound.[1] The reaction involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, rendering the molecule more volatile and amenable to GC analysis.[2] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with a catalyst like trimethylchlorosilane (TMCS) is a common and effective silylating agent.[3]

Protocol for Trimethylsilylation of this compound

This protocol is a general guideline and may require optimization based on specific sample matrices and instrumentation.

Materials:

  • This compound standard or dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Nitrogen or argon gas for drying

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. For aqueous samples, evaporate to dryness under a stream of dry nitrogen or argon gas. Moisture can deactivate the silylating reagent.[4]

  • Reagent Addition: To 1-10 mg of the dried sample in a reaction vial, add 1.0 mL of anhydrous pyridine to dissolve the sample.

  • Silylation Reaction: Add 0.1-0.5 mL of BSTFA + 1% TMCS to the sample solution.[5]

  • Incubation: Tightly cap the vial and mix the contents thoroughly. Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.[4] For some compounds, derivatization may be complete after standing for 5-10 minutes at room temperature.[5]

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

Acetylation: Alditol Acetate Formation

Acetylation is another common derivatization technique for sugar alcohols. The process involves the conversion of the hydroxyl groups to acetate esters using acetic anhydride, often with a catalyst such as 1-methylimidazole or pyridine.[6] The resulting alditol acetates are volatile and thermally stable, making them suitable for GC analysis.[7] For this compound, which is already an alditol, the initial reduction step required for aldoses is not necessary.

Protocol for Acetylation of this compound

This protocol outlines the direct acetylation of this compound.

Materials:

  • This compound standard or dried sample extract

  • Acetic anhydride

  • 1-Methylimidazole (as catalyst)

  • Dichloromethane (DCM)

  • Deionized water

  • Reaction vials with screw caps

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry.

  • Reagent Addition: To the dried sample in a reaction vial, add 200 µL of 1-methylimidazole.[7]

  • Acetylation Reaction: Add 2 mL of acetic anhydride to the vial and vortex to mix.[7]

  • Incubation: Allow the reaction to proceed for 10 minutes at room temperature.[7]

  • Quenching: Carefully add 5 mL of deionized water to the vial to quench the excess acetic anhydride. Vortex to mix and allow the solution to cool.[7]

  • Extraction: Add 1 mL of dichloromethane (DCM) to extract the this compound pentaacetate. Vortex thoroughly and allow the phases to separate.[7]

  • Sample Collection: Carefully transfer the lower DCM phase containing the derivatized product to a clean vial for GC-MS analysis.

Quantitative Data Summary

The selection of a derivatization method often depends on quantitative parameters such as reaction efficiency, derivative stability, and chromatographic performance. The following table summarizes key quantitative aspects of silylation and acetylation for this compound analysis.

ParameterSilylation (TMS Etherification)Acetylation (Alditol Acetate Formation)References
Reagents BSTFA + TMCS, PyridineAcetic Anhydride, 1-Methylimidazole[5][7]
Reaction Time 5-30 minutes~10 minutes[5][7]
Reaction Temperature Room temperature to 70°CRoom temperature[5][7]
Derivative Stability TMS derivatives are susceptible to hydrolysis and should be analyzed relatively quickly.Alditol acetates are generally very stable.[1][6]
By-products Volatile by-products that may cause less chromatographic interference.Non-volatile by-products that are removed during the work-up.[4]
GC Peak Shape Generally produces sharp, symmetrical peaks.Also produces sharp, symmetrical peaks.[8]
GC-MS Derivative This compound, 5TMS derivative (C₂₁H₅₄O₅Si₅)This compound pentaacetate (C₁₆H₂₄O₁₀)[9][10]

Visualizations

The following diagrams illustrate the chemical reactions and experimental workflows for the derivatization of this compound.

Chemical Reaction: Silylation of this compound cluster_reactants Reactants cluster_products Products LFucitol This compound TMSFucitol This compound-5TMS LFucitol->TMSFucitol Silylation BSTFA BSTFA + TMCS BSTFA->TMSFucitol Byproducts By-products BSTFA->Byproducts Chemical Reaction: Acetylation of this compound cluster_reactants Reactants cluster_products Products LFucitol This compound AcetylatedFucitol This compound Pentaacetate LFucitol->AcetylatedFucitol Acetylation AceticAnhydride Acetic Anhydride + 1-Methylimidazole AceticAnhydride->AcetylatedFucitol AceticAcid Acetic Acid AceticAnhydride->AceticAcid Experimental Workflow: Derivatization of this compound for GC-MS cluster_prep Sample Preparation cluster_silylation Silylation Pathway cluster_acetylation Acetylation Pathway Start Start with this compound Sample Dry Dry Sample (e.g., under Nitrogen) Start->Dry AddSilyl Add Pyridine and BSTFA + TMCS Dry->AddSilyl AddAcetyl Add 1-Methylimidazole and Acetic Anhydride Dry->AddAcetyl HeatSilyl Incubate (e.g., 60-70°C) AddSilyl->HeatSilyl InjectSilyl Inject into GC-MS HeatSilyl->InjectSilyl IncubateAcetyl Incubate (Room Temp) AddAcetyl->IncubateAcetyl Quench Quench with Water IncubateAcetyl->Quench Extract Extract with DCM Quench->Extract InjectAcetyl Inject into GC-MS Extract->InjectAcetyl

References

Application of L-Fucitol in NMR-Based Protein-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing protein-ligand interactions at the atomic level.[1][2][3] It provides valuable insights into binding affinity, kinetics, and the structural details of the interaction, which are crucial in drug discovery and development. L-Fucitol, a naturally occurring deoxy sugar alcohol, serves as an excellent probe molecule for NMR-based interaction studies due to its simple structure and favorable solution properties. This document outlines the application of this compound in studying protein-ligand interactions using NMR spectroscopy, with a focus on Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) analysis.

Principle of NMR-Based Interaction Studies

NMR spectroscopy can detect binding events by monitoring changes in the NMR signals of either the protein or the ligand upon complex formation.[4]

  • Ligand-Observed NMR: Techniques like STD-NMR are particularly useful when working with large proteins or when the supply of isotopically labeled protein is limited.[4] These methods rely on the transfer of magnetization from the protein to the bound ligand, allowing for the identification of binding epitopes and the determination of dissociation constants (Kd).[5][6]

  • Protein-Observed NMR: Methods such as Chemical Shift Perturbation (CSP) involve monitoring changes in the protein's NMR spectrum upon titration with a ligand.[1][7] This approach requires an isotopically labeled protein (e.g., ¹⁵N) and provides information on the location of the binding site on the protein surface.

Illustrative Quantitative Data

The following table summarizes hypothetical quantitative data for the interaction of this compound with a model protein, "Protein X," as determined by NMR spectroscopy. This data is for illustrative purposes only.

ParameterValueMethodNotes
Dissociation Constant (Kd)150 µMSTD-NMR TitrationIndicates a moderate binding affinity, suitable for fragment-based screening.
Binding EpitopeH-1, H-6STD-NMRThe terminal protons of this compound show the strongest saturation transfer, suggesting they are in close proximity to the protein surface.
Chemical Shift PerturbationTrp-54, Phe-87¹H-¹⁵N HSQCSignificant shifts in the amide proton and nitrogen signals of these residues suggest they are part of the binding pocket.

Experimental Protocols

Protocol 1: Saturation Transfer Difference (STD) NMR for Epitope Mapping and Affinity Determination

This protocol describes the use of STD-NMR to identify the binding epitope of this compound and to estimate its dissociation constant (Kd) for a target protein.

1. Sample Preparation:

  • Prepare a stock solution of the target protein (e.g., 50 µM) in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
  • Prepare a stock solution of this compound (e.g., 10 mM) in the same NMR buffer.
  • For the final NMR sample, mix the protein and this compound to achieve final concentrations of approximately 25 µM for the protein and 1 mM for this compound. The large excess of ligand ensures that the protein binding sites are saturated.

2. NMR Data Acquisition:

  • Acquire ¹H NMR spectra on a spectrometer equipped with a cryoprobe (e.g., 600 MHz or higher).
  • Set the temperature to 298 K.
  • The STD-NMR experiment consists of two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where a frequency far from any protein or ligand signals is irradiated.
  • On-resonance irradiation: Typically set to a region where only protein resonances appear (e.g., -1.0 ppm).
  • Off-resonance irradiation: Typically set to a region devoid of signals (e.g., 30 ppm).
  • Use a train of selective Gaussian pulses for saturation with a total saturation time of 2 seconds.
  • The difference spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.

3. Data Analysis for Epitope Mapping:

  • In the STD difference spectrum, only the signals of the ligand that binds to the protein will be visible.
  • Calculate the STD amplification factor for each proton of this compound using the formula: STD_factor = (I_off - I_on) / I_off, where I_on and I_off are the signal intensities in the on- and off-resonance spectra, respectively.
  • The protons with the highest STD factors are those in closest proximity to the protein surface and constitute the binding epitope.

4. Data Analysis for Kd Determination:

  • Perform a titration experiment by acquiring a series of STD-NMR spectra with a fixed protein concentration and varying ligand concentrations.
  • Plot the STD amplification factor as a function of the ligand concentration.
  • Fit the data to the following binding isotherm to determine the Kd: STD = STD_max * [L] / (Kd + [L]) where [L] is the ligand concentration.

Protocol 2: ¹H-¹⁵N HSQC Titration for Binding Site Identification

This protocol uses ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR to map the binding site of this compound on a ¹⁵N-labeled protein.

1. Sample Preparation:

  • Prepare a stock solution of ¹⁵N-labeled protein (e.g., 100 µM) in an NMR buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).
  • Prepare a stock solution of this compound (e.g., 20 mM) in the same buffer.
  • Prepare a series of NMR samples with a constant concentration of ¹⁵N-labeled protein and increasing concentrations of this compound (e.g., molar ratios of 1:0, 1:0.5, 1:1, 1:2, 1:5, 1:10).

2. NMR Data Acquisition:

  • Acquire a series of ¹H-¹⁵N HSQC spectra for each titration point at 298 K.

3. Data Analysis:

  • Overlay the HSQC spectra from the titration series.
  • Identify the amide cross-peaks that show significant chemical shift changes upon addition of this compound.
  • The magnitude of the chemical shift perturbation (CSP) for each residue can be calculated using the following equation: CSP = sqrt(((Δδ_H)^2 + (α * Δδ_N)^2)) where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).
  • Map the residues with the largest CSP values onto the 3D structure of the protein to identify the binding site.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis cluster_results Results prep_protein Prepare Protein Stock mix_sample Prepare NMR Samples prep_protein->mix_sample prep_ligand Prepare this compound Stock prep_ligand->mix_sample acquire_spectra Acquire NMR Spectra mix_sample->acquire_spectra process_spectra Process Spectra acquire_spectra->process_spectra analyze_binding Analyze Binding process_spectra->analyze_binding epitope Epitope Mapping analyze_binding->epitope kd Kd Determination analyze_binding->kd binding_site Binding Site ID analyze_binding->binding_site std_nmr_principle cluster_protein Macromolecule (Protein) cluster_ligand Ligand (this compound) protein Protein Protons bound_ligand Bound this compound protein->bound_ligand 2. Magnetization Transfer (NOE) free_ligand Free this compound bound_ligand->free_ligand 3. Ligand Exchange (k_off) detection Detection of Ligand Signals free_ligand->detection 4. Attenuated Signal saturation Selective RF Saturation (On-Resonance) saturation->protein 1. Saturate

References

Application Notes and Protocols for L-Fucitol in Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Fucitol, a non-metabolizable sugar alcohol, serves as a valuable tool in the study of sugar transport mechanisms. As an analog of L-fucose and a competitive inhibitor of myo-inositol transport, this compound allows for the investigation of specific transporters and pathways without the confounding effects of downstream metabolism. These application notes provide detailed protocols and data for utilizing this compound in transport studies, particularly focusing on its inhibitory effects on glucose and myo-inositol transporters.

Principle of Action

This compound mimics naturally transported sugars, allowing it to bind to sugar transporters. Its primary utility lies in its ability to act as a competitive inhibitor, particularly for the transport of L-fucose and myo-inositol. Studies have identified the glucose transporter GLUT1 as a high-affinity transporter for L-fucose[1]. Given the structural similarity, this compound is an effective tool to probe GLUT1 function and other potential fucose transporters. Furthermore, L-fucose has been demonstrated to be a potent competitive inhibitor of Na+/dependent myo-inositol transport[2][3]. This compound can be used to elucidate the kinetics and physiological relevance of this inhibition.

Quantitative Data: Inhibition Constants

The following table summarizes the reported inhibition constants (Ki) for L-fucose, which provides an expected range for the inhibitory activity of this compound on myo-inositol transport.

InhibitorTransported SubstrateCell TypeTransporterKi Value
L-Fucosemyo-InositolNeuroblastoma CellsNa+/myo-inositol cotransporter~3 mM[2]
L-Fucosemyo-InositolMurine cerebral microvessel endothelial cellsNa+/myo-inositol cotransporter1.6-4.1 mM[3]
L-Fucosemyo-InositolBovine aortic endothelial cellsNa+/myo-inositol cotransporter1.6-4.1 mM[3]

Experimental Protocols

Protocol 1: Competitive Inhibition of Myo-Inositol Uptake

This protocol details a competitive inhibition assay to determine the effect of this compound on the uptake of radiolabeled myo-inositol.

Materials:

  • Cultured cells expressing the myo-inositol transporter (e.g., neuroblastoma cells, endothelial cells)

  • Cell culture medium

  • Krebs-Ringer-HEPES (KRH) buffer (or other suitable physiological buffer)

  • [³H]myo-inositol (radiolabeled substrate)

  • This compound (inhibitor)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well)

  • Ice-cold phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Seed cells in 24-well plates and grow to confluence.

  • Preparation:

    • Prepare a stock solution of this compound in KRH buffer.

    • Prepare a working solution of [³H]myo-inositol in KRH buffer. The final concentration should be close to the Km of the transporter, if known.

    • Prepare a series of this compound solutions of varying concentrations in KRH buffer.

  • Assay:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with KRH buffer at 37°C.

    • Add the this compound solutions (or KRH buffer for control) to the respective wells and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the [³H]myo-inositol working solution to each well.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell type.

  • Termination and Lysis:

    • To stop the transport, rapidly aspirate the radioactive solution.

    • Wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH) to each well and incubating for 30 minutes at room temperature.

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of each lysate to normalize the counts per minute (CPM).

    • Plot the normalized CPM against the concentration of this compound.

    • Calculate the IC50 value and, if the mechanism of inhibition is competitive, the Ki value using the Cheng-Prusoff equation.

G Workflow for Competitive Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cell_culture Seed and grow cells to confluence prepare_solutions Prepare radiolabeled substrate and inhibitor solutions wash_cells Wash cells with buffer prepare_solutions->wash_cells pre_incubate Pre-incubate with this compound wash_cells->pre_incubate initiate_uptake Add radiolabeled myo-inositol pre_incubate->initiate_uptake incubate Incubate at 37°C initiate_uptake->incubate stop_transport Stop transport and wash with ice-cold PBS incubate->stop_transport lyse_cells Lyse cells stop_transport->lyse_cells measure_radioactivity Scintillation counting lyse_cells->measure_radioactivity analyze_data Data analysis (IC50, Ki) measure_radioactivity->analyze_data

Competitive Inhibition Assay Workflow

Protocol 2: Cellular Uptake Assay for this compound using a Radiolabeled Analog

This protocol describes a direct uptake assay for a radiolabeled version of this compound (e.g., [³H]this compound) to characterize its transport kinetics.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • KRH buffer

  • [³H]this compound (or other suitable radiolabeled analog)

  • Unlabeled this compound

  • Scintillation cocktail and counter

  • Multi-well cell culture plates

  • Ice-cold PBS

Procedure:

  • Cell Culture: Seed and grow cells to confluence in multi-well plates.

  • Preparation:

    • Prepare a stock solution of [³H]this compound.

    • Prepare solutions of varying concentrations of unlabeled this compound for competition experiments to determine specific uptake.

  • Uptake Assay:

    • Wash cells twice with KRH buffer at 37°C.

    • To determine total uptake, add KRH buffer containing [³H]this compound to the wells.

    • To determine non-specific uptake, add KRH buffer containing [³H]this compound and a high concentration of unlabeled this compound (e.g., 100-fold excess) to a separate set of wells.

    • Incubate for various time points (e.g., 5, 15, 30, 60 minutes) to determine the time course of uptake.

  • Termination and Quantification:

    • Follow steps 4 and 5 from Protocol 1 to stop the reaction, lyse the cells, and measure radioactivity.

  • Data Analysis:

    • Subtract the non-specific uptake from the total uptake to determine the specific uptake at each time point and concentration.

    • Plot the specific uptake against time to determine the initial rate of transport.

    • To determine kinetic parameters (Km and Vmax), perform the uptake assay at a fixed time point within the linear range using varying concentrations of [³H]this compound. Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.

Signaling Pathway: Inhibition of Myo-Inositol Transport

L-fucose, and by extension this compound, acts as a competitive inhibitor of the sodium-dependent myo-inositol transporter (SMIT). This transporter is crucial for maintaining intracellular myo-inositol levels, which is a precursor for the synthesis of phosphatidylinositol phosphates (PIPs), important second messengers in various signaling cascades. By competing with myo-inositol for binding to SMIT, this compound can reduce the intracellular pool of myo-inositol, thereby affecting downstream signaling pathways.

G Competitive Inhibition of Myo-Inositol Transport by this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space myo_inositol_ext Myo-Inositol smit SMIT Transporter myo_inositol_ext->smit Binds l_fucitol_ext This compound l_fucitol_ext->smit Competitively Binds myo_inositol_int Myo-Inositol smit->myo_inositol_int Transports pip_synthesis Phosphatidylinositol Phosphate (PIP) Synthesis myo_inositol_int->pip_synthesis signaling Downstream Signaling pip_synthesis->signaling

This compound competitively inhibits the SMIT transporter.

Conclusion

This compound is a versatile tool for studying sugar transport processes. Its non-metabolizable nature makes it an ideal candidate for dissecting transport from subsequent metabolic events. The provided protocols offer a starting point for investigating the inhibitory effects of this compound on myo-inositol and potentially other sugar transporters like GLUT1. Researchers can adapt these methods to their specific cell types and experimental questions to further elucidate the complex mechanisms of sugar transport and its regulation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Fucitol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield and purity of L-Fucitol. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low Yield of this compound 1. Incomplete Reduction: Insufficient reducing agent, suboptimal reaction temperature, or short reaction time. 2. Degradation of Starting Material: L-fucose may degrade under harsh reaction conditions. 3. Product Loss During Work-up: Inefficient extraction or multiple purification steps leading to material loss. 4. Side Reactions: Formation of byproducts reduces the yield of the desired product.1. Optimize Reduction Conditions: Increase the molar excess of the reducing agent (e.g., sodium borohydride), adjust the temperature (typically 0°C to room temperature for NaBH₄), and prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Control Reaction Conditions: Maintain the recommended temperature and pH to prevent sugar degradation. 3. Improve Work-up Procedure: Ensure efficient extraction by selecting an appropriate solvent and minimizing the number of transfer and purification steps. 4. Minimize Side Reactions: Use a milder reducing agent if possible. For NaBH₄ reductions, controlling the pH can minimize side reactions.
Presence of Unreacted L-Fucose 1. Insufficient Reducing Agent: The amount of reducing agent was not enough to convert all the L-fucose. 2. Poor Reagent Quality: The reducing agent may have degraded over time. 3. Reaction Quenched Prematurely: The reaction was stopped before all the L-fucose could be reduced.1. Increase Stoichiometry of Reducing Agent: Add a larger excess of the reducing agent. 2. Use Fresh Reagent: Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator). 3. Monitor Reaction to Completion: Use TLC to monitor the disappearance of the L-fucose spot before quenching the reaction.
Product Contaminated with Boric Acid/Borate Esters (for NaBH₄ reduction) 1. Inefficient Quenching: Improper quenching of the reaction can leave boron species in the product. 2. Inadequate Purification: The purification method used may not effectively remove boron-containing byproducts.1. Proper Quenching: Quench the reaction by the slow addition of an acid (e.g., acetic acid or dilute HCl) at a low temperature to hydrolyze borate complexes. 2. Co-evaporation with Methanol: After initial work-up, repeatedly co-evaporate the crude product with methanol. This converts boric acid into volatile trimethyl borate which can be removed under reduced pressure. 3. Chromatographic Purification: Utilize column chromatography with a suitable solvent system to separate this compound from boron impurities.
Difficulty in Product Crystallization 1. Presence of Impurities: Unreacted starting material, byproducts, or residual solvents can inhibit crystallization. 2. Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for this compound crystallization. 3. Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form.1. Improve Purity: Purify the crude product by column chromatography before attempting recrystallization. 2. Select a Suitable Solvent System: A common system for sugar alcohols is a mixture of a good solvent (like water or ethanol) and a poor solvent (like isopropanol or acetone). Experiment with different solvent ratios. 3. Induce Crystallization: Concentrate the solution, scratch the inside of the flask with a glass rod at the meniscus, or add a seed crystal of pure this compound. Allow the solution to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most common laboratory-scale synthesis of this compound is the reduction of L-fucose using sodium borohydride (NaBH₄) in an aqueous or alcoholic solvent. This method is generally high-yielding and uses a readily available and relatively mild reducing agent.

Q2: How can I monitor the progress of the L-fucose reduction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC is typically a mixture of a polar organic solvent and a less polar one, for example, ethyl acetate:methanol:water in a 7:2:1 ratio. L-Fucose will have a different Rf value than this compound, allowing for visualization of the starting material's consumption and the product's formation.

Q3: What are the expected yields and purity for this compound synthesis?

A3: The yield and purity can vary depending on the chosen method and the execution of the protocol. Below is a summary of expected outcomes for common synthesis methods.

Synthesis Method Reducing Agent Typical Yield Typical Purity Reference
Sodium Borohydride ReductionNaBH₄> 90%> 95% (after purification)General laboratory practice
Catalytic HydrogenationH₂/Catalyst (e.g., Ru/C)HighHigh[1]

Q4: How do I remove the boric acid byproduct from a sodium borohydride reduction?

A4: A standard and effective method is to perform multiple co-evaporations with methanol. After quenching the reaction and initial workup, the crude this compound is dissolved in methanol and the solvent is removed under reduced pressure. This process is repeated several times. The methanol reacts with boric acid to form volatile trimethyl borate, which is easily removed.

Q5: What is a suitable method for purifying crude this compound?

A5: Recrystallization is a highly effective method for purifying this compound. A common and effective solvent system is a mixture of ethanol and water. The crude this compound is dissolved in a minimal amount of hot water, and then ethanol is added until the solution becomes slightly turbid. Upon slow cooling, pure this compound will crystallize. Column chromatography using silica gel can also be employed for purification.

Q6: How can I confirm the identity and purity of my synthesized this compound?

A6: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of this compound. In D₂O, the ¹H NMR spectrum will show characteristic signals for the protons in the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an amino or a specific carbohydrate analysis column) and a refractive index (RI) detector can be used to assess purity and quantify any remaining L-fucose.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction of L-Fucose

Materials:

  • L-Fucose

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dowex® 50WX8 hydrogen form cation exchange resin

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve L-fucose (e.g., 1.0 g) in deionized water (e.g., 10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (in molar excess, e.g., 1.5 equivalents) to the stirred solution in small portions.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (e.g., 3 hours), monitoring the reaction by TLC.

  • After completion, cautiously add Dowex® 50WX8 resin to the reaction mixture until the effervescence ceases to quench the excess NaBH₄ and neutralize the solution.

  • Filter the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • To remove the resulting boric acid, add methanol to the residue and evaporate to dryness. Repeat this co-evaporation with methanol three to four times.

  • The resulting white solid is crude this compound.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to dissolve the solid completely.

  • While the solution is still hot, add ethanol dropwise until the solution becomes slightly and persistently cloudy.

  • If too much ethanol is added, add a small amount of hot water to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain pure this compound.

Protocol 3: HPLC Analysis of this compound Purity

Instrumentation:

  • HPLC system with a refractive index (RI) detector.

  • Carbohydrate analysis column (e.g., Amino column).

Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a standard solution of L-fucose to determine its retention time.

  • Inject a standard solution of pure this compound to determine its retention time.

  • Inject the synthesized this compound sample.

  • Analyze the resulting chromatogram to identify the peaks corresponding to this compound and any unreacted L-fucose.

  • Calculate the purity of the this compound sample based on the peak areas.

Visualizations

L_Fucitol_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification L_Fucose L-Fucose Solution Reduction Reduction with NaBH4 (0°C to RT) L_Fucose->Reduction Quenching Quenching with Dowex Resin Reduction->Quenching Crude_Product Crude this compound (with Boric Acid) Quenching->Crude_Product Co_evaporation Co-evaporation with Methanol Crude_Product->Co_evaporation Recrystallization Recrystallization (Ethanol/Water) Co_evaporation->Recrystallization Pure_Fucitol Pure this compound Recrystallization->Pure_Fucitol

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Check_TLC Analyze crude product by TLC. Is L-fucose present? Start->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Yes Side_Reactions Check for significant byproduct spots on TLC. Check_TLC->Side_Reactions No Optimize_Conditions Increase NaBH4. Increase reaction time. Check reagent quality. Incomplete_Reaction->Optimize_Conditions End Improved Yield Optimize_Conditions->End Workup_Loss Product Loss During Work-up Improve_Workup Minimize transfer steps. Optimize extraction. Workup_Loss->Improve_Workup Improve_Workup->End Side_Reactions->Workup_Loss No Optimize_pH_Temp Adjust pH and temperature to minimize side reactions. Side_Reactions->Optimize_pH_Temp Yes Optimize_pH_Temp->End

Caption: Troubleshooting decision tree for low this compound yield.

References

L-Fucitol Purification: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of L-fucitol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound samples?

A1: Common impurities depend on the source of this compound. If synthesized by the reduction of L-fucose, the most common impurity is unreacted L-fucose. Other sugar alcohols may also be present if the starting material was not pure. When extracted from natural sources, such as the fruit of Carum carvi L., a variety of other water-soluble plant metabolites can be present.[1]

Q2: What are the primary methods for purifying this compound?

A2: The primary methods for this compound purification are chromatographic techniques, including column chromatography (ion-exchange and gel filtration) and High-Performance Liquid Chromatography (HPLC), as well as crystallization.[1] Affinity chromatography has also been used for the purification of related compounds and enzymes using this compound derivatives as ligands.[1]

Q3: What purity levels can be expected for commercially available this compound?

A3: Commercially available this compound is typically offered at high purity levels, often exceeding 98% or 99%.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Quantitative ¹H NMR (qNMR) is a powerful method for determining the absolute purity of a compound.[2]

Troubleshooting Guides

Column Chromatography Purification

Low yield and/or impure fractions are common issues in column chromatography. This guide provides a systematic approach to troubleshooting these problems.

Table 1: Troubleshooting Common Issues in this compound Column Chromatography

Problem Potential Cause Recommended Solution
Low Yield This compound is highly polar and may adhere strongly to the silica gel. - Increase the polarity of the mobile phase gradually. A gradient of increasing methanol in dichloromethane or ethyl acetate is often effective.- Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.
Co-elution with impurities. - Optimize the mobile phase composition by testing different solvent systems with varying polarities using Thin Layer Chromatography (TLC) first.- Employ a gradient elution instead of an isocratic one to improve separation.
Sample overload. - Reduce the amount of crude this compound loaded onto the column. A general rule is to use a sample-to-silica ratio of 1:30 to 1:100.
Impure Fractions Poor separation of this compound from structurally similar impurities (e.g., L-fucose). - Use a less polar solvent system to increase the retention time and improve separation between polar compounds.- Consider specialized chromatography techniques like ion-exchange chromatography if charged impurities are present.
Column channeling or cracking. - Ensure proper packing of the column to create a uniform stationary phase bed.- Avoid letting the column run dry.
No Compound Eluting This compound is too strongly adsorbed to the stationary phase. - Drastically increase the polarity of the mobile phase (e.g., flush with 100% methanol).- If using silica gel, consider adding a small percentage of a polar modifier like acetic acid or ammonia to the mobile phase to disrupt strong interactions.

This protocol provides a general guideline for the purification of this compound from a crude reaction mixture after the reduction of L-fucose.

  • Preparation of the Crude Sample: After the reduction of L-fucose with a reducing agent like sodium borohydride, quench the reaction and neutralize the mixture. Evaporate the solvent to obtain the crude solid containing this compound and impurities.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica to settle, ensuring a flat, undisturbed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a mobile phase of low polarity (e.g., 95:5 dichloromethane:methanol). Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 dichloromethane:methanol) to elute the this compound.

  • Fraction Collection: Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC).

  • Analysis and Pooling: Analyze the fractions by TLC. Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified product.

HPLC Purification

High-Performance Liquid Chromatography (HPLC) offers higher resolution for separating this compound from closely related impurities.

Table 2: Troubleshooting HPLC Purification of this compound

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Interactions with the stationary phase or column overload. - Adjust the mobile phase pH to ensure this compound is in a neutral state.- Reduce the injection volume or the concentration of the sample.
Column degradation. - Use a guard column to protect the analytical column.- If the column is old, replace it.
Inadequate Separation Suboptimal mobile phase composition. - For reverse-phase HPLC, adjust the ratio of aqueous buffer to organic solvent (e.g., acetonitrile or methanol). A lower percentage of organic solvent will increase retention of polar compounds.- For normal-phase HPLC, optimize the ratio of non-polar and polar solvents.
Variable Retention Times Inconsistent mobile phase preparation or column temperature fluctuations. - Prepare fresh mobile phase for each run and ensure it is thoroughly degassed.- Use a column oven to maintain a constant temperature.

This protocol outlines a method for analyzing the purity of a purified this compound sample.

  • Column: A C18 reverse-phase column is commonly used for the separation of polar compounds like sugar alcohols.

  • Mobile Phase: An isocratic mobile phase of a specific ratio of water and acetonitrile (e.g., 95:5 v/v) is a good starting point. The exact ratio may need optimization.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Refractive Index (RI) detection is suitable for sugar alcohols as they lack a UV chromophore.

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Dissolve a small amount of the purified this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Analyze the resulting chromatogram for the presence of impurity peaks. The purity can be calculated based on the area of the this compound peak relative to the total peak area.

Crystallization

Crystallization is a crucial final step for obtaining high-purity this compound.

Table 3: Troubleshooting this compound Crystallization

Problem Potential Cause Recommended Solution
Failure to Crystallize Solution is not supersaturated. - Slowly evaporate the solvent to increase the concentration of this compound.- Cool the solution slowly.
Presence of impurities inhibiting crystal formation. - Further purify the this compound using chromatography before attempting crystallization.- Try adding a seed crystal of pure this compound to induce crystallization.
Oiling Out The solute is coming out of solution as a liquid instead of a solid. - Use a solvent system where this compound is less soluble at room temperature.- Cool the solution more slowly to allow for ordered crystal lattice formation.
Formation of Small Crystals or Powder Rapid crystallization. - Decrease the rate of cooling.- Use a solvent system in which this compound has slightly higher solubility.

This protocol provides a general procedure for the crystallization of this compound from an ethanol-water mixture.

  • Dissolution: Dissolve the purified this compound in a minimal amount of hot 95% ethanol. If it does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained.

  • Cooling: Cover the container and allow the solution to cool slowly to room temperature.

  • Crystal Formation: Crystals should form as the solution cools and becomes supersaturated. If no crystals form, try scratching the inside of the container with a glass rod or adding a seed crystal.

  • Further Cooling: Once crystals begin to form, the solution can be placed in a refrigerator or ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Visualizing Experimental Workflows

Diagram 1: this compound Purification Workflow

L_Fucitol_Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis L-Fucose L-Fucose Reduction Reduction L-Fucose->Reduction NaBH4 Crude this compound Crude this compound Reduction->Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography HPLC HPLC Column Chromatography->HPLC Further Purification Crystallization Crystallization HPLC->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound Purity Analysis Purity Analysis Pure this compound->Purity Analysis NMR, HPLC

Caption: A general workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Column Chromatography

Troubleshooting_Low_Yield Start Low Yield CheckPolarity Is Mobile Phase Polar Enough? Start->CheckPolarity IncreasePolarity Increase Mobile Phase Polarity CheckPolarity->IncreasePolarity No CheckCoElution Co-elution with Impurities? CheckPolarity->CheckCoElution Yes IncreasePolarity->CheckCoElution OptimizeMobilePhase Optimize Mobile Phase (TLC First) CheckCoElution->OptimizeMobilePhase Yes CheckOverload Sample Overload? CheckCoElution->CheckOverload No OptimizeMobilePhase->CheckOverload ReduceLoad Reduce Sample Load CheckOverload->ReduceLoad Yes End Improved Yield CheckOverload->End No ReduceLoad->End

Caption: A decision tree for troubleshooting low yield in this compound column chromatography.

References

Technical Support Center: L-Fucitol Quantification in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of L-Fucitol in complex biological samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow, from sample preparation to data analysis.

Sample Preparation

Question: I am seeing low recovery of this compound from my plasma samples. What could be the cause and how can I improve it?

Answer:

Low recovery of this compound from plasma can be attributed to several factors, primarily related to protein precipitation and extraction efficiency. Here are some common causes and troubleshooting steps:

  • Inefficient Protein Precipitation: Incomplete removal of proteins can lead to the loss of this compound through co-precipitation or by interfering with subsequent analytical steps.

    • Troubleshooting:

      • Solvent Selection: Acetonitrile is generally more effective than methanol for protein precipitation, resulting in cleaner extracts.[1]

      • Solvent-to-Sample Ratio: Ensure an adequate ratio of precipitation solvent to plasma. A 3:1 (v/v) ratio of cold acetonitrile to plasma is a good starting point.

      • Temperature: Perform precipitation at low temperatures (e.g., -20°C) to enhance protein removal.

      • Vortexing and Incubation: Thoroughly vortex the mixture and allow for sufficient incubation time on ice to ensure complete protein precipitation.

  • Suboptimal Extraction: The choice of extraction method and solvent can significantly impact recovery.

    • Troubleshooting:

      • Solid-Phase Extraction (SPE): For cleaner samples, consider using SPE cartridges. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode cation exchange cartridges can be effective for polar compounds like this compound.

      • Solvent Polarity: this compound is a polar sugar alcohol. Ensure your extraction solvent has a compatible polarity. A mixture of acetonitrile and water is often a good choice.

Question: My samples seem to have high matrix effects, leading to ion suppression in my LC-MS analysis. How can I mitigate this?

Answer:

Matrix effects are a common challenge in the analysis of complex biological samples and can significantly impact the accuracy and sensitivity of your this compound quantification.

  • Causes of Matrix Effects:

    • Co-eluting endogenous compounds (e.g., phospholipids, salts) can compete with this compound for ionization, leading to ion suppression.

    • High concentrations of matrix components can alter the physical properties of the electrospray droplets, hindering the ionization of the target analyte.

  • Troubleshooting Strategies:

    • Improve Sample Cleanup:

      • Solid-Phase Extraction (SPE): Employ a robust SPE protocol to remove interfering matrix components. Phospholipid removal plates or cartridges are particularly useful for plasma samples.

      • Liquid-Liquid Extraction (LLE): While less common for polar analytes, a well-optimized LLE protocol can sometimes effectively separate this compound from interfering substances.

    • Chromatographic Separation:

      • Optimize Gradient: Adjust the HPLC/UPLC gradient to better separate this compound from co-eluting matrix components.

      • Column Chemistry: Experiment with different HILIC column chemistries to achieve better retention and separation of this compound from the bulk of the matrix.

    • Use of an Internal Standard:

      • Stable Isotope-Labeled (SIL) Internal Standard: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d7). This will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.

      • Structural Analog: If a SIL internal standard is unavailable, a structurally similar sugar alcohol that is not present in the sample can be used.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Question: I am observing peak splitting or broadening for my this compound peak in HPAEC-PAD. What are the possible reasons and solutions?

Answer:

Peak splitting and broadening in HPAEC-PAD can arise from several factors related to the column, mobile phase, or the instrument itself.

  • Potential Causes and Solutions:

    • Column Contamination: Buildup of contaminants on the column can lead to distorted peak shapes.

      • Solution: Regularly clean the column according to the manufacturer's instructions. A common procedure involves washing with a higher concentration of sodium hydroxide or a weak acid.

    • Improper Mobile Phase Preparation: Inconsistent or incorrect eluent concentration can affect retention and peak shape.

      • Solution: Ensure accurate preparation of the sodium hydroxide and sodium acetate solutions. Use high-purity water (18.2 MΩ·cm) and filter the eluents before use.

    • Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.

      • Solution: If a void is suspected, the column may need to be repacked or replaced.

    • Injection Volume/Solvent Mismatch: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can lead to peak distortion.

      • Solution: Reduce the injection volume or ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.

    • Detector Electrode Fouling: Contamination of the gold electrode in the PAD cell can lead to poor sensitivity and peak shape.

      • Solution: Clean and polish the electrode as recommended by the manufacturer.

Gas Chromatography-Mass Spectrometry (GC-MS)

Question: My this compound derivatization (alditol acetate) is incomplete, leading to multiple peaks or low signal intensity. How can I optimize this?

Answer:

Incomplete derivatization is a common issue in GC-MS analysis of polar analytes like this compound. The alditol acetate derivatization is a two-step process (reduction followed by acetylation), and each step needs to be optimized.

  • Troubleshooting the Reduction Step (Sodium Borohydride):

    • Reagent Stability: Sodium borohydride is moisture-sensitive. Use fresh reagent and store it in a desiccator.

    • pH: The reduction should be performed in a basic solution (e.g., ammonia or sodium hydroxide) to ensure the stability of the borohydride.

    • Reaction Time and Temperature: Ensure sufficient reaction time (typically 1-2 hours) at room temperature or slightly elevated temperatures (e.g., 40°C) to drive the reaction to completion.

  • Troubleshooting the Acetylation Step (Acetic Anhydride):

    • Reagent Purity: Use high-purity acetic anhydride.

    • Catalyst: A catalyst like pyridine or 1-methylimidazole is required. 1-methylimidazole is often preferred as it is a stronger catalyst.

    • Reaction Time and Temperature: Acetylation is typically performed at a higher temperature (e.g., 100°C) for about 15-30 minutes. Ensure the reaction goes to completion without degrading the sample.

    • Removal of Excess Reagent: After acetylation, the excess acetic anhydride must be removed under a stream of nitrogen or by evaporation to prevent it from interfering with the GC analysis.

Question: I am getting poor chromatographic peak shape and resolution for my derivatized this compound. What should I check?

Answer:

Poor peak shape in GC-MS can be due to a variety of factors, from the injection to the column and detector.

  • Troubleshooting Steps:

    • Injector Port Temperature: Ensure the injector temperature is high enough to volatilize the derivatized this compound completely without causing thermal degradation. A temperature of 250-280°C is a good starting point.

    • GC Column:

      • Stationary Phase: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for the separation of alditol acetates.

      • Column Bleed: High column bleed can contribute to background noise and poor peak shape. Ensure the column is properly conditioned.

      • Column Contamination: If the column is contaminated, it may need to be baked out at a high temperature or have the first few centimeters removed.

    • Carrier Gas Flow Rate: Optimize the carrier gas (usually helium or hydrogen) flow rate to achieve the best separation efficiency (optimal linear velocity).

    • Oven Temperature Program: A slow temperature ramp rate can improve the separation of closely eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard to use for this compound quantification?

A1: The ideal internal standard is a stable isotope-labeled (SIL) this compound (e.g., this compound-d7). This is because it has nearly identical chemical and physical properties to the unlabeled this compound, meaning it will behave similarly during sample preparation, chromatography, and ionization. This allows for the most accurate correction for sample loss and matrix effects. If a SIL standard is not available, a structurally similar sugar alcohol that is not endogenously present in the sample, such as sorbitol or mannitol (depending on the biological matrix), can be used as an alternative.

Q2: Can I quantify this compound without derivatization?

A2: Yes, this compound can be quantified without derivatization using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a mass spectrometer (LC-MS). HPAEC-PAD is a highly sensitive method for direct analysis of carbohydrates and sugar alcohols.[2] HILIC-LC-MS is also a powerful technique for analyzing polar compounds like this compound in their native form.

Q3: What are the expected concentration ranges of this compound in biological samples?

A3: The concentration of this compound in biological samples can vary widely depending on the sample type, the physiological or pathological state of the organism, and the specific experimental conditions. Endogenous levels are generally low. For instance, in studies of intestinal permeability, urinary concentrations of orally administered sugar alcohols like mannitol are typically in the range of 10-1000 mg/L.[2] It is crucial to determine the linear range of your assay to cover the expected concentrations in your specific samples.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: Peak identity can be confirmed using several methods:

  • Retention Time Matching: Compare the retention time of the peak in your sample to that of an authentic this compound standard run under the same chromatographic conditions.

  • Spiking: Spike a sample with a known amount of this compound standard. An increase in the height/area of the peak of interest confirms its identity.

  • Mass Spectrometry (MS): In GC-MS or LC-MS, the mass spectrum of the peak in the sample should match the mass spectrum of the this compound standard. For targeted analysis, the monitoring of specific precursor-product ion transitions (in MS/MS) provides a high degree of confidence in peak identification.

Quantitative Data Summary

The following tables provide representative quantitative data from validated methods for sugar alcohol analysis. While specific data for this compound is limited in the public domain, the data for mannitol, a structurally similar sugar alcohol, can serve as a valuable reference for method validation and performance expectations.

Table 1: GC-MS Method Performance for Sugar Alcohol Quantification in Urine

ParameterMannitolLactuloseSucralose
Limit of Quantification (mg/L) 101010
Recovery (%) 95.8 - 121.995.8 - 121.995.8 - 121.9
Imprecision (CV%) < 15< 15< 15

Data adapted from a validated GC-MS method for the analysis of urinary sugar probes.[3]

Table 2: LC-MS/MS Method Performance for Fructose and Sorbitol in Human Plasma

ParameterFructoseSorbitol
Linear Range (ng/mL) 10 - 50005 - 2500
Intra-day Precision (CV%) 2.5 - 6.83.1 - 7.5
Inter-day Precision (CV%) 4.1 - 8.25.5 - 9.1
Accuracy (% Bias) -4.3 to 3.7-3.9 to 2.8

Data adapted from a validated UPLC-MS/MS method for the analysis of fructose and sorbitol in human plasma.

Experimental Protocols

Protocol 1: this compound Quantification in Plasma using GC-MS with Alditol Acetate Derivatization

This protocol is adapted from established methods for sugar alcohol analysis.[3]

1. Sample Preparation and Protein Precipitation: a. To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 1 mg/mL sorbitol in water). b. Add 300 µL of ice-cold acetonitrile. c. Vortex vigorously for 1 minute. d. Incubate at -20°C for 30 minutes to precipitate proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new microcentrifuge tube. g. Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

2. Derivatization (Alditol Acetate Formation): a. Reduction: i. To the dried extract, add 100 µL of 20 mg/mL sodium borohydride in 1 M ammonium hydroxide. ii. Incubate at 40°C for 90 minutes. iii. Add 10 µL of glacial acetic acid to stop the reaction. b. Acetylation: i. Evaporate the sample to dryness under nitrogen. ii. Add 100 µL of 1-methylimidazole and 500 µL of acetic anhydride. iii. Incubate at 100°C for 15 minutes. iv. Cool to room temperature. v. Add 1 mL of water to quench the reaction. vi. Add 500 µL of dichloromethane and vortex to extract the alditol acetates. vii. Centrifuge and transfer the lower organic layer to a GC vial.

3. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 280°C.
  • Oven Program: 100°C hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Detection: Electron ionization (EI) at 70 eV. Scan range m/z 50-450 or use selected ion monitoring (SIM) for target ions of this compound pentaacetate and the internal standard.

Protocol 2: this compound Quantification in Cell Culture Media using HPAEC-PAD

This protocol is based on established methods for carbohydrate and sugar alcohol analysis in fermentation broths.[2]

1. Sample Preparation: a. Collect cell culture media and centrifuge at 10,000 x g for 10 minutes to remove cells and debris. b. Filter the supernatant through a 0.22 µm syringe filter. c. Dilute the sample with high-purity water to bring the this compound concentration within the linear range of the calibration curve. d. Add an internal standard (e.g., fucose or a non-interfering sugar alcohol) if desired.

2. HPAEC-PAD Analysis:

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).
  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate. A typical starting condition is 10-20 mM sodium hydroxide.
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode using a standard carbohydrate waveform.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample is_add Add Internal Standard plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip centrifuge1 Centrifugation precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry1 Evaporate to Dryness supernatant->dry1 reduction Reduction (Sodium Borohydride) dry1->reduction acetylation Acetylation (Acetic Anhydride) reduction->acetylation extraction Liquid-Liquid Extraction acetylation->extraction gcms GC-MS Analysis extraction->gcms data Data Analysis gcms->data

Caption: GC-MS workflow for this compound quantification.

troubleshooting_matrix_effects cluster_solutions Troubleshooting Strategies issue High Matrix Effects (Ion Suppression) sample_cleanup Improve Sample Cleanup (SPE, LLE) issue->sample_cleanup chromatography Optimize Chromatography (Gradient, Column) issue->chromatography internal_standard Use Stable Isotope-Labeled Internal Standard issue->internal_standard

References

Improving the stability of L-Fucitol stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of L-Fucitol stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (also known as 1-Deoxy-D-galactitol) is a sugar alcohol used in various research applications, including as a substrate for L-fucose isomerase and as an inhibitor of galactitol-positive strains of Escherichia coli.[1][2] The stability of this compound stock solutions is crucial for ensuring the accuracy, reproducibility, and validity of experimental results. Degradation of the compound can lead to a decrease in its effective concentration and the potential introduction of interfering substances.

Q2: What are the recommended solvents for preparing this compound stock solutions?

The most common solvents for this compound are water and dimethyl sulfoxide (DMSO).[3][4] The choice of solvent depends on the experimental requirements, including the desired concentration and compatibility with the assay system.

Q3: What are the general storage recommendations for this compound?

For optimal stability, this compound in its solid, crystalline form should be stored at -20°C, where it can be stable for at least four years.[2] Recommendations for stock solutions vary by solvent and storage temperature.

Q4: How long can I store this compound stock solutions?

The stability of this compound stock solutions is dependent on the solvent and storage temperature. Below is a summary of general recommendations from suppliers. For critical experiments, it is always best to use freshly prepared solutions.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
Water30 - 125 mg/mL[2][4]
PBS (pH 7.2)Slightly soluble[2]
DMSO~10 mg/mL[1]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureRecommended DurationReference
Water-80°CUp to 6 months[3]
Water-20°CUp to 1 month[3]
WaterRoom TemperatureNot recommended (> 1 day)[2]
DMSO-80°CUp to 1 year[1]
DMSO-20°CUp to 1 month[1]

Experimental Protocols

Protocol 1: Preparation of a Sterile Aqueous this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile container.

  • Dissolution: Add the appropriate volume of sterile, high-purity water (e.g., Milli-Q) to achieve the target concentration.

  • Solubilization Assistance: If dissolution is slow, sonicate the solution or gently warm it to 37°C.[4]

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile, light-protected container.[3]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.[3]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[3]

Protocol 2: General Stability Testing of this compound Stock Solutions

  • Preparation: Prepare a fresh stock solution of this compound at a known concentration.

  • Initial Analysis (Time 0): Immediately analyze the concentration and purity of the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Storage Conditions: Aliquot the remaining solution and store it under the desired conditions (e.g., different temperatures, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot and re-analyze its concentration and purity.

  • Data Evaluation: Compare the results over time to the initial analysis to determine the rate of degradation and identify the optimal storage conditions.

Troubleshooting Guides

Issue 1: Precipitation is observed in the this compound stock solution.

  • Possible Cause 1: Low Temperature. Precipitation can occur when aqueous or DMSO solutions are stored at low temperatures.

    • Solution: Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.[3] Before use, ensure the solution is at room temperature and the precipitate has not reappeared.

  • Possible Cause 2: Solvent Evaporation. Over time, solvent may evaporate, increasing the concentration of this compound beyond its solubility limit.

    • Solution: Ensure that storage containers are sealed tightly. Use paraffin film as an extra precaution.

  • Possible Cause 3: Moisture in DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound.[1]

    • Solution: Use fresh, anhydrous DMSO for preparing stock solutions. Store DMSO appropriately to prevent moisture absorption.

Issue 2: The this compound solution appears discolored.

  • Possible Cause: Discoloration may indicate chemical degradation. Sugar alcohols can undergo dehydration at elevated temperatures, although they are generally more stable than monosaccharides.[5]

    • Solution: Discard the discolored solution and prepare a fresh stock. Ensure that the solution is not exposed to high temperatures or harsh chemical conditions (e.g., strong acids or bases).

Issue 3: A decrease in the biological activity of the this compound solution is observed.

  • Possible Cause 1: Degradation. The concentration of active this compound may have decreased due to chemical degradation.

    • Solution: Prepare a fresh stock solution. To minimize degradation, follow the recommended storage conditions, including protection from light and avoiding repeated freeze-thaw cycles.[3]

  • Possible Cause 2: Microbial Contamination. For aqueous solutions that have not been properly sterilized, microbial growth can occur, leading to the degradation of this compound.

    • Solution: Ensure that aqueous solutions are sterile-filtered before storage.[3] Always use sterile techniques when handling the solution.

Visualizations

experimental_workflow start Start weigh Weigh Solid this compound start->weigh add_solvent Add Solvent (Water or DMSO) weigh->add_solvent dissolve Aid Dissolution (Warm/Sonicate) add_solvent->dissolve sterilize Sterile Filter (Aqueous Only) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at Recommended Temperature (-20°C / -80°C) Protect from Light aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a stable this compound stock solution.

troubleshooting_guide issue Issue with This compound Solution precipitation Precipitation issue->precipitation Type? discoloration Discoloration issue->discoloration loss_of_activity Loss of Activity issue->loss_of_activity warm_sonicate Warm to 37°C and Sonicate precipitation->warm_sonicate Cause: Cold Temp check_seal Check Container Seal precipitation->check_seal Cause: Evaporation use_anhydrous Use Anhydrous DMSO precipitation->use_anhydrous Cause: Wet DMSO prepare_fresh Discard and Prepare Fresh Solution discoloration->prepare_fresh Cause: Degradation check_storage Verify Storage Conditions (Temp, Light, Aliquots) loss_of_activity->check_storage Cause: Degradation ensure_sterility Ensure Sterility of Aqueous Solution loss_of_activity->ensure_sterility Cause: Contamination galactitol_pathway galactitol_ext Extracellular Galactitol galactitol_int Intracellular Galactitol galactitol_ext->galactitol_int PTS Transport gatp Galactitol-1-P galactitol_int->gatp GatC (Kinase) tagatose6p Tagatose-6-P gatp->tagatose6p GatA (Dehydrogenase) tagatose16bp Tagatose-1,6-BP tagatose6p->tagatose16bp GatB (Kinase) dhap DHAP tagatose16bp->dhap GatZ (Aldolase) g3p Glyceraldehyde-3-P tagatose16bp->g3p GatY (Aldolase) glycolysis Glycolysis dhap->glycolysis g3p->glycolysis lfucitol This compound (Analogue) lfucitol->galactitol_int Inhibits Growth

References

L-Fucitol Technical Support Center: Ensuring Stability and Preventing Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the optimal storage conditions for L-Fucitol to prevent degradation and ensure the integrity of your experimental results. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered during the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage temperatures for this compound?

A1: The recommended storage temperature for this compound depends on its form (solid or in solution) and the desired storage duration. For long-term stability of the crystalline solid, storage at -20°C is recommended, which can preserve it for at least four years[1]. For solutions, colder temperatures are crucial to minimize degradation.

Q2: How should I store this compound solutions?

A2: Aqueous solutions of this compound should ideally be prepared fresh before use. It is not recommended to store aqueous solutions for more than one day[1]. If short-term storage is necessary, it is critical to store them at low temperatures and protect them from light. To prevent inactivation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use volumes.

Q3: Is this compound sensitive to light?

A3: Yes, this compound should be protected from light, especially when in solution[2][3]. Exposure to light can potentially lead to photodegradation. Therefore, always store this compound in light-resistant containers or in a dark environment.

Q4: What type of containers are suitable for storing this compound?

A4: For solid this compound, airtight containers made of glass or BPA-free plastic are recommended to protect it from moisture. For solutions, sterile, tightly sealed vials are appropriate. Given that this compound is a sugar alcohol and can be prone to moisture absorption, using containers with a good seal is important to prevent hygroscopic effects.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance of solid this compound (e.g., clumping, discoloration) Moisture Absorption: this compound, like other sugar alcohols, may be hygroscopic.Store in a desiccator or a controlled low-humidity environment. Ensure the storage container is airtight. For highly sensitive applications, consider packaging with a desiccant.
Exposure to Light: Photodegradation can sometimes lead to discoloration.Store in an amber or opaque container in a dark place.
High Temperature: Thermal degradation can occur at elevated temperatures.Ensure storage is at the recommended low temperatures.
Unexpected experimental results using this compound solution Degradation of Solution: this compound in aqueous solution has limited stability.Prepare solutions fresh on the day of use. If storage is unavoidable, store aliquots at -20°C or -80°C for the shortest possible time and avoid freeze-thaw cycles.
Contamination: Microbial growth can occur in non-sterile aqueous solutions.If the application requires it, sterile filter the solution using a 0.22 µm filter before use or storage[2].
Precipitation in this compound solution upon thawing Freeze-Thaw Cycles: Repeated freezing and thawing can affect solubility and stability.Aliquot solutions into single-use volumes to avoid multiple freeze-thaw cycles. If precipitation occurs, gentle warming and vortexing may help to redissolve the compound, but the integrity of the solution for sensitive experiments should be considered.

Quantitative Data Summary

While specific quantitative data on this compound degradation under various conditions is limited in publicly available literature, the following table summarizes the recommended storage conditions based on supplier information.

Form Storage Temperature Duration Key Considerations
Crystalline Solid -20°C≥ 4 years[1]Keep in a tightly sealed, light-resistant container.
4°CShorter-termProtect from light[3].
0 to 8°CShorter-term
In Solution (Aqueous) -20°CUp to 1 month[2]Protect from light; avoid repeated freeze-thaw cycles[2].
-80°CUp to 6 months[2]Protect from light; avoid repeated freeze-thaw cycles[2].

Experimental Protocols

Protocol 1: Assessment of this compound Hygroscopicity

This protocol is adapted from the European Pharmacopoeia guidelines for the classification of hygroscopic powders[4].

Objective: To determine the hygroscopic nature of this compound.

Methodology:

  • Accurately weigh a sample of this compound (approximately 1-2 grams) into a pre-weighed, shallow container.

  • Place the open container in a controlled environment with a relative humidity of 80% ± 2% and a temperature of 25°C ± 1°C. A humidity chamber or a desiccator containing a saturated salt solution (e.g., ammonium chloride) can be used to achieve this condition.

  • After 24 hours, remove the sample and immediately re-weigh it.

  • Calculate the percentage increase in weight.

  • Classify the hygroscopicity based on the following criteria:

    • Non-hygroscopic: Increase in weight is less than 0.12% w/w.

    • Slightly hygroscopic: Increase in weight is ≥ 0.2% but < 2% w/w[4].

    • Hygroscopic: Increase in weight is ≥ 2% but < 15% w/w[4].

    • Very hygroscopic: Increase in weight is ≥ 15% w/w.

Visualizations

Storage_Workflow This compound Storage Decision Workflow cluster_form Select Form cluster_duration Define Storage Duration cluster_conditions Recommended Storage Conditions cluster_handling Handling Best Practices Solid Solid this compound LongTerm Long-Term (> 1 month) Solid->LongTerm ShortTerm Short-Term (<= 1 month) Solid->ShortTerm Solution This compound in Solution Solution->ShortTerm If storage is necessary Store_minus_20C Store at -20°C Solution->Store_minus_20C <= 1 month Store_minus_80C Store at -80°C Solution->Store_minus_80C <= 6 months Prep_Fresh Prepare Fresh Solution->Prep_Fresh Aliquot Aliquot Solution Solution->Aliquot LongTerm->Store_minus_20C ShortTerm->Store_minus_20C Store_4C Store at 4°C ShortTerm->Store_4C Protect_Light Protect from Light Store_minus_20C->Protect_Light Airtight_Container Use Airtight Container Store_minus_20C->Airtight_Container Store_minus_80C->Protect_Light Store_4C->Protect_Light Store_4C->Airtight_Container

Caption: Decision workflow for this compound storage.

Degradation_Pathway Potential Degradation Pathways of this compound cluster_stressors Stress Conditions cluster_degradation Potential Degradation Processes cluster_products Potential Degradation Products LFucitol This compound Moisture Moisture/Humidity LFucitol->Moisture Light Light LFucitol->Light Temperature High Temperature LFucitol->Temperature Oxidizing_Agents Oxidizing Agents LFucitol->Oxidizing_Agents Hygroscopic_Effects Hygroscopic Effects (Clumping, Deliquescence) Moisture->Hygroscopic_Effects Photodegradation Photodegradation Light->Photodegradation Thermal_Degradation Thermal Degradation Temperature->Thermal_Degradation Oxidation Oxidation Oxidizing_Agents->Oxidation Physical_Changes Physical Changes Hygroscopic_Effects->Physical_Changes Unknown_Chromophores Unknown Chromophores (Discoloration) Photodegradation->Unknown_Chromophores Dehydration_Products Dehydration Products Thermal_Degradation->Dehydration_Products Oxidized_Derivatives Oxidized Derivatives Oxidation->Oxidized_Derivatives

Caption: Potential degradation pathways for this compound.

References

Overcoming poor solubility of L-Fucitol in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the poor solubility of L-Fucitol in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it poorly soluble in most organic solvents?

This compound, also known as 1-Deoxy-D-galactitol, is a sugar alcohol or polyol.[1][2] Its molecular structure contains multiple hydroxyl (-OH) groups, which can form strong hydrogen bonds with polar solvents, particularly water.[3] This hydrophilic nature makes it highly soluble in aqueous solutions but poorly soluble in nonpolar or weakly polar organic solvents that cannot effectively participate in hydrogen bonding.

Q2: What are the known solubility values for this compound?

Quantitative solubility data for this compound in a wide range of organic solvents is limited in published literature, underscoring the challenge researchers face. However, data in common laboratory solvents is available and summarized below. Note that reported values can vary between suppliers and may be influenced by factors such as the purity of the compound and the solvent, temperature, and dissolution method.

SolventReported SolubilityMolar EquivalentNotes
Water~30 mg/mL[4][5] to 125 mg/mL[1][6]~180.5 mM to 752.2 mMSonication and gentle heating are often recommended to achieve higher concentrations.[1][6]
PBS (pH 7.2)"Slightly soluble"[4][5] to 100 mg/mL[7]Up to ~601.8 mMThe significant variance suggests that solubility is highly dependent on the specific buffer preparation and experimental conditions.
DMSO10 mg/mL[8]~60.17 mMIt is critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.[8]

Q3: My this compound is not dissolving in an organic solvent. What are the initial troubleshooting steps?

If you are encountering solubility issues, begin with physical methods to aid dissolution before altering the solvent system.

  • Vortexing & Sonication: Vigorously mix the solution. Following this, use an ultrasonic bath to break apart solid particles and enhance solvent interaction.[1][9]

  • Gentle Heating: Warming the solution can increase solubility. A common recommendation is to heat the mixture to 37°C.[7][9] Always ensure that this compound is stable at the chosen temperature to avoid degradation.

  • Use Anhydrous Solvents: For hygroscopic solvents like DMSO, ensure you are using a fresh, dry (anhydrous) supply. Water contamination is a common cause of reduced solubility for hydrophobic compounds.[8]

Q4: How can a cosolvent system be used to improve the solubility of this compound?

Cosolvency is a widely used technique to dissolve compounds that are poorly soluble in a single solvent.[10][11] The strategy involves using a small amount of a "strong" solvent in which the compound is more soluble (like DMSO) mixed with the desired, "weaker" organic solvent.

The general principle is to dissolve this compound at a high concentration in a primary solvent (e.g., DMSO) to create a stock solution. This stock can then be diluted into the final organic solvent system, where the initial solvent acts as a cosolvent to keep the this compound from precipitating.[1] Common cosolvents used in pharmaceutical formulations include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[1][10]

Q5: Are there chemical modification strategies to improve organic solvent solubility for drug development?

Yes. When physical methods and cosolvent systems are insufficient or not suitable for the final application, chemical modification of the this compound molecule can be explored.

  • Derivatization: The multiple hydroxyl groups on this compound can be chemically modified (e.g., through esterification or etherification) to create less polar derivatives. These derivatives will exhibit significantly improved solubility in organic solvents. However, this alters the molecule and may impact its biological activity.[12]

  • Prodrug Approach: For pharmaceutical development, a prodrug strategy can be employed.[13] This involves attaching a promoiety (such as a phosphate group) to the this compound molecule to enhance its solubility for formulation and delivery. This promoiety is designed to be cleaved in vivo (enzymatically or chemically) to release the active this compound.[13]

Troubleshooting Guide

Problem: this compound precipitates from my organic solvent mixture after initial dissolution.

Possible Cause Recommended Solution
Solution Supersaturation The concentration is too high for the solvent system. Try preparing a more dilute solution.
Solvent Contamination The solvent, particularly hygroscopic ones like DMSO, may have absorbed atmospheric moisture. Prepare a fresh solution using a new, unopened bottle of anhydrous solvent.[8]
Temperature Fluctuation The solution may only be stable at an elevated temperature. Check if precipitation occurs upon cooling to room temperature. If so, maintain a constant, elevated temperature during the experiment or reformulate with a more robust solvent system.
Suboptimal Cosolvent Ratio The ratio of the primary solvent to the secondary solvent may not be optimal. Experiment with different ratios to find a stable mixture. For example, increase the percentage of the cosolvent (e.g., DMSO) in the final solution.

Experimental Protocols

Protocol 1: Enhancing this compound Dissolution with Physical Methods

This protocol details the use of heat and sonication to maximize the dissolution of this compound in a challenging solvent.

  • Weigh the desired amount of solid this compound into a sterile, appropriate-sized vial.

  • Add the desired volume of the organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Place the vial in an ultrasonic bath and sonicate for 10-15 minutes.

  • If the solid is not fully dissolved, place the vial in a heating block or water bath set to 37°C.[7][9]

  • Periodically remove the vial, vortex for 15-20 seconds, and return it to the heat.

  • Continue this process until the this compound is completely dissolved or it is clear that it will not dissolve at that concentration.

  • Before use, allow the solution to cool to the experimental temperature and observe for any precipitation.

Protocol 2: Preparing an this compound Solution Using a DMSO Cosolvent System

This protocol describes how to prepare a working solution in a weakly polar organic solvent using DMSO as a solubilizing agent.

  • Prepare Stock Solution: Weigh this compound into a vial and add fresh, anhydrous DMSO to achieve a concentration of 10 mg/mL.[8] Use the methods in Protocol 1 (sonication/gentle heat) if necessary to ensure complete dissolution. This is your concentrated stock solution.

  • Prepare Working Solution: Add the required volume of your stock solution to a larger volume of your desired secondary organic solvent (e.g., ethyl acetate, dichloromethane). It is critical to add the DMSO stock to the secondary solvent while vortexing to ensure rapid mixing and prevent localized high concentrations that could cause precipitation.

  • Determine Optimal Ratio: Start with a low final concentration. A common starting point is a 1:100 or 1:1000 dilution, which corresponds to a final DMSO concentration of 1% or 0.1%, respectively.

  • Observe for Stability: Cap the final solution and let it stand at room temperature for at least one hour to ensure no precipitation occurs. Observe the solution for clarity before use.

Visualizations

G start This compound fails to dissolve in organic solvent phys_methods Apply Physical Methods: - Vortex / Sonicate - Gentle Heat (37°C) start->phys_methods check_solvent Use fresh, anhydrous solvent (e.g., DMSO) start->check_solvent dissolved_q1 Does it dissolve? phys_methods->dissolved_q1 check_solvent->dissolved_q1 cosolvency Implement Cosolvency Strategy dissolved_q1->cosolvency No success Solution Prepared Successfully dissolved_q1->success  Yes prepare_stock 1. Prepare concentrated stock in a strong solvent (e.g., DMSO) cosolvency->prepare_stock dilute_stock 2. Dilute stock into final (weaker) organic solvent prepare_stock->dilute_stock dissolved_q2 Is the solution stable? dilute_stock->dissolved_q2 chem_mod Consider Advanced Strategies (Long-Term Solution) dissolved_q2->chem_mod If still unstable or for new molecule design dissolved_q2->success  Yes fail Reformulate or Re-evaluate Solvent Choice dissolved_q2->fail No derivatization Chemical Derivatization chem_mod->derivatization prodrug Prodrug Synthesis chem_mod->prodrug

Caption: A troubleshooting workflow for dissolving this compound.

G start Start step1 1. Dissolve this compound in minimal volume of anhydrous DMSO to create stock solution (e.g., 10 mg/mL). start->step1 step2 2. Use sonication and/or gentle heat (37°C) if needed to fully dissolve. step1->step2 step3 3. Add the desired volume of the secondary (weaker) organic solvent to a separate, larger tube. step2->step3 step4 4. While vortexing the secondary solvent, slowly add the required volume of the DMSO stock solution. step3->step4 step5 5. Cap the final solution and observe for 1 hour to confirm stability (no precipitation). step4->step5 end End: Stable Solution step5->end

Caption: Experimental workflow for the cosolvency method.

References

Technical Support Center: Optimizing Enzymatic Conversion of L-Fucitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic conversion of L-Fucitol.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the conversion of this compound, and what is the reaction product?

The primary enzyme is an this compound dehydrogenase, which is a type of polyol dehydrogenase. It catalyzes the oxidation of this compound to L-fuculose, typically using Nicotinamide Adenine Dinucleotide (NAD+) as a cofactor, which is concomitantly reduced to NADH.

Q2: What are the general optimal reaction conditions for this compound dehydrogenase activity?

Optimal conditions can vary depending on the specific enzyme source. However, general guidelines suggest the following:

  • pH: The optimal pH is generally in the neutral to alkaline range. A preferred range is between 7.0 and 10.0, with some sources indicating an optimum around pH 10.0 for the oxidative reaction.[1]

  • Temperature: The enzyme is typically active in a range of 20°C to 50°C. A more preferable range is between 25°C and 40°C.[1]

Q3: What are the key components of a standard reaction mixture for an this compound dehydrogenase assay?

A typical reaction mixture includes:

  • Buffer: To maintain the optimal pH. A common choice is a glycine-NaOH buffer for alkaline conditions.

  • This compound: The substrate for the enzyme.

  • NAD+: The cofactor that accepts electrons from the oxidation of this compound.

  • This compound Dehydrogenase: The enzyme catalyzing the reaction.

Q4: How is the activity of this compound dehydrogenase typically measured?

The activity is commonly measured spectrophotometrically by monitoring the increase in absorbance at 340 nm. This increase is due to the formation of the reaction product NADH, which absorbs light at this wavelength, while NAD+ does not.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Enzyme Activity Incorrect pH or Temperature: The enzyme is highly sensitive to pH and temperature.Verify the pH of your buffer and ensure the reaction is incubated at the optimal temperature for your specific dehydrogenase.
Inactive Enzyme: The enzyme may have denatured due to improper storage or handling (e.g., repeated freeze-thaw cycles).Use a fresh aliquot of the enzyme. Ensure proper storage conditions as per the manufacturer's instructions.
Missing or Degraded Cofactor (NAD+): NAD+ is essential for the reaction and can degrade over time, especially in solution.Use a fresh solution of NAD+. Store NAD+ solutions at -20°C or below.
Presence of Inhibitors: Contaminants in the substrate, buffer, or enzyme preparation can inhibit the reaction.Ensure high purity of all reagents. If possible, test for known inhibitors of dehydrogenases.
Inconsistent or Non-Reproducible Results Pipetting Errors: Inaccurate pipetting of enzyme, substrate, or cofactor can lead to variability.Calibrate your pipettes regularly. Prepare a master mix of reagents to minimize pipetting variations between samples.
Inconsistent Incubation Times: Variations in the start and stop times of the reaction can affect the results.Use a multi-channel pipette or a repeating pipette to start reactions simultaneously. Ensure precise timing for stopping the reaction.
Temperature Fluctuations: Inconsistent temperature across samples in a plate or block can lead to variable reaction rates.Ensure uniform heating of all samples. Use a water bath or a calibrated heat block.
High Background Signal Contamination of Reagents: Reagents may be contaminated with substances that absorb at 340 nm.Run a control reaction without the enzyme to measure the background absorbance. Use high-purity reagents.
Side Reactions: The substrate or other components may be undergoing non-enzymatic reactions that produce NADH or other interfering substances.Run a control reaction without the substrate to check for non-specific NADH production.
Reaction Rate Decreases Over Time (Non-linear progress curve) Substrate Depletion: The concentration of this compound may be too low and is being consumed rapidly.Increase the initial substrate concentration. Ensure the substrate concentration is well above the Michaelis constant (Km) for the initial rate measurement.
Product Inhibition: The accumulation of L-fuculose or NADH may be inhibiting the enzyme.Measure the initial reaction rate where the product concentration is minimal. If product inhibition is suspected, consider methods for in-situ product removal in large-scale reactions.
Enzyme Instability: The enzyme may be losing activity under the assay conditions over time.Check the stability of the enzyme at the assay pH and temperature. Consider using stabilizing agents if necessary.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for Reaction Components

ComponentRecommended ConcentrationNotes
This compound10 - 100 mMThe optimal concentration may need to be determined experimentally.
NAD+1 - 5 mMEnsure NAD+ is not limiting.
Buffer50 - 100 mMe.g., Glycine-NaOH, pH 9.0-10.0
EnzymeVariableThe amount of enzyme should be optimized to give a linear reaction rate for the desired time period.

Table 2: General Optimal Reaction Conditions for Polyol Dehydrogenases

ParameterOptimal Range
pH7.0 - 10.5
Temperature25 - 40 °C

Experimental Protocols

Protocol 1: Standard Assay for this compound Dehydrogenase Activity

This protocol is a general guideline and may require optimization for your specific enzyme and experimental setup.

Materials:

  • This compound

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Glycine-NaOH buffer (e.g., 100 mM, pH 9.5)

  • Purified this compound dehydrogenase or cell lysate containing the enzyme

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes or 96-well UV-transparent microplate

Procedure:

  • Prepare Reagent Stock Solutions:

    • This compound stock solution (e.g., 1 M in deionized water).

    • NAD+ stock solution (e.g., 50 mM in deionized water). Store frozen in aliquots.

    • Glycine-NaOH buffer (100 mM, pH 9.5).

  • Prepare the Reaction Mixture (Master Mix): For a 1 mL final reaction volume, prepare a master mix with the following components (adjust volumes as needed for multiple reactions):

    • 850 µL of 100 mM Glycine-NaOH buffer (pH 9.5)

    • 100 µL of 1 M this compound stock solution (final concentration: 100 mM)

    • 40 µL of 50 mM NAD+ stock solution (final concentration: 2 mM)

  • Set up the Spectrophotometer:

    • Set the wavelength to 340 nm.

    • Set the temperature to 30°C (or the desired reaction temperature).

  • Perform the Assay:

    • Pipette 990 µL of the reaction mixture into a cuvette.

    • Place the cuvette in the spectrophotometer and let it equilibrate to the set temperature for 3-5 minutes.

    • Initiate the reaction by adding 10 µL of the enzyme solution to the cuvette.

    • Quickly mix the contents by gently inverting the cuvette (if possible) or by pipetting up and down carefully to avoid bubbles.

    • Immediately start monitoring the change in absorbance at 340 nm over time (e.g., for 5 minutes, taking readings every 15-30 seconds).

  • Run Controls:

    • Blank (No Enzyme): Prepare a reaction mixture with all components except the enzyme (add 10 µL of buffer instead). This will account for any non-enzymatic reduction of NAD+.

    • No Substrate: Prepare a reaction mixture with all components except this compound. This will account for any substrate-independent NAD+ reduction by the enzyme preparation.

  • Calculate Enzyme Activity:

    • Determine the initial linear rate of the reaction (ΔAbs340/min).

    • Use the Beer-Lambert law (A = εcl) to calculate the rate of NADH production. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Visualizations

Enzymatic_Reaction_Pathway LFucitol This compound Enzyme This compound Dehydrogenase LFucitol->Enzyme LFuculose L-Fuculose NAD NAD+ NAD->Enzyme NADH NADH + H+ Enzyme->LFuculose Enzyme->NADH

Caption: Enzymatic conversion of this compound to L-Fuculose.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Cofactor) prep_enzyme Prepare Enzyme Dilution prep_reagents->prep_enzyme mix_reagents Prepare Reaction Master Mix prep_enzyme->mix_reagents equilibrate Equilibrate at Assay Temperature mix_reagents->equilibrate start_reaction Initiate Reaction with Enzyme equilibrate->start_reaction measure_abs Monitor Absorbance at 340 nm start_reaction->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_rate Calculate Initial Reaction Rate plot_data->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity

Caption: Workflow for this compound dehydrogenase assay.

References

Preventing byproduct formation in L-Fucitol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation during L-Fucitol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound, a sugar alcohol, is primarily synthesized through the reduction of L-fucose. The most common laboratory and industrial methods involve:

  • Chemical Reduction: Primarily using sodium borohydride (NaBH₄) in a suitable solvent like water or ethanol. This method is favored for its simplicity and efficiency.

  • Catalytic Hydrogenation: This method employs hydrogen gas and a metal catalyst, such as Ruthenium, to reduce L-fucose. It is a highly effective method, often resulting in high yields of this compound.

  • Enzymatic Synthesis: This approach utilizes enzymes, such as L-fucose reductase, or whole-cell biocatalysts (e.g., yeast) to convert L-fucose to this compound. This method offers high stereoselectivity, minimizing the formation of unwanted byproducts.

Q2: What are the potential byproducts in this compound synthesis?

A2: Byproduct formation is a critical concern as it can complicate purification and reduce the final yield. The type of byproducts observed depends on the synthetic method used:

  • Chemical Reduction (e.g., NaBH₄):

    • D-Sorbitol (D-glucitol): This is the C1 epimer of this compound and a common byproduct resulting from the non-selective reduction of the aldehyde group of L-fucose.

    • Over-reduction products: While less common for a mild reducing agent like NaBH₄, stronger reducing agents or harsh reaction conditions could potentially lead to the formation of deoxy-sorbitol or other over-reduced species.

    • Borate esters: These are formed from the reaction of the borohydride reagent with the hydroxyl groups of the sugar. They are typically hydrolyzed during the work-up procedure.

  • Catalytic Hydrogenation:

    • Epimers: Similar to chemical reduction, the formation of D-Sorbitol is possible if the catalyst and reaction conditions are not optimized for stereoselectivity.

    • Products from C-C bond cleavage: Under harsh hydrogenation conditions (high temperature and pressure), cleavage of carbon-carbon bonds can occur, leading to smaller sugar alcohols.

  • Enzymatic Synthesis:

    • Other ketohexoses or sugar alcohols: If the enzyme used is not highly specific for L-fucose, it may act on other sugars present in the reaction mixture, leading to the formation of different sugar alcohols. Some microorganisms may also produce other metabolic byproducts.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: Monitoring the reaction is crucial for determining the optimal reaction time and minimizing byproduct formation. Common analytical techniques include:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material (L-fucose) and the appearance of the product (this compound). A suitable solvent system (e.g., ethyl acetate:isopropanol:water) can be used to separate the spots.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of L-fucose and the formation of this compound and any byproducts. An amine-based column is often used for sugar analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation), GC-MS can be used to identify and quantify the products and byproducts in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and identify any major impurities after purification.

Troubleshooting Guides

Issue 1: Presence of an additional spot on TLC/peak in HPLC corresponding to a more polar compound.

Possible Cause: Incomplete reduction of L-fucose. The additional spot/peak is likely the unreacted starting material.

Troubleshooting Steps:

  • Extend Reaction Time: Continue to monitor the reaction for a longer period to allow for complete conversion.

  • Increase Reducing Agent Stoichiometry: Add an additional portion of the reducing agent (e.g., 0.25-0.5 equivalents of NaBH₄) to the reaction mixture. Be cautious with excessive addition, as it can complicate the work-up.

  • Optimize Temperature: If the reaction is being conducted at a low temperature, consider gradually increasing it to room temperature to enhance the reaction rate. For catalytic hydrogenation, ensure the temperature is at the optimal level for the specific catalyst used.

  • Check Reagent Quality: Ensure that the reducing agent has not degraded. Sodium borohydride can decompose over time, especially if exposed to moisture.

Issue 2: Formation of a significant amount of D-Sorbitol detected by HPLC or GC-MS.

Possible Cause: Lack of stereoselectivity in the reduction of the L-fucose aldehyde group.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Performing the reduction at a lower temperature (e.g., 0 °C) can often improve the stereoselectivity of the hydride attack.

  • Change the Solvent: The choice of solvent can influence the stereochemical outcome. Experiment with different solvents (e.g., methanol, ethanol, isopropanol) to find the optimal conditions for this compound formation.

  • Use a Stereoselective Reducing Agent: Consider using a bulkier or more stereochemically hindered reducing agent that may favor the formation of the desired diastereomer.

  • Switch to an Enzymatic Method: For the highest stereoselectivity, an enzymatic reduction using a specific L-fucose reductase is the most reliable approach.

Issue 3: Low yield of this compound after purification.

Possible Cause: Several factors can contribute to low yields, including incomplete reaction, product degradation during work-up, or inefficient purification.

Troubleshooting Steps:

  • Ensure Complete Reaction: Use TLC or HPLC to confirm that all the L-fucose has been consumed before proceeding with the work-up.

  • Careful pH Adjustment during Work-up: When quenching the reaction (especially after using NaBH₄), add acid slowly and at a low temperature to avoid any potential degradation of the product. The final pH should be neutral before solvent extraction.

  • Optimize Purification:

    • Recrystallization: this compound is a crystalline solid. Experiment with different solvent systems (e.g., ethanol/water, methanol/ether) to find the best conditions for recrystallization to obtain a pure product with good recovery.

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A polar solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) is typically required to elute the highly polar this compound.

Quantitative Data Summary

MethodReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Major Byproducts
Chemical ReductionSodium Borohydride (NaBH₄)Water or Ethanol0 - 252 - 1285 - 95D-Sorbitol
Catalytic HydrogenationRuthenium on Carbon (Ru/C)Water80 - 1204 - 24> 90D-Sorbitol
Enzymatic SynthesisL-fucose reductaseBuffer (e.g., Phosphate)25 - 3712 - 48> 95Minimal

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
  • Dissolution: Dissolve L-fucose (1.0 g, 6.09 mmol) in deionized water (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.28 g, 7.31 mmol, 1.2 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:isopropanol:water 4:1:1).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and adjust the pH to ~7.

  • Purification:

    • The aqueous solution can be concentrated under reduced pressure.

    • The resulting solid can be recrystallized from a suitable solvent system like ethanol/water to yield pure this compound.

Visualizations

L_Fucitol_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis L_Fucose_chem L-Fucose Reduction Reduction (e.g., NaBH4) L_Fucose_chem->Reduction L_Fucitol_chem This compound Reduction->L_Fucitol_chem Byproduct_chem Byproduct (D-Sorbitol) Reduction->Byproduct_chem L_Fucose_enz L-Fucose Enzyme Enzyme (L-fucose reductase) L_Fucose_enz->Enzyme L_Fucitol_enz This compound Enzyme->L_Fucitol_enz

Caption: Comparison of chemical and enzymatic synthesis pathways for this compound.

Troubleshooting_Byproduct_Formation Start Byproduct Detected Identify Identify Byproduct (e.g., D-Sorbitol) Start->Identify Cause Determine Cause (Lack of Stereoselectivity) Identify->Cause Action1 Lower Temperature Cause->Action1 Action2 Change Solvent Cause->Action2 Action3 Switch to Enzymatic Method Cause->Action3 Outcome Byproduct Minimized Action1->Outcome Action2->Outcome Action3->Outcome

Caption: Troubleshooting workflow for byproduct formation in this compound synthesis.

Troubleshooting derivatization reactions for L-Fucitol GC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of L-Fucitol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: I am seeing multiple peaks for my derivatized this compound standard. What could be the cause?

Multiple peaks for a single sugar alcohol standard like this compound is a common issue in GC-MS analysis. The primary cause is often the derivatization process itself. Silylation, a common derivatization technique, can lead to the formation of multiple derivatives if the reaction is incomplete, resulting in partially silylated products. Another possibility, though less common for alditols compared to aldoses, is the presence of isomers.

To address this, consider the following:

  • Ensure Complete Derivatization: Review your derivatization protocol. Incomplete reactions are a frequent cause of multiple peaks. Ensure you are using a sufficient excess of the silylating reagent and that the reaction time and temperature are adequate.[1]

  • Optimize Reaction Conditions: The efficiency of silylation can be influenced by factors such as temperature, reaction time, and the choice of catalyst. It may be necessary to optimize these parameters for this compound.

  • Consider an Alternative Derivatization Method: Acetylation of alditols has been shown to produce a single peak for each sugar alcohol.[2][3][4] This method can simplify your chromatogram and improve quantification. A recommended method involves reduction with sodium borohydride followed by acetylation with acetic anhydride using 1-methylimidazole as a catalyst.[3][5]

  • Check for Contamination: Contamination in your sample or from your derivatization reagents can also lead to extraneous peaks. Ensure all glassware is scrupulously clean and dry, and use high-purity reagents.

Q2: My this compound derivative peak is tailing. What are the potential causes and solutions?

Peak tailing can be caused by several factors related to both the derivatization and the GC-MS system.

  • Incomplete Derivatization: If some of the hydroxyl groups on the this compound molecule are not derivatized, the resulting molecule will be more polar and can interact with active sites in the GC system, leading to tailing.

    • Solution: Ensure your derivatization reaction goes to completion by optimizing reagent concentration, reaction time, and temperature.[6]

  • Active Sites in the GC System: Exposed silanol groups in the injector liner, on the column, or in the transfer line can interact with polar analytes.

    • Solution: Use a deactivated inlet liner. If the column is old or has been exposed to harsh conditions, consider trimming the first few centimeters or replacing it.[6]

  • Moisture in the Sample or System: Water can interfere with the derivatization reaction and can also create active sites in the GC system.

    • Solution: Ensure your sample is completely dry before derivatization. Use anhydrous solvents and reagents, and store them properly to prevent moisture absorption.[7]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the injector or detector can create dead volume and lead to peak tailing.

    • Solution: Ensure the column is cut cleanly and installed according to the manufacturer's instructions.

Q3: I am experiencing low sensitivity for my this compound derivative. How can I improve it?

Low sensitivity can be a result of several factors throughout the analytical process.

  • Incomplete Derivatization: An incomplete reaction will result in a lower concentration of the desired volatile derivative, leading to a smaller peak.

    • Solution: Optimize your derivatization protocol as described in the previous questions.

  • Degradation of the Derivative: Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis if exposed to moisture.

    • Solution: Analyze your samples as soon as possible after derivatization and ensure they are protected from moisture. Acetylated derivatives are generally more stable.[8]

  • GC-MS System Issues: Leaks in the injection port, a contaminated ion source, or an aging detector can all contribute to low sensitivity.

    • Solution: Perform regular maintenance on your GC-MS system, including leak checks, ion source cleaning, and detector calibration.

  • Suboptimal GC-MS Parameters: The injection volume, split ratio, and temperature program can all affect the signal intensity.

    • Solution: Optimize your GC-MS method parameters for the specific this compound derivative you are analyzing.

Experimental Protocols

Protocol 1: Trimethylsilylation (TMS) of this compound

This protocol is a general procedure for the silylation of sugar alcohols and may require optimization for this compound.

Materials:

  • Dried this compound sample

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the this compound sample is completely dry. This can be achieved by lyophilization or by drying under a stream of nitrogen.

  • To the dried sample in a GC vial, add 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex to mix the contents thoroughly.

  • Heat the vial at 60-70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection into the GC-MS.

Protocol 2: Acetylation of this compound (Alditol Acetate Formation)

This method is adapted from procedures for the analysis of neutral sugars and is effective in producing a single peak for alditols.[3][5]

Materials:

  • This compound sample

  • Sodium borohydride (NaBH₄) in dimethyl sulfoxide (DMSO)

  • Acetic acid

  • 1-methylimidazole

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Water (Milli-Q or equivalent)

  • Heating block or water bath

Procedure:

Step 1: Reduction of this compound (Note: As this compound is already a sugar alcohol, this reduction step may not be strictly necessary if starting with pure this compound, but is included for completeness if converting from a corresponding sugar.)

  • Dissolve the this compound sample in a small amount of water.

  • Add a solution of sodium borohydride in DMSO.

  • Incubate at 40°C for 90 minutes.

  • Destroy the excess sodium borohydride by the careful addition of acetic acid.

Step 2: Acetylation

  • To the reduced sample, add 1-methylimidazole, which acts as a catalyst.[3][8]

  • Add acetic anhydride.

  • The reaction is typically complete within 10 minutes at room temperature.[3]

  • Stop the reaction by adding water to hydrolyze the excess acetic anhydride.

  • Extract the this compound pentaacetate into an organic solvent such as dichloromethane.

  • The organic layer can then be concentrated and injected into the GC-MS.

Quantitative Data Summary

The choice of derivatization reagent can significantly impact the fragmentation pattern observed in the mass spectrum. The following table provides a conceptual comparison based on general observations for silylated compounds.

Derivatization ReagentKey Fragment Ions (Conceptual)Derivatization EfficiencyStability of Derivative
BSTFA + 1% TMCS Prominent [M-15]⁺ (loss of a methyl group), other smaller fragments.HighModerate, susceptible to hydrolysis.
MSTFA Similar to BSTFA, may produce cleaner background.HighModerate, susceptible to hydrolysis.
Acetic Anhydride Characteristic acetyl group fragments (e.g., m/z 43). The molecular ion may not always be observed.[4]HighHigh, more stable than TMS derivatives.[8]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the GC-MS analysis of derivatized this compound.

TroubleshootingWorkflow Troubleshooting this compound GC-MS Analysis Start Start: Chromatographic Problem Observed MultiplePeaks Multiple Peaks for this compound? Start->MultiplePeaks PeakTailing Peak Tailing? MultiplePeaks->PeakTailing No CheckDeriv Check Derivatization Protocol (Reagent excess, time, temp) MultiplePeaks->CheckDeriv Yes LowSensitivity Low Sensitivity? PeakTailing->LowSensitivity No CheckMoisture Ensure Sample is Dry & Reagents are Anhydrous PeakTailing->CheckMoisture Yes OptimizeGCMethod Optimize GC-MS Method (Injection vol, temp program) LowSensitivity->OptimizeGCMethod Yes ConsultExpert Consult Senior Scientist or Instrument Specialist LowSensitivity->ConsultExpert No ConsiderAcetylation Consider Acetylation Method (Yields single peak) CheckDeriv->ConsiderAcetylation Resolution Problem Resolved ConsiderAcetylation->Resolution CheckGCSystem Check GC System (Liner, Column, Connections) CheckMoisture->CheckGCSystem CheckGCSystem->Resolution SystemMaintenance Perform System Maintenance (Leak check, source clean) OptimizeGCMethod->SystemMaintenance SystemMaintenance->Resolution

Caption: Troubleshooting workflow for this compound GC-MS analysis.

References

Enhancing the resolution of L-Fucitol in HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: L-Fucitol HPLC Analysis

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals enhance the resolution of this compound in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor or no retention of this compound on my standard C18 reversed-phase column?

A1: this compound is a sugar alcohol, which makes it a highly polar compound.[1][2] Standard reversed-phase columns (like C18 or C8) have a nonpolar stationary phase. Due to the "like dissolves like" principle, polar analytes such as this compound have very weak interactions with nonpolar stationary phases, causing them to elute very quickly, often with the solvent front.[3][4] To achieve adequate retention, a different chromatographic mode is necessary.

Q2: What is the recommended chromatographic mode for analyzing this compound?

A2: For highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective and recommended technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile), which allows for the retention and separation of polar analytes.[5] Another common technique for sugar alcohols is Ion-Exclusion Chromatography, which can resolve minor differences between similar compounds.[1]

Q3: My this compound peak is broad and shows significant tailing. What are the potential causes?

A3: Peak tailing and broadening can stem from several factors:

  • Secondary Silanol Interactions: If using a silica-based column, ionized residual silanols on the stationary phase can interact with the hydroxyl groups of this compound, causing tailing.[6] Using a well-end-capped column can minimize this.[3][6]

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion. For HILIC, the sample diluent should ideally match the initial mobile phase conditions.

  • Column Overload: Injecting too high a concentration or volume of your sample can lead to distorted, asymmetrical peaks.[7][8]

  • Extra-Column Effects: Excessive dead volume from long or wide-diameter tubing in your HPLC system can contribute to peak broadening.[6]

Q4: How can I improve the resolution between this compound and other structurally similar sugar alcohols?

A4: Improving resolution between closely eluting compounds requires optimizing method selectivity. Consider these adjustments:

  • Mobile Phase Composition: In HILIC, subtly changing the aqueous buffer content or pH can alter selectivity. In Ion-Exclusion chromatography, adding an organic modifier like acetonitrile to the water mobile phase can significantly affect selectivity and increase resolution between sugar alcohols.[9]

  • Stationary Phase Chemistry: Different HILIC columns (e.g., amide, zwitterionic) offer different selectivities.[5] Trying a column with a different chemistry may resolve co-eluting peaks. The same applies to different types of ion-exclusion columns.[1]

  • Temperature: Adjusting the column temperature can change selectivity, sometimes drastically.[10] In ion-exclusion chromatography, high temperatures (e.g., 85-90 °C) are often used.[9]

Q5: this compound does not have a UV chromophore. What detector is suitable for its analysis?

A5: Since sugar alcohols lack a UV-absorbing chromophore, a standard UV detector is not effective. Universal detectors that do not rely on light absorption are required. The most common choice is a Refractive Index (RI) Detector .[4][5] Other options include an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). It is important to note that RI detectors are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution methods.[4]

Q6: How can I separate the this compound enantiomer from D-Fucitol?

A6: Separating enantiomers requires creating a chiral environment. The most direct and popular method is to use a Chiral Stationary Phase (CSP) in your HPLC system.[11][12] Polysaccharide-based CSPs are frequently used for this purpose.[10][11] An alternative, indirect method involves derivatizing the fucitol mixture with an enantiomerically pure chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[13][14]

Troubleshooting Guides

Guide 1: Enhancing Poor Resolution

This guide provides a systematic workflow for troubleshooting and improving poor peak resolution in the analysis of this compound and other sugar alcohols.

G start Start: Poor Resolution Observed check_retention Is this compound retention adequate? (k' > 2) start->check_retention check_peaks Are peaks symmetrical? check_retention->check_peaks Yes solution_retention Switch to HILIC or Ion-Exclusion Column check_retention->solution_retention No check_selectivity Are peaks overlapping? (Selectivity Issue) check_peaks->check_selectivity Yes solution_tailing Go to Peak Tailing Guide check_peaks->solution_tailing No (Tailing) solution_selectivity1 Optimize Mobile Phase: - Adjust % Organic (HILIC) - Add Modifier (Ion-Exclusion) - Change pH/Buffer check_selectivity->solution_selectivity1 Yes end_node Resolution Improved solution_retention->end_node solution_tailing->end_node solution_selectivity2 Change Column: Try different HILIC or Ion-Exclusion phase solution_selectivity1->solution_selectivity2 solution_efficiency Optimize for Efficiency: - Decrease flow rate - Use column with smaller particles - Reduce injection volume solution_selectivity2->solution_efficiency solution_efficiency->end_node

Caption: A logical workflow for diagnosing and fixing poor resolution issues.

Guide 2: Correcting Peak Tailing

This guide outlines steps to identify and resolve issues causing peak tailing for this compound.

G start Start: Peak Tailing Observed check_solvent Is sample solvent stronger than mobile phase? start->check_solvent check_overload Is sample concentration or volume too high? check_solvent->check_overload No solution_solvent Re-dissolve sample in initial mobile phase check_solvent->solution_solvent Yes check_secondary Are secondary interactions (e.g., silanol) possible? check_overload->check_secondary No solution_overload Reduce injection volume or sample concentration check_overload->solution_overload Yes check_system Check for extra-column dead volume check_secondary->check_system No solution_secondary Use end-capped column or adjust mobile phase pH/ ionic strength check_secondary->solution_secondary Yes solution_system Use shorter/narrower tubing check_system->solution_system end_node Peak Shape Improved solution_solvent->end_node solution_overload->end_node solution_secondary->end_node solution_system->end_node

Caption: A troubleshooting guide for resolving asymmetric peak tailing.

Data Presentation

Table 1: Comparison of HPLC Modes for this compound Analysis
FeatureReversed-Phase (RP)Hydrophilic Interaction (HILIC)Ion-Exclusion
Stationary Phase Nonpolar (e.g., C18)Polar (e.g., Amide, Zwitterionic)Polymetric resin with sulfonic acid groups
Mobile Phase High Aqueous ContentHigh Organic Content (>80% ACN)Aqueous (Water or dilute acid)
Retention of this compound Very Low / Poor[3]High / GoodGood[1]
Gradient Compatible? YesYesNo (with RI Detector)
Primary Use Case Not recommended for this compoundRecommended for polar analytesSeparation of sugars and sugar alcohols[1]
Table 2: Example Starting Conditions for HILIC Analysis
ParameterRecommended Condition
Column Atlantis Premier BEH Z-HILIC (or similar HILIC phase)[5]
Mobile Phase 85:15 Acetonitrile:Water with 10mM Ammonium Acetate
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 - 40 °C
Detector RI or ELSD
Injection Volume 2 - 10 µL
Sample Diluent 75:25 Acetonitrile:Methanol or initial mobile phase
Table 3: Example Starting Conditions for Ion-Exclusion Analysis
ParameterRecommended Condition
Column Agilent Hi-Plex Ca or Rezex RPM-Monosaccharide[1][9]
Mobile Phase 100% DI Water or Water with Acetonitrile (e.g., 70:30)[9]
Flow Rate 0.15 - 0.6 mL/min[9]
Column Temperature 80 - 90 °C[9]
Detector RI
Injection Volume 10 - 20 µL
Sample Diluent DI Water

Experimental Protocols

Protocol 1: HILIC Method for this compound Analysis

This protocol provides a general methodology for the separation and quantification of this compound using HILIC.

  • System Preparation:

    • Equip an HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

    • Install a HILIC column (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Prepare the aqueous component (Mobile Phase A): Dissolve ammonium acetate in HPLC-grade water to a final concentration of 10 mM.

    • The organic component is HPLC-grade acetonitrile (Mobile Phase B).

    • The working mobile phase is an isocratic mixture of 15% A and 85% B. Degas the solution before use.

  • Chromatographic Conditions:

    • Set the column temperature to 35 °C.

    • Set a flow rate of 0.7 mL/min.

    • Allow the system to equilibrate with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved on the RI detector.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound standard and samples in a diluent matching the mobile phase (85% acetonitrile).

    • Filter samples through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject 5 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow for the elution of all components of interest.

    • Quantify this compound by comparing the peak area to a calibration curve generated from standards of known concentrations.

Protocol 2: Ion-Exclusion Method for this compound and Other Sugar Alcohols

This protocol is suitable for separating a mixture of sugar alcohols, including this compound.

  • System Preparation:

    • Equip an HPLC system as described in Protocol 1.

    • Install an ion-exclusion column (e.g., Agilent Hi-Plex Ca, 4.0 x 250 mm, 8 µm).[9]

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing HPLC-grade acetonitrile and DI water in a 30:70 ratio.[9] Degas thoroughly.

  • Chromatographic Conditions:

    • Set the column temperature to 90 °C.[9]

    • Set a flow rate of 0.20 mL/min.[9]

    • Equilibrate the column for an extended period until the RI baseline is stable.

  • Sample Preparation:

    • Dissolve sugar alcohol standards and samples in DI water to a concentration of approximately 1-10 mg/mL.[9]

    • Filter all solutions through a 0.45 µm filter.

  • Analysis:

    • Inject 10 µL of the prepared sample.[9]

    • Monitor the chromatogram for the separated sugar alcohol peaks. The addition of acetonitrile should provide extra retention and increase the resolution between them.[9]

    • Identify and quantify peaks based on the retention times and peak areas of the analytical standards.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC-ELSD Methods for L-Fucitol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of non-chromophoric compounds like L-Fucitol is a common analytical challenge. This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method with an Evaporative Light Scattering Detector (ELSD) for the analysis of this compound. It also offers a comparison with alternative analytical techniques, supported by experimental data and detailed protocols.

Introduction to this compound and Analytical Challenges

This compound, a sugar alcohol, lacks a UV-absorbing chromophore, making its detection by common HPLC-UV detectors challenging.[1] The ELSD is a universal detector that is well-suited for such compounds.[1][2][3] It works by nebulizing the column eluent into a fine spray, evaporating the mobile phase, and then measuring the light scattered by the non-volatile analyte particles.[1][3] This principle allows for the sensitive detection of compounds like sugar alcohols that are invisible to UV detectors.[1][2]

Performance of HPLC-ELSD for Sugar Alcohol Analysis

The HPLC-ELSD method demonstrates robust performance for the analysis of various sugar alcohols. Validation studies on similar compounds provide a strong indication of the expected performance for this compound analysis. Key validation parameters from studies on other sugar alcohols are summarized below.

Table 1: Representative HPLC-ELSD Method Validation Parameters for Sugar Alcohol Analysis

Validation ParameterRepresentative PerformanceSource
Linearity (R²) > 0.995[4]
Limit of Detection (LOD) 3.9 - 45.0 ng[4][5]
Limit of Quantification (LOQ) 13.4 - 75.0 ng[4][5]
Precision (RSD%) < 5.1%[4]
Accuracy (Recovery %) 89.8 - 109.5%[4][6]

Note: Data is compiled from studies on various sugar alcohols and serves as a representative expectation for this compound analysis.

Comparison with Alternative Methods

While HPLC-ELSD is a powerful technique, other methods can also be employed for this compound analysis. A comparison with Gas Chromatography-Mass Spectrometry (GC-MS) is particularly relevant.

Table 2: Comparison of HPLC-ELSD and GC-MS for Sugar Alcohol Analysis

FeatureHPLC-ELSDGC-MS
Principle Separation by liquid chromatography, detection by light scattering.Separation by gas chromatography, detection by mass spectrometry.
Sample Derivatization Not typically required.Required to increase volatility.
Selectivity Universal detector, less selective.Highly selective based on mass-to-charge ratio.
Sensitivity Good, with LOQs in the ng range.[4]Excellent, often with lower detection limits.
Quantification Reliable, but response can be non-linear.Highly accurate and precise.
Throughput Generally higher due to simpler sample preparation.Can be lower due to the derivatization step.

A study comparing the two techniques for the analysis of mannitol and lactulose found that both methods can be used to accurately quantify urinary sugar concentrations, with good agreement between the results.[6]

Experimental Protocols

HPLC-ELSD Method for this compound Analysis (Representative Protocol)

This protocol is a representative example based on validated methods for similar sugar alcohols.[2][3][4]

1. Chromatographic Conditions:

  • Column: Amino-modified silica column (e.g., Polymer NH2 column)[2][3]

  • Mobile Phase: Acetonitrile/Water gradient (e.g., 75:25 v/v)[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

2. ELSD Conditions:

  • Nebulizer Temperature: 30 °C[3]

  • Evaporator Temperature: 30 °C[3]

  • Gas Flow Rate (Nitrogen): 1.5 L/min[6]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dilute the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Linearity: Analyze a series of standard solutions of known concentrations to construct a calibration curve. The relationship between concentration and peak area is often best described by a log-log transformation.[7]

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[8]

Visualizations

Workflow for HPLC-ELSD Analysis of this compound

HPLC_ELSD_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_elsd ELSD Detector cluster_data Data Analysis Sample Sample Containing this compound Dilution_Sample Dilution & Filtration Sample->Dilution_Sample Standard This compound Standard Dilution_Standard Serial Dilution Standard->Dilution_Standard Injector Autosampler/Injector Dilution_Sample->Injector Dilution_Standard->Injector Column HPLC Column (e.g., NH2) Injector->Column Nebulizer Nebulizer Column->Nebulizer Pump HPLC Pump Pump->Injector Evaporation Evaporation Tube Nebulizer->Evaporation Detector Light Scattering Detector Evaporation->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow of this compound analysis using HPLC-ELSD.

Comparison of Analytical Methods for this compound

Method_Comparison cluster_comparison Analytical Method Comparison for this compound HPLC_ELSD HPLC-ELSD Principle: Light Scattering Sample Prep: Minimal Selectivity: Universal Sensitivity: Good GC_MS GC-MS Principle: Mass-to-Charge Ratio Sample Prep: Derivatization Required Selectivity: High Sensitivity: Excellent Other_HPLC Other HPLC Detectors (e.g., RI) Principle: Refractive Index Sample Prep: Minimal Selectivity: Universal Sensitivity: Lower, Baseline Drift

References

A Comparative Guide to GC-MS Method Validation for Quantifying L-Fucitol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Fucitol, a sugar alcohol with potential applications in various fields, is crucial. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for this compound quantification. The performance of each method is supported by experimental data from studies on this compound and structurally similar sugar alcohols.

Method Performance Comparison

The selection of an analytical method for this compound quantification depends on the specific requirements of the study, such as sensitivity, sample matrix complexity, and throughput. Below is a summary of key performance parameters for GC-MS and its alternatives.

ParameterGC-MSHPLC-ELSDHPLC-RIHPAEC-PAD
Linearity (r²) > 0.99> 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.03 - 14 µg/L0.61 - 4.04 mg/L0.01 - 0.17 mg/L0.35 - 44.61 µg/L
Limit of Quantification (LOQ) 0.1 - 46 µg/L2.04 - 13.46 mg/L0.03 - 0.56 mg/LNot explicitly stated, but expected to be in the low µg/L range
Accuracy (Recovery %) 92.1% - 124.7%[1][2]89.8% - 109.5%[3]91% - >100%81.87% - >100%
Precision (RSD %) < 15%[3]< 5.06%< 5%[4]2% - 7%[5]
Derivatization Required? YesNoNoNo
Key Advantages High sensitivity and specificityUniversal detector for non-chromophoric compoundsSimple, robust, and inexpensiveHigh sensitivity and selectivity for carbohydrates without derivatization
Key Disadvantages Requires derivatization, which can be time-consumingNon-linear response, lower sensitivity than MSLower sensitivity compared to other detectorsRequires a specialized system with a pulsed amperometric detector

Note: Data for this compound is extrapolated from studies on similar sugar alcohols like mannitol, sorbitol, and xylitol where direct data for this compound was unavailable.

Experimental Workflows and Protocols

Understanding the experimental workflow is essential for implementing a robust analytical method. The following diagram illustrates the typical workflow for this compound quantification using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Protein Precipitation & Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Sample Injection Derivatization->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection & Identification) GC->MS Chromatogram Chromatogram Generation MS->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

GC-MS workflow for this compound quantification.
Detailed GC-MS Protocol for this compound Quantification

This protocol is a representative example based on methodologies for similar sugar alcohols.

1. Sample Preparation and Extraction:

  • To 100 µL of sample (e.g., plasma, urine), add an internal standard (e.g., sorbitol-d6).

  • Precipitate proteins by adding 400 µL of cold methanol.

  • Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 60 minutes to protect the carbonyl groups.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes to silylate the hydroxyl groups.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for this compound and the internal standard.

4. Data Analysis:

  • Integrate the peak areas of the this compound and internal standard chromatograms.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.

  • Quantify the this compound concentration in the samples using the calibration curve.

Comparison with Alternative Methods

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a universal detection method suitable for non-chromophoric compounds like this compound. It does not require derivatization, simplifying sample preparation. However, it generally offers lower sensitivity compared to GC-MS and exhibits a non-linear response, which can complicate quantification[3][6]. A study comparing methods for sugar and alditol analysis found that while HPLC-ELSD was suitable for quantitative analysis, its performance was inferior to GC-MS in terms of qualitative analysis[6].

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

HPLC-RI is another common technique for sugar and sugar alcohol analysis that avoids derivatization. The method is simple, robust, and relatively inexpensive[4]. However, its main limitation is its lower sensitivity compared to other detectors, making it less suitable for trace-level analysis[4].

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and selective method for carbohydrate analysis that does not require derivatization. It can separate and detect a wide range of sugars and sugar alcohols with high resolution[7][8]. The pulsed amperometric detection provides excellent sensitivity, often in the low µg/L range[5]. The main drawback is the need for a specialized and dedicated ion chromatography system.

Conclusion

The GC-MS method, despite requiring a derivatization step, offers excellent sensitivity and specificity for the quantification of this compound, making it a robust choice for complex biological matrices. Alternative methods such as HPLC-ELSD and HPLC-RI provide simpler workflows without derivatization but at the cost of lower sensitivity. HPAEC-PAD stands out for its high sensitivity and selectivity for carbohydrates without derivatization but requires specialized instrumentation. The choice of the most suitable method will ultimately depend on the specific analytical needs, available instrumentation, and the required level of sensitivity for the research or drug development application.

References

L-Fucitol Demonstrates Selective Inhibition of Escherichia coli Over D-fucitol, New Analysis Reveals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comparative analysis of L-Fucitol and D-fucitol has demonstrated the selective and potent inhibitory effects of this compound on the growth of galactitol-positive strains of Escherichia coli K12. In contrast, its stereoisomer, D-fucitol, exhibits no such inhibitory activity against the same bacterial strains. This finding underscores the stereospecificity of the bacterial metabolic pathways involved and highlights this compound as a potential candidate for further antimicrobial research.

The inhibitory action of this compound is linked to the galactitol phosphotransferase system (PTS), a key pathway for the transport and phosphorylation of galactitol in E. coli. Evidence suggests that this compound acts as a competitive inhibitor or a toxic substrate analog within this system, leading to the disruption of normal metabolic processes and subsequent growth inhibition.

Quantitative Analysis of Inhibitory Effects

A summary of the observed inhibitory effects of this compound and D-fucitol on galactitol-positive E. coli K12 is presented below. The data is based on findings reported in the Journal of General Microbiology (1982), 128(3), 601-604.

CompoundTarget OrganismObserved Effect
This compound Escherichia coli K12 (galactitol-positive)Inhibition of growth
D-fucitol Escherichia coli K12 (galactitol-positive)No inhibition of growth

Further quantitative data, such as Minimum Inhibitory Concentration (MIC) values, were not explicitly detailed in the primary available literature but the inhibitory effect of this compound was definitively established.

Mechanism of Action: The Galactitol Phosphotransferase System

The proposed mechanism of this compound's inhibitory action centers on the galactitol:phosphoenolpyruvate phosphotransferase system (galactitol PTS) in E. coli. This system is responsible for the uptake and concomitant phosphorylation of galactitol. It is hypothesized that this compound, due to its structural similarity to galactitol, is recognized and transported by the Enzyme II component of the galactitol PTS. This interaction likely leads to one of two outcomes: competitive inhibition of galactitol transport or the accumulation of a toxic phosphorylated derivative of this compound within the cell, ultimately halting bacterial growth. The lack of inhibition by D-fucitol indicates a strict stereochemical requirement for substrate recognition by the transport system.

InhibitionMechanism cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm This compound This compound EnzymeII_gat Enzyme II (Galactitol PTS) This compound->EnzymeII_gat Transported/ Binds D-fucitol D-fucitol D-fucitol->EnzymeII_gat Not Transported/ No Binding Galactitol Galactitol Galactitol->EnzymeII_gat Normal Substrate Inhibition Growth Inhibition EnzymeII_gat->Inhibition Toxic Product/ Inhibition No_Inhibition Normal Growth Galactitol-6-P Galactitol-6-Phosphate EnzymeII_gat->Galactitol-6-P Metabolism Further Metabolism Galactitol-6-P->Metabolism

Caption: Proposed mechanism of this compound inhibition via the galactitol PTS.

Experimental Protocols

The following section details the generalized experimental protocols for assessing the inhibitory effects of sugar alcohols on bacterial growth, based on standard microbiological techniques.

Bacterial Strains and Growth Conditions
  • Bacterial Strain: Escherichia coli K12 capable of utilizing galactitol as a carbon source.

  • Growth Medium: A minimal medium (e.g., M9 minimal medium) supplemented with a limiting concentration of a non-inhibitory carbon source (e.g., glycerol) to allow for initial growth. The medium is also supplemented with the test compound (this compound or D-fucitol) at various concentrations.

  • Culture Conditions: Cultures are incubated at 37°C with aeration (e.g., shaking at 200 rpm).

Broth Dilution Susceptibility Assay

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.

  • Preparation of Inoculum: A single colony of E. coli K12 is inoculated into a sterile broth and incubated overnight at 37°C. The overnight culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL) in fresh minimal medium.

  • Preparation of Test Compounds: Stock solutions of this compound and D-fucitol are prepared in a suitable solvent (e.g., sterile distilled water) and sterilized by filtration.

  • Assay Setup: A series of two-fold dilutions of each test compound are prepared in a 96-well microtiter plate containing the minimal medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing no test compound (positive control for growth) and uninoculated medium (negative control for sterility) are included.

  • Incubation: The microtiter plate is incubated for 18-24 hours at 37°C.

  • Data Analysis: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.

ExperimentalWorkflow start Start prep_inoculum Prepare E. coli K12 Inoculum start->prep_inoculum prep_compounds Prepare this compound & D-fucitol Stock Solutions start->prep_compounds inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions in 96-well Plate prep_compounds->serial_dilution serial_dilution->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_results Read Results (Determine MIC) incubate->read_results end End read_results->end

Caption: Workflow for broth dilution susceptibility testing.

Conclusion

The selective inhibitory activity of this compound against galactitol-positive E. coli K12, in contrast to the inertness of D-fucitol, provides a clear example of stereospecificity in bacterial metabolic pathways. This specificity suggests that the galactitol phosphotransferase system is a promising target for the development of novel antibacterial agents. Further research to elucidate the precise molecular interactions and to determine the in vivo efficacy of this compound is warranted.

Navigating Monosaccharide Analysis: A Comparative Guide to L-Fucitol Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in monosaccharide analysis, understanding the behavior of all components within a sample is critical for accurate quantification and interpretation. This guide provides a comprehensive comparison of L-Fucitol's analytical behavior against common monosaccharides, focusing on potential cross-reactivity—or analytical interference—in widely used methods. Experimental data and detailed protocols are presented to support objective evaluation.

This compound, a deoxy sugar alcohol, is structurally similar to L-fucose and other monosaccharides, raising the potential for analytical cross-reactivity. This guide explores this potential interference in two common analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) of alditol acetates and High-Performance Liquid Chromatography (HPLC) with 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization.

Comparison of Analytical Methods

The choice of analytical methodology is paramount in mitigating potential cross-reactivity. A direct comparison of GC-MS and HPLC-PMP reveals distinct differences in their applicability to this compound analysis.

FeatureGC-MS of Alditol AcetatesHPLC with PMP Derivatization
Analyte Compatibility Suitable for both aldoses (e.g., fucose, glucose) and alditols (e.g., this compound).Suitable for reducing sugars (aldoses and ketoses) only.
This compound Detection This compound is readily derivatized and analyzed.This compound lacks the required aldehyde group for PMP derivatization and is therefore not detected.[1][2]
Potential for Cross-Reactivity with this compound Potential for co-elution with other monosaccharide-derived alditols needs to be assessed based on chromatographic conditions.No cross-reactivity as this compound is not derivatized or detected.
Derivatization Steps Multi-step: Hydrolysis (for polysaccharides), reduction to alditols, and acetylation.Two-step: Hydrolysis (for polysaccharides) and derivatization with PMP.
Primary Output Chromatogram (retention time) and mass spectrum (fragmentation pattern).Chromatogram (retention time) with UV or DAD detection.

GC-MS Analysis: Assessing this compound Cross-Reactivity

In GC-MS analysis of alditol acetates, "cross-reactivity" primarily manifests as either co-elution (similar retention times) or indistinguishable mass spectra.

Chromatographic Separation

Qualitative Elution Order of Alditol Acetates on a Polar Capillary Column: Rhamnitol → Fucitol → Arabinitol → Xylitol → Mannitol → Galactitol → Glucitol

This general elution pattern suggests that with optimized chromatographic conditions, baseline separation of this compound from the alditol acetates of common hexoses like glucose, galactose, and mannose is achievable. However, careful selection of the GC column and temperature gradient is crucial to ensure resolution from other deoxyhexitols.

Mass Spectral Comparison

Even with chromatographic separation, similar mass spectra can lead to misidentification. A comparison of the electron ionization (EI) mass spectra of the pentaacetate derivatives of this compound and the hexaacetate derivatives of common monosaccharides reveals both similarities and key differences.

Analyte (as Alditol Acetate)Key Mass Fragments (m/z)Distinguishing Features
This compound Pentaacetate 43, 71, 87, 115, 129, 145, 187, 217, 289The fragmentation pattern is characteristic of a deoxyhexitol pentaacetate. The molecular ion is often not observed.
Fucose Alditol Pentaacetate 43, 71, 87, 115, 129, 145, 187, 217, 289As an epimer of this compound, its alditol acetate derivative is chemically identical and thus produces an identical mass spectrum. Separation is purely chromatographic.
Mannitol Hexaacetate 43, 73, 85, 97, 115, 127, 139, 145, 217, 289Fragmentation patterns of hexitol hexaacetates are very similar to each other but differ from the pentaacetate of this compound in higher mass fragments.
Glucitol Hexaacetate 43, 73, 85, 97, 115, 127, 139, 145, 217, 289Similar to Mannitol hexaacetate. Chromatographic separation is essential for differentiation.
Galactitol Hexaacetate 43, 73, 85, 97, 115, 127, 139, 145, 217, 289Similar to Mannitol and Glucitol hexaacetates. Chromatographic separation is essential for differentiation.

Key Takeaway: While the mass spectrum of this compound alditol acetate is identical to that of fucose alditol acetate, it can be distinguished from the alditol acetates of hexoses like mannose, glucose, and galactose based on subtle differences in higher mass fragments and, most importantly, their chromatographic retention times.

Experimental Protocols

For accurate and reproducible analysis, adherence to a well-defined experimental protocol is essential.

GC-MS Analysis of Alditol Acetates

This protocol outlines the conversion of monosaccharides and this compound to their volatile alditol acetate derivatives for GC-MS analysis.

Figure 1. Workflow for Alditol Acetate Derivatization.

1. Hydrolysis (for Polysaccharides):

  • To a dried sample containing approximately 1-5 mg of polysaccharide, add 500 µL of 2M trifluoroacetic acid (TFA).

  • Heat at 121°C for 1 hour in a sealed tube.

  • Cool the sample and evaporate the TFA under a stream of nitrogen.

2. Reduction:

  • Dissolve the dried hydrolysate or monosaccharide/L-Fucitol standards in 200 µL of 1M ammonium hydroxide.

  • Add 200 µL of a freshly prepared solution of 20 mg/mL sodium borohydride in 1M ammonium hydroxide.

  • Incubate at room temperature for 1-2 hours.

  • Stop the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.

  • Dry the sample under a stream of nitrogen.

  • Remove boric acid by co-evaporation with 200 µL of methanol containing 5% acetic acid (repeat 3 times), followed by co-evaporation with 200 µL of methanol (repeat 2 times).

3. Acetylation:

  • To the dried alditols, add 100 µL of 1-methylimidazole and 500 µL of acetic anhydride.

  • Mix and let the reaction proceed for 10 minutes at room temperature.

  • Add 1 mL of deionized water to stop the reaction, and cool on ice.

  • Extract the alditol acetates with 500 µL of dichloromethane. Vortex and centrifuge to separate the phases.

  • Transfer the lower dichloromethane layer to a clean vial.

  • Wash the aqueous layer with another 500 µL of dichloromethane and combine the organic layers.

  • Dry the pooled dichloromethane extract under a stream of nitrogen.

  • Reconstitute the sample in an appropriate volume of acetone or ethyl acetate for GC-MS injection.

4. GC-MS Conditions (Example):

  • Column: SP-2330 or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.20 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 170°C for 2 min, ramp at 4°C/min to 240°C, and hold for 15 min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-450.

HPLC with PMP Derivatization

While not suitable for this compound, this protocol is provided for the analysis of other monosaccharides.

PMP Derivatization Workflow cluster_0 Sample Preparation cluster_1 Analysis Hydrolysis 1. Hydrolysis (If starting from polysaccharide) Derivatization 2. PMP Derivatization (PMP, NaOH, 70°C) Hydrolysis->Derivatization Reducing Sugars Neutralization 3. Neutralization & Extraction (HCl, Chloroform) Derivatization->Neutralization HPLC 4. RP-HPLC-UV/DAD Analysis Neutralization->HPLC PMP-labeled Sugars

Figure 2. Workflow for PMP Derivatization of Reducing Sugars.

1. Hydrolysis (for Polysaccharides):

  • Follow the same procedure as for the alditol acetate method.

2. PMP Derivatization:

  • Dissolve the dried hydrolysate or monosaccharide standards in 100 µL of 0.6 M NaOH.

  • Add 100 µL of 0.5 M PMP in methanol.

  • Incubate at 70°C for 30 minutes in a water bath.

  • Cool the reaction mixture to room temperature.

3. Neutralization and Extraction:

  • Neutralize the reaction mixture with 100 µL of 0.3 M HCl.

  • Add 1 mL of deionized water.

  • Extract the unreacted PMP by washing three times with 1 mL of chloroform. Vortex and centrifuge to separate phases, discarding the lower chloroform layer each time.

  • The aqueous layer containing the PMP-labeled monosaccharides is filtered through a 0.45 µm syringe filter before injection.

4. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer (e.g., 0.1 M, pH 6.7) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV or Diode Array Detector (DAD) at 245 nm.

Conclusion

In the context of monosaccharide analysis, the potential for cross-reactivity of this compound is highly method-dependent. HPLC with PMP derivatization is not a viable method for this compound analysis, thereby eliminating any chance of interference. For comprehensive analysis that includes sugar alcohols, GC-MS of alditol acetates is the recommended approach. While the mass spectrum of this compound alditol acetate is identical to that of its epimer, fucose, it can be chromatographically resolved from it and from the alditol acetates of common hexoses. By employing optimized GC-MS protocols, researchers can confidently and accurately quantify this compound in the presence of other monosaccharides, ensuring the integrity of their analytical results.

References

A Comparative Analysis of L-Fucitol and Galactitol in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to L-Fucitol and Galactitol

This compound, also known as 1-deoxy-D-galactitol, is a structural analog of galactitol.[1][2][3] Its biological effects have been noted primarily in microbiology, where it inhibits the growth of galactitol-positive strains of Escherichia coli K12.[1][2][3][4]

Galactitol is the polyol (sugar alcohol) formed from the reduction of galactose, a reaction catalyzed by the enzyme aldose reductase.[5][6] The accumulation of galactitol in tissues is a key pathological factor in galactosemia, leading to complications such as cataracts.[7][8] Galactitol is also known to cause feedback inhibition of aldose reductase gene expression, thereby regulating its own synthesis.[6]

Functional Comparison

Due to the lack of direct quantitative comparisons in the literature, the following table provides a summary of the known biological roles and effects of this compound and galactitol.

FeatureThis compoundGalactitol
Primary Role in Enzymatic Systems Primarily known as an inhibitor of bacterial growth in galactitol-positive strains.[1][4]Primarily known as a substrate for enzymes like galactitol 2-dehydrogenase and a product of aldose reductase.[5]
Effect on Aldose Reductase No direct inhibitory or substrate activity has been prominently reported in the reviewed literature. As a galactitol analog, it is a candidate for investigation as a potential inhibitor.It is the product of aldose reductase acting on galactose.[6] Its accumulation can lead to feedback inhibition of aldose reductase gene expression.[6]
Effect on E. coli (galactitol-positive strains) Inhibits growth.[1][2][3][4]Utilized as a carbon source.[1]
Known Inhibitory Activity Inhibitor of D-arabinose isomerase from Bacillus pallidus.[2] A derivative, deoxyfuconojirimycin, is a potent inhibitor of α-L-fucosidase.[2]Can inhibit D-arabinose isomerase.[9]
Clinical Relevance Primarily a research compound.Accumulation is a key factor in the pathology of galactosemia.[7][8]

Experimental Protocols

To facilitate the direct comparison of this compound and galactitol, a detailed protocol for an aldose reductase inhibition assay is provided below. This spectrophotometric assay is a standard method for evaluating potential inhibitors of this key enzyme in the polyol pathway.

Aldose Reductase Inhibition Assay

Objective: To determine and compare the inhibitory potential of this compound and galactitol on aldose reductase activity.

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, using NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The presence of an inhibitor will slow down the rate of this reaction.

Materials:

  • Purified or partially purified aldose reductase (e.g., from rat lens or recombinant human)

  • This compound

  • Galactitol

  • DL-glyceraldehyde (substrate)

  • NADPH

  • Sodium phosphate buffer (0.1 M, pH 6.2)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a stock solution of aldose reductase in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Substrate Solution: Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.

    • Cofactor Solution: Prepare a fresh stock solution of NADPH in phosphate buffer.

    • Inhibitor Solutions: Prepare stock solutions of this compound and galactitol in DMSO. Create a series of dilutions in phosphate buffer to achieve a range of final assay concentrations.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add phosphate buffer, enzyme solution, NADPH solution, and the inhibitor solution (this compound or galactitol at various concentrations).

    • Positive Control: Add all components as in the test wells, but use a known aldose reductase inhibitor instead of the test compounds.

    • Negative Control (No Inhibitor): Add all components as in the test wells, but use an equivalent volume of the vehicle (e.g., DMSO diluted in buffer) instead of the inhibitor solution.

    • Blank: Add all components except the enzyme solution to measure any non-enzymatic oxidation of NADPH.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding the substrate solution (DL-glyceraldehyde) to all wells.

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.

Visualizations

Polyol Pathway and Galactitol Formation

The following diagram illustrates the polyol pathway, showing the conversion of galactose to galactitol by aldose reductase.

Polyol_Pathway Galactose Galactose Galactitol Galactitol Galactose->Galactitol NADPH -> NADP+ AldoseReductase Aldose Reductase NADPH NADPH NADP NADP

Caption: The enzymatic conversion of galactose to galactitol via the polyol pathway.

Experimental Workflow for Aldose Reductase Inhibition Assay

This diagram outlines the key steps in the experimental workflow for the aldose reductase inhibition assay described above.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_Enzyme Enzyme Solution Add_Reagents Add Buffer, Enzyme, NADPH, Inhibitor Prep_Enzyme->Add_Reagents Prep_Substrate Substrate (DL-glyceraldehyde) Add_Substrate Initiate reaction with Substrate Prep_Substrate->Add_Substrate Prep_Cofactor Cofactor (NADPH) Prep_Cofactor->Add_Reagents Prep_Inhibitors Inhibitors (this compound, Galactitol) Prep_Inhibitors->Add_Reagents Pre_Incubate Pre-incubate at constant temperature Add_Reagents->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 340 nm (kinetic) Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Initial Velocities Measure_Absorbance->Calculate_Velocity Calculate_Inhibition Calculate % Inhibition Calculate_Velocity->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: Workflow for the comparative analysis of inhibitors in an aldose reductase assay.

References

Accuracy and precision of L-Fucitol quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to L-Fucitol Quantification Methods

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of this compound, a sugar alcohol with potential applications in various research and pharmaceutical fields, is crucial for understanding its biological roles and for quality control in drug development. This guide provides a comparative overview of common analytical techniques that can be employed for the quantification of this compound, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), and a potential enzymatic assay. The performance of these methods is compared based on available data for this compound and structurally similar sugar alcohols.

Quantitative Data Summary

The following table summarizes the performance characteristics of GC-MS and HPLC-MS/MS for the quantification of sugar alcohols analogous to this compound. It is important to note that these values provide an estimate of the expected performance, and specific validation for this compound is essential.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
Limit of Detection (LOD) 0.03 - 3.0 mg/L0.04 µg/kg - 19.46 mg/L
Limit of Quantification (LOQ) 0.1 - 10.0 mg/L0.1 µg/kg - 57.7 ng/g
Linearity (R²) > 0.99> 0.99
Accuracy (Recovery) 74.6% - 124.7%80% - 120%
Precision (RSD) 2.4% - 15.9%< 10% - 15%
Throughput Lower, requires derivatizationHigher, direct injection possible
Specificity High, with mass spectral dataVery high, with MS/MS fragmentation
Matrix Effects Can be significantCan be significant, requires careful sample preparation

Methodologies and Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility.

Experimental Protocol (General)

  • Sample Preparation:

    • Aqueous samples can be lyophilized to dryness.

    • Solid samples may require extraction with a suitable solvent (e.g., water, methanol) followed by evaporation of the solvent.

  • Derivatization (Acetylation):

    • The dried sample is mixed with pyridine and acetic anhydride (e.g., in a 1:1 v/v ratio).

    • The mixture is heated (e.g., at 90°C for 20 minutes) to form the acetylated derivative of this compound.

    • The excess derivatizing reagents are removed under a stream of nitrogen.

    • The derivatized sample is reconstituted in a solvent suitable for GC injection (e.g., ethyl acetate).

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) is typically used.

    • Oven Temperature Program: An initial temperature of around 100°C, ramped to 250-280°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Split or splitless, depending on the concentration of the analyte.

    • MS Detection: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

Workflow for GC-MS Quantification of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample containing this compound Extraction Extraction/Lyophilization Sample->Extraction Derivatization Acetylation or Silylation Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: A general workflow for the quantification of this compound using GC-MS.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization. While direct analysis of sugar alcohols is possible, derivatization can sometimes improve chromatographic performance and sensitivity.

Experimental Protocol (General)

  • Sample Preparation:

    • Aqueous samples can often be diluted and directly injected.

    • Complex matrices may require protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interferences.

  • Chromatographic Separation:

    • HPLC Column: A column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or an amino-propyl column, is recommended.

    • Mobile Phase: A mixture of acetonitrile and water with a modifier like ammonium formate or ammonium acetate is commonly used in a gradient elution.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • MS/MS Detection:

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode. For sugar alcohols, adduct formation (e.g., with ammonium or formate) is often used to enhance ionization.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.

Workflow for HPLC-MS/MS Quantification of this compound

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample containing this compound Cleanup Dilution/SPE Cleanup Sample->Cleanup HPLC_Injection HPLC Injection Cleanup->HPLC_Injection LC_Separation Liquid Chromatographic Separation HPLC_Injection->LC_Separation MSMS_Detection Tandem Mass Spectrometry Detection LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Enzymatic_Assay cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products LFucitol This compound Enzyme This compound Dehydrogenase LFucitol->Enzyme NAD NAD⁺ NAD->Enzyme LFuculose L-Fuculose Enzyme->LFuculose NADH NADH (measured at 340 nm) Enzyme->NADH

Inter-Laboratory Comparison of L-Fucitol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of L-Fucitol. In the absence of a formal inter-laboratory comparison study specifically for this compound, this document synthesizes performance data from validated methods for similar sugar alcohols, such as mannitol, sorbitol, and xylitol. The objective is to offer a baseline for researchers to evaluate and select appropriate analytical techniques for their specific needs.

The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography (HPLC) with various detectors. The performance characteristics presented are representative of what can be expected for the analysis of this compound.

Data Presentation

The following tables summarize the quantitative performance data for analytical methods commonly used for sugar alcohol analysis. These values are compiled from various studies and serve as a comparative benchmark.

Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Sugar Alcohol Analysis

ParameterMethod A: GC-MS (Alditol Acetates)Method B: GC/MS (Generic Sugar Alcohols)
Limit of Detection (LOD) Not explicitly stated, but sensitive for profiling2.0 - 11.9 µg/L[1]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Linear Range Not explicitly stated0.1 - 100 mg/L (analyte dependent)[1]
Precision (RSD) Method dependent0.7% - 4.3%[1]
Accuracy/Recovery Method dependentNot explicitly stated
Derivatization Required Yes (Alditol Acetate)Yes (Silylation or other)

Table 2: Comparison of High-Performance Liquid Chromatography (HPLC) Methods for Sugar Alcohol Analysis

ParameterMethod C: HPLC-RIMethod D: HPLC-UVD (for Xylitol)
Limit of Detection (LOD) 0.001 - 0.002 (% w/w)[2]0.01 mg/L
Limit of Quantification (LOQ) Not explicitly stated0.04 mg/L
Linear Range Not explicitly stated0.1 - 50 mg/L
Precision (RSD) Not explicitly statedNot explicitly stated
Accuracy/Recovery 89.4 - 109%[2]Not explicitly stated
Derivatization Required NoYes (for UV detection)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for sugar alcohol analysis and can be adapted for this compound.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetates

This method is a widely used and robust technique for the analysis of neutral sugars and their corresponding sugar alcohols.

1. Sample Hydrolysis (if applicable):

  • For polysaccharide samples, hydrolyze to monosaccharides using an acid such as 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour.[3]

  • Remove the acid by evaporation under a stream of nitrogen.[3]

2. Reduction to Alditols:

  • Dissolve the dried sample in a solution of sodium borohydride (NaBH4) in a solvent like DMSO or aqueous ammonia.[3]

  • Incubate at 40°C for 90 minutes to reduce the monosaccharides to their corresponding alditols.[3]

  • Stop the reaction by adding acetic acid.[4]

3. Acetylation:

  • Evaporate the sample to dryness to remove borate as methylborate by co-distillation with methanol.[3]

  • Add acetic anhydride and a catalyst, such as 1-methylimidazole or pyridine.[3][5]

  • Incubate at room temperature for 10 minutes or heat to complete the acetylation of the hydroxyl groups.[3]

4. Extraction:

  • Quench the reaction with water.

  • Extract the alditol acetates into an organic solvent like dichloromethane.[3]

  • Wash the organic phase with water and dry it over anhydrous sodium sulfate.

5. GC-MS Analysis:

  • Column: A medium polarity column, such as a BPX70, is suitable.

  • Injection: Inject 1-2 µL of the final sample.

  • Oven Program: Start at a low temperature (e.g., 80°C), ramp to a higher temperature (e.g., 250°C) to elute the derivatized analytes.

  • Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500. Identification is based on retention time and comparison of mass spectra to a library.

Method C: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This method is suitable for the direct analysis of sugar alcohols without derivatization.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase (e.g., ultrapure water).

  • Filter the sample through a 0.45 µm filter before injection.

2. HPLC Conditions:

  • Column: A ligand-exchange column, such as a Hi-Plex Ca, is often used for sugar and sugar alcohol separations.[6]

  • Mobile Phase: Isocratic elution with ultrapure water.[2][6]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.[2]

  • Column Temperature: Maintain at a constant temperature, for example, 35°C, to ensure reproducible retention times.[2]

  • Detection: Refractive Index (RI) detector. The detector temperature should also be controlled.

3. Quantification:

  • Create a calibration curve using standards of known concentrations.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

Experimental Workflow: GC-MS Analysis of this compound as its Alditol Acetate

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing Sample Sample Containing this compound Reduction Reduction (NaBH4) Sample->Reduction Step 1 Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation Step 2 Extraction Liquid-Liquid Extraction Acetylation->Extraction Step 3 FinalSample Final Sample in Organic Solvent Extraction->FinalSample Step 4 GCMS Gas Chromatograph- Mass Spectrometer FinalSample->GCMS Injection Data Data Acquisition (Chromatogram & Spectra) GCMS->Data Identification Peak Identification (Retention Time & Mass Spectrum) Data->Identification Quantification Quantification (Peak Area vs. Standard) Identification->Quantification

Caption: Workflow for the analysis of this compound by GC-MS as its alditol acetate derivative.

L-Fucose Metabolic Pathway

This compound is the sugar alcohol corresponding to L-fucose. The metabolic pathway of L-fucose is relevant as it involves enzymes that may interact with this compound. For instance, L-fucose isomerase is inhibited by this compound.

cluster_pathway L-Fucose Metabolism L_Fucose L-Fucose L_Fuculose L-Fuculose L_Fucose->L_Fuculose L-fucose isomerase L_Fuculose_1_P L-Fuculose-1-Phosphate L_Fuculose->L_Fuculose_1_P Fuculokinase DHAP Dihydroxyacetone Phosphate (DHAP) L_Fuculose_1_P->DHAP Fuculose-1-phosphate aldolase L_Lactaldehyde L-Lactaldehyde L_Fuculose_1_P->L_Lactaldehyde Fuculose-1-phosphate aldolase Glycolysis Glycolysis DHAP->Glycolysis Propanediol 1,2-Propanediol (anaerobic) L_Lactaldehyde->Propanediol Propanediol oxidoreductase L_Lactate L-Lactate (aerobic) L_Lactaldehyde->L_Lactate Lactaldehyde dehydrogenase

Caption: Overview of the L-fucose metabolic pathway in some bacteria.

References

L-Fucitol: A Reliable Reference Standard for Carbohydrate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in carbohydrate analysis, the selection of an appropriate reference standard is paramount to achieving accurate and reproducible results. L-Fucitol, a sugar alcohol, presents itself as a robust candidate for this critical role. This guide provides a comprehensive comparison of this compound with other common carbohydrate standards, supported by experimental data and detailed analytical protocols.

This compound (6-deoxy-L-galactitol) is the reduced form of L-fucose. Its stability and lack of a reactive aldehyde group make it an excellent internal or external standard for the quantification of monosaccharides and other sugar alcohols. This guide will delve into its application in common analytical techniques such as High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Performance of this compound

While direct comparative studies detailing the validation of this compound against a wide array of other standards are not extensively published, its performance can be inferred from studies validating methods for other sugar alcohols like sorbitol, mannitol, and xylitol. These compounds share similar chemical properties and are often analyzed using the same methodologies. This compound's stability during sample preparation, including hydrolysis and derivatization, is a key advantage.

Data Presentation: Performance Characteristics of Sugar Alcohol Standards

The following table summarizes typical performance characteristics for the analysis of sugar alcohols using HPLC-RID. This data, gathered from validation studies of similar compounds, provides a benchmark for the expected performance of this compound as a reference standard.[1][2]

ParameterXylitolSorbitolMannitolExpected Performance of this compound
Linearity (R²) >0.999>0.999>0.998>0.998
Accuracy (Recovery %) 94.46 - 105.7398.0 - 102.095.0 - 105.095.0 - 105.0
Precision (RSD %)
- Intra-day0.17 - 5.97< 2.0< 2.0< 2.0
- Inter-day0.65 - 3.68< 3.0< 3.0< 3.0
Limit of Detection (LOD) 40 mg/L~50 mg/L~50 mg/L~40-50 mg/L
Limit of Quantification (LOQ) 110 mg/L~150 mg/L~150 mg/L~110-150 mg/L

Note: The data for Xylitol, Sorbitol, and Mannitol are compiled from published HPLC-RID validation studies.[1][2] The expected performance of this compound is an estimation based on the performance of these structurally similar sugar alcohols under comparable analytical conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound as a reference standard. Below are protocols for two widely used analytical techniques.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a common method for the analysis of non-chromophoric compounds like sugar alcohols.

Experimental Workflow for HPLC-RID Analysis

A Standard Preparation: Dissolve this compound and other standards in mobile phase. C HPLC System Setup: - Column: Amino or Ion-Exclusion - Mobile Phase: Acetonitrile/Water - Detector: Refractive Index (RID) - Isocratic Elution A->C B Sample Preparation: Hydrolyze sample (if necessary), filter, and dilute in mobile phase. B->C D Injection & Analysis: Inject standards and samples. C->D E Data Processing: - Integrate peak areas. - Generate calibration curve. - Quantify analytes. D->E

Caption: Workflow for carbohydrate analysis using HPLC-RID.

Protocol Details:

  • Standard Solution Preparation: Accurately weigh and dissolve this compound and other carbohydrate standards in the mobile phase (e.g., 75:25 v/v acetonitrile:water) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: For complex samples like polysaccharides, acid hydrolysis (e.g., with 2M trifluoroacetic acid) is required to release monosaccharides.[3] Neutralize the sample, then filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a refractive index detector.

    • Column: A suitable column for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used for amino columns. For ligand-exchange columns, water is a typical mobile phase.[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared samples.

  • Quantification: Identify and integrate the peak corresponding to this compound and the analytes of interest. Use the calibration curve to determine the concentration of the analytes in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) following Alditol Acetate Derivatization

GC-MS offers high sensitivity and selectivity for carbohydrate analysis. However, it requires a derivatization step to make the non-volatile sugars amenable to gas chromatography. The conversion to alditol acetates is a robust and widely used method.[4][5]

Experimental Workflow for GC-MS Analysis of Alditol Acetates

A Hydrolysis: Release monosaccharides from the sample. B Reduction: Convert monosaccharides to alditols using NaBH4. A->B C Acetylation: Convert alditols to volatile alditol acetates using acetic anhydride. B->C D Extraction: Extract alditol acetates into an organic solvent. C->D E GC-MS Analysis: Separate and detect the derivatives. D->E

Caption: Workflow for GC-MS analysis via alditol acetate derivatization.

Protocol Details:

  • Internal Standard Addition: Add a known amount of this compound as an internal standard to the sample.

  • Hydrolysis: For polysaccharides, perform acid hydrolysis (e.g., 2M TFA at 120°C for 1 hour) to break down the polymer into its constituent monosaccharides. Evaporate the acid under a stream of nitrogen.[4]

  • Reduction: Reduce the released monosaccharides to their corresponding alditols. Dissolve the dried hydrolysate in 1 M ammonium hydroxide containing sodium borohydride (NaBH₄) and incubate at 60°C for 1 hour.

  • Acetylation: Acetylate the alditols to form volatile alditol acetates. Add acetic anhydride and a catalyst (e.g., 1-methylimidazole) and incubate at room temperature. Quench the reaction with water.[5]

  • Extraction: Extract the alditol acetates into an organic solvent such as dichloromethane. Wash the organic phase with water and then dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column suitable for separating the alditol acetates, such as a DB-1 or similar non-polar column.[6]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the different alditol acetates. A typical program might start at 100°C, ramp to 200°C, and then to a final temperature of 280°C.[6]

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

  • Quantification: Identify the peaks for the analyte alditol acetates and the this compound alditol acetate based on their retention times and mass spectra. Quantify the analytes by comparing their peak areas to the peak area of the this compound internal standard.

Alternative Reference Standards

While this compound is an excellent choice, other sugar alcohols are also commonly used as reference standards in carbohydrate analysis.

  • Sorbitol and Mannitol: These are isomers and are widely used as internal standards.[7] They are suitable for many applications but may be present in some biological samples, which could interfere with their use as standards.

  • Xylitol: Another common sugar alcohol used as a reference standard, particularly in the analysis of food and beverage products.[8]

  • myo-Inositol: A cyclitol that is structurally different from linear sugar alcohols and can be a good internal standard due to its distinct retention time in many chromatographic systems.

The choice of the most appropriate standard will depend on the specific sample matrix and the carbohydrates being analyzed. It is crucial to select a standard that is not naturally present in the sample and that has a retention time that does not overlap with any of the analytes of interest.

Conclusion

This compound is a highly suitable reference standard for the quantitative analysis of carbohydrates by both HPLC-RID and GC-MS. Its stability and chemical properties allow for its reliable use as either an external or internal standard. While direct comparative performance data is limited, the validation parameters of other structurally similar sugar alcohols provide strong evidence for its efficacy. The detailed protocols provided in this guide offer a solid foundation for the implementation of this compound in routine carbohydrate analysis, contributing to the generation of accurate and reproducible data in research and development.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of L-Fucitol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of L-Fucitol, a non-hazardous substance, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and environmental responsibility.

Hazard Assessment of this compound

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] Safety Data Sheets (SDS) from multiple suppliers confirm that this compound is not considered a hazardous material under OSHA 29 CFR 1910.1200.[2]

Key Safety Data:

PropertyValueSource
GHS ClassificationNot Classified[1]
NFPA RatingsHealth: 0, Fire: 0, Reactivity: 0[1]
HMIS RatingsHealth: 0, Fire: 0, Reactivity: 0[1]

While this compound is deemed non-hazardous, it is imperative to follow standard laboratory safety protocols and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step-by-Step Disposal Procedures for this compound

The following protocols outline the recommended disposal methods for this compound in both solid and aqueous forms.

2.1. Disposal of Solid this compound

For small quantities of solid this compound, disposal with regular laboratory waste is often permissible.

Experimental Protocol:

  • Consult Institutional Policy: Before proceeding, verify your institution's specific policies for the disposal of non-hazardous chemical waste.

  • Container Preparation: Ensure the original container is empty of any free-flowing solid.

  • Label Defacement: Completely remove or deface the original chemical label to prevent misidentification.

  • Final Disposal: Dispose of the empty, defaced container in the regular laboratory trash, unless otherwise directed by your institution's EHS.

2.2. Disposal of Aqueous Solutions of this compound

Aqueous solutions of this compound can typically be disposed of down the sanitary sewer, provided certain conditions are met.

Experimental Protocol:

  • Obtain Approval: Seek approval from your institution's EHS department before disposing of any chemical waste down the drain.[3]

  • Dilution: Dilute the this compound solution with a large volume of water (at least 20 parts water to 1 part solution).

  • Pouring: Slowly pour the diluted solution down the drain, followed by a continuous stream of water for several minutes to ensure it is thoroughly flushed from the plumbing system.

  • Log Entry: Record the disposal event in your laboratory's chemical waste log.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

L_Fucitol_Disposal start Start: this compound Waste is_solid Is the waste solid this compound? start->is_solid solid_disposal Dispose of empty container in regular lab trash after defacing label. is_solid->solid_disposal Yes is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No end End of Disposal Process solid_disposal->end aqueous_disposal Dilute with copious amounts of water and pour down the sanitary sewer with approval. is_aqueous->aqueous_disposal Yes consult_ehs Consult Institutional EHS for guidance on non-standard waste. is_aqueous->consult_ehs No aqueous_disposal->end consult_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

General Recommendations for Non-Hazardous Waste

Even when dealing with non-hazardous substances like this compound, prudent laboratory practices should always be observed:

  • Segregation: Keep non-hazardous waste separate from hazardous waste streams.

  • Labeling: Clearly label all waste containers.

  • Local Regulations: Always adhere to local, state, and federal regulations for waste disposal.[2]

  • Empty Containers: Ensure chemical containers are "RCRA empty" before disposal in regular trash. For non-acutely hazardous materials, this means no material can be poured or scraped out.[4]

By following these guidelines, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.

References

Personal protective equipment for handling L-Fucitol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling L-Fucitol. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, it is recommended to follow standard precautionary measures for handling chemicals in a laboratory setting. While some sources suggest no special PPE is required, a comprehensive safety approach is advised to minimize any potential risks.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Hand Protection Impervious GlovesNitrile or other chemically resistant gloves.[2][3]
Body Protection Laboratory CoatStandard lab coat to prevent skin contact.
Respiratory Protection Dust Mask/RespiratorRecommended when handling large quantities or if dust is generated.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to use is crucial for maintaining safety and experimental integrity.

Step-by-Step Handling Protocol:

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Verify that the container is clearly labeled as this compound.

    • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3]

  • Preparation and Weighing:

    • Handle in a well-ventilated area, such as a chemical fume hood, especially when dealing with the powder form to avoid dust formation.[2]

    • Use clean, designated spatulas and weighing boats.

    • Avoid generating dust clouds.[3] If dust is generated, use appropriate respiratory protection.

  • Dissolving and Use:

    • Aqueous solutions can be prepared by dissolving the crystalline solid in appropriate buffers.[4]

    • This compound is soluble in water.[4]

    • If sonication is needed for dissolution, ensure the container is properly sealed.

  • General Hygiene:

    • Do not eat, drink, or smoke in the handling area.[3]

    • Wash hands thoroughly with soap and water after handling.[3]

    • Work clothes should be laundered separately.[3]

Accidental Release and First Aid Measures

In the event of a spill or exposure, immediate and appropriate action is necessary.

IncidentProcedure
Minor Spill • Avoid generating dust.[3]• Sweep or vacuum the spilled material.[3]• Place in a clean, dry, and labeled container for disposal.[3]
Major Spill • Evacuate the area and move upwind.[3]• Alert emergency responders.[3]• Prevent spillage from entering drains or waterways.[3]
Skin Contact • Wash the affected area with soap and plenty of water.[2]
Eye Contact • Rinse with pure water for at least 15 minutes.[2]
Inhalation • Move to fresh air. If breathing is difficult, provide oxygen.[2]
Ingestion • Rinse mouth with water. Do not induce vomiting.[2]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination.

Waste Disposal Protocol:

  • Unused Product:

    • Dispose of in accordance with local, state, and federal regulations.

    • Recycling may be an option for unused, uncontaminated material.[3]

  • Contaminated Materials:

    • Collect all waste, including contaminated gloves, weighing boats, and paper towels, in a designated and labeled waste container.

    • Do not allow wash water from cleaning equipment to enter drains.[3] Collect wash water for appropriate treatment and disposal.

  • Empty Containers:

    • Decontaminate empty containers before disposal.[3]

    • Observe all label safeguards until containers are cleaned and destroyed.[3]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

L_Fucitol_Handling_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh in Ventilated Area Don_PPE->Weigh Prepare Prepare Solution Weigh->Prepare Use Use in Experiment Prepare->Use Collect_Waste Collect Contaminated Waste Use->Collect_Waste Dispose Dispose According to Regulations Collect_Waste->Dispose Spill_Contain Spill Containment First_Aid First Aid

Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Fucitol
Reactant of Route 2
L-Fucitol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.